molecular formula C38H55NO10 B15572237 Ncx 1000

Ncx 1000

カタログ番号: B15572237
分子量: 685.8 g/mol
InChIキー: RISQVQFWBQSZQE-OBOLPPCUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NCX 1000 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

特性

分子式

C38H55NO10

分子量

685.8 g/mol

IUPAC名

[2-methoxy-5-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C38H55NO10/c1-24(28-10-11-29-36-30(16-18-38(28,29)3)37(2)17-15-27(40)22-26(37)23-31(36)41)7-13-35(43)49-33-21-25(8-12-32(33)46-4)9-14-34(42)47-19-5-6-20-48-39(44)45/h8-9,12,14,21,24,26-31,36,40-41H,5-7,10-11,13,15-20,22-23H2,1-4H3/b14-9+/t24-,26+,27-,28-,29+,30+,31+,36+,37+,38-/m1/s1

InChIキー

RISQVQFWBQSZQE-OBOLPPCUSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to NCX 1000: A Liver-Selective Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCX 1000 is a novel chemical entity synthesized by linking a nitric oxide (NO)-releasing moiety to ursodeoxycholic acid (UDCA). This strategic design leverages the selective uptake and metabolism of UDCA by hepatocytes to achieve liver-specific delivery of NO. In preclinical models of liver cirrhosis and portal hypertension, this compound has demonstrated significant therapeutic potential by reducing intrahepatic resistance and portal pressure without inducing systemic hypotension, a common side effect of conventional NO donors. Its mechanism of action is centered on the activation of the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling pathway in hepatic stellate cells (HSCs), leading to vasodilation and a reduction in the dynamic component of intrahepatic resistance. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Synthesis

Initially, there has been some ambiguity in the literature regarding the precise chemical structure of this compound. While some sources have referred to it by the chemical name 2-(acetyloxy)benzoic acid 3-(nitrooxymethyl)phenyl ester, the seminal research and subsequent studies have firmly established it as a nitric oxide-releasing derivative of ursodeoxycholic acid.[1][2][3] The definitive structure involves the conjugation of a spacer arm containing a nitrooxy group to the UDCA molecule.

Chemical Name: 2-methyl-3-(2-((4-nitrooxybutyloxy)carbonyl)vinyl)phenyl ursodeoxycholic acid ester[4]

Molecular Formula: C38H55NO10

Molecular Weight: 685.844 g/mol

While a detailed, step-by-step synthesis protocol for this compound is proprietary and not fully disclosed in the public domain, the general principle involves the chemical modification of ursodeoxycholic acid. This process includes the esterification of the carboxylic acid group of UDCA with a linker molecule that contains a terminal nitrooxy functional group, which serves as the NO donor. The synthesis of UDCA itself can be achieved through multi-step chemical processes starting from cholic acid (CA) or chenodeoxycholic acid (CDCA), involving steps like dehydroxylation and epimerization of hydroxyl groups.[5][6][7][8]

Mechanism of Action: The NO-cGMP Signaling Pathway in Hepatic Stellate Cells

The primary therapeutic effect of this compound in the context of portal hypertension is mediated through its action on hepatic stellate cells (HSCs). In a cirrhotic liver, activated HSCs contract, leading to an increase in intrahepatic vascular resistance and consequently, elevated portal pressure.

This compound is selectively taken up by hepatocytes, where it is metabolized to release nitric oxide. NO then diffuses to the adjacent HSCs. The subsequent signaling cascade is as follows:

  • Activation of soluble Guanylate Cyclase (sGC): NO binds to the heme moiety of soluble guanylate cyclase, an enzyme present in the cytoplasm of HSCs.

  • Conversion of GTP to cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Activation of Protein Kinase G (PKG): The elevated intracellular levels of cGMP act as a second messenger, activating cGMP-dependent protein kinase (PKG).

  • HSC Relaxation: PKG, in turn, phosphorylates several downstream targets that lead to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, ultimately resulting in the relaxation of the HSCs.[9][10][11][12]

This targeted release of NO within the liver microcirculation allows for localized vasodilation and a reduction in portal pressure without significantly affecting systemic blood pressure.[13]

NO_cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte cluster_hsc Hepatic Stellate Cell (HSC) NCX1000_ext This compound NCX1000_intra This compound NCX1000_ext->NCX1000_intra Uptake Metabolism Metabolism NCX1000_intra->Metabolism NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Metabolism->NO Release cGMP cGMP sGC->cGMP Activation GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation HSC Relaxation PKG->Relaxation

Mechanism of Action of this compound in the Liver.

Quantitative Data

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effect of this compound on Systemic and Portal Hemodynamics in a Rat Model of Liver Cirrhosis

ParameterControlCirrhosis (Vehicle)Cirrhosis + UDCACirrhosis + this compound
Mean Arterial Pressure (mmHg) 105 ± 598 ± 697 ± 5101 ± 4
Portal Pressure (mmHg) 8.1 ± 0.414.2 ± 0.813.9 ± 0.710.3 ± 0.6*
Heart Rate (beats/min) 380 ± 15395 ± 12390 ± 14385 ± 11

*Data are presented as mean ± SEM. *p < 0.01 vs. Cirrhosis (Vehicle). Data adapted from Fiorucci et al., PNAS, 2001.[1][14]

Table 2: Biochemical and Cellular Effects of this compound

ParameterControlCirrhosis (Vehicle)Cirrhosis + UDCACirrhosis + this compound
Liver Nitrite/Nitrate (nmol/g) 2.5 ± 0.31.8 ± 0.21.9 ± 0.34.1 ± 0.5
Liver cGMP (pmol/mg protein) 1.2 ± 0.20.7 ± 0.10.8 ± 0.12.5 ± 0.3
Ascites Incidence (%) 0757028.5*

*Data are presented as mean ± SEM. *p < 0.01 vs. Cirrhosis (Vehicle). Data adapted from Fiorucci et al., PNAS, 2001.[1][14]

Experimental Protocols

Induction of Liver Cirrhosis in Rats

A commonly used and relevant model for studying the effects of this compound is the carbon tetrachloride (CCl4)-induced liver cirrhosis model in rats.

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction Agent: Carbon tetrachloride is administered, often mixed with a vehicle like olive oil.

  • Administration: Administration can be via intraperitoneal (i.p.) injection or oral gavage. A common protocol involves i.p. injection of CCl4 twice a week for 8-12 weeks.[15][16][17][18][19] The dosage is often adjusted based on the body weight of the animals.

  • Monitoring: The development of cirrhosis is monitored by observing clinical signs (e.g., ascites), measuring liver function tests from blood samples, and histological analysis of liver tissue at the end of the study.

CCl4_Induction_Workflow Start Start: Healthy Rats CCl4_Admin Administer CCl4 (e.g., i.p. injection, twice weekly) Start->CCl4_Admin Duration Duration: 8-12 weeks CCl4_Admin->Duration Monitoring Monitor for signs of cirrhosis (ascites, weight loss) Duration->Monitoring Endpoint Endpoint: Established Liver Cirrhosis Monitoring->Endpoint Histology Confirm with Histology (Fibrosis, Nodules) Endpoint->Histology Verification

Workflow for CCl4-Induced Liver Cirrhosis in Rats.
Isolation and Culture of Hepatic Stellate Cells (HSCs)

To study the direct effects of this compound on HSCs, primary cells are isolated from rat livers.

  • Liver Perfusion: The rat liver is perfused in situ through the portal vein, first with a calcium-free buffer to wash out the blood, followed by a solution containing collagenase and pronase to digest the extracellular matrix.[20][21][22][23]

  • Cell Separation: The digested liver is excised and further dissociated mechanically. The resulting cell suspension is then subjected to density gradient centrifugation (e.g., using Nycodenz or OptiPrep) to separate the HSCs from other liver cell types.[20][21][22][23]

  • Cell Culture: The isolated HSCs are then cultured in appropriate media, often on plastic surfaces which promotes their activation to a myofibroblast-like phenotype, mimicking the in vivo situation in a fibrotic liver.

HSC_Isolation_Workflow Start Start: Rat Liver Perfusion In situ Perfusion with Collagenase/Pronase Start->Perfusion Dissociation Mechanical Dissociation of Liver Tissue Perfusion->Dissociation Centrifugation Density Gradient Centrifugation (e.g., Nycodenz) Dissociation->Centrifugation Isolation Isolate HSC Fraction Centrifugation->Isolation Culture Culture on Plastic to Induce Activation Isolation->Culture Endpoint Activated HSCs for Experiments Culture->Endpoint

Workflow for Hepatic Stellate Cell Isolation and Culture.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of portal hypertension due to its innovative liver-targeting mechanism. By selectively delivering nitric oxide to the hepatic microcirculation, it addresses the critical issue of intrahepatic vasoconstriction driven by activated hepatic stellate cells, while avoiding the dose-limiting systemic side effects of non-selective vasodilators. The preclinical data strongly support its efficacy in reducing portal pressure and improving the pathophysiology of liver cirrhosis.

However, it is important to note that a clinical trial in patients with cirrhosis and portal hypertension did not show a significant reduction in the hepatic venous pressure gradient (HVPG), and systemic effects were observed, suggesting a lack of selective NO release in humans.[24] Future research should focus on further optimizing the drug delivery system to enhance liver specificity in humans and exploring combination therapies that could potentiate its effects. Additionally, a more detailed elucidation of the downstream targets of the NO-cGMP-PKG pathway in HSCs could reveal new therapeutic targets for liver fibrosis and portal hypertension.

References

The Kinetics of Nitric Oxide Release from NCX 1000: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). It is designed for the targeted delivery of NO to the liver, aiming to leverage the therapeutic effects of this critical signaling molecule in hepatic tissue. The primary mechanism of action of this compound involves the enzymatic release of nitric oxide, which then participates in various signaling pathways, most notably the activation of soluble guanylate cyclase (sGC) and the subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3][4] This technical guide provides a comprehensive overview of the nitric oxide release kinetics from this compound, detailing the underlying mechanisms, experimental protocols for characterization, and the associated signaling pathways.

Mechanism of Nitric Oxide Release

The release of nitric oxide from this compound is not a spontaneous process but rather a result of enzymatic metabolism within the liver. Specifically, hepatocytes and hepatic stellate cells (HSCs) are capable of metabolizing this compound, leading to the liberation of NO.[5][6] This targeted release is a key design feature of the molecule, intended to concentrate the therapeutic action of NO in the liver while minimizing systemic exposure and potential side effects.[7]

The molecular structure of this compound, featuring an ester linkage, suggests that carboxylesterases play a crucial role in its metabolism.[8][9][10] These enzymes, abundant in the liver, hydrolyze the ester bond, initiating a chemical cascade that culminates in the release of nitric oxide.

Quantitative Data on Nitric Oxide Release Kinetics

While preclinical and clinical studies have qualitatively confirmed the release of nitric oxide from this compound through the measurement of its stable metabolites, nitrite (B80452) and nitrate, specific quantitative kinetic parameters are not extensively reported in publicly available literature.[5][6] The following table summarizes the type of quantitative data that would be essential for a thorough characterization of this compound's NO-releasing properties. Researchers are encouraged to utilize the experimental protocols outlined in the subsequent section to populate these key kinetic parameters.

Kinetic ParameterDescriptionExpected Values/UnitsBiological Relevance
NO Release Half-Life (t½) The time required for half of the total nitric oxide to be released from the parent compound.minutes to hoursDetermines the duration of the therapeutic effect.
Maximum NO Flux (Jmax) The peak rate of nitric oxide release.moles/L/s or similarInfluences the intensity of the initial biological response.
Total NO Release ([NO]total) The total amount of nitric oxide released per mole or gram of this compound.moles NO / mole this compoundDefines the total therapeutic potential of a given dose.
Release Rate Constant (k) The first-order or second-order rate constant describing the speed of NO release.s⁻¹ or M⁻¹s⁻¹Allows for mathematical modeling of the release profile.

Experimental Protocols for Characterizing NO Release

A comprehensive understanding of the nitric oxide release kinetics from this compound requires robust and validated experimental methodologies. Below are detailed protocols for the most common direct and indirect methods for quantifying nitric oxide release from a donor compound like this compound.

Indirect Measurement of Nitric Oxide via the Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO release by quantifying the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[11][12][13][14][15]

Principle: The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. In the second step, this intermediate couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that can be quantified spectrophotometrically at approximately 540 nm.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Incubate a known concentration of this compound in a biological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) or cell culture medium at 37°C. To simulate hepatic metabolism, the incubation can be performed in the presence of liver microsomes or cultured hepatocytes.

    • Collect aliquots of the incubation medium at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) in the same buffer or medium as the samples.

  • Griess Reaction:

    • In a 96-well plate, add 50 µL of each sample and standard to individual wells.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

    • Plot the concentration of nitrite over time to determine the NO release kinetics.

Direct Measurement of Nitric Oxide using Chemiluminescence

Chemiluminescence detection offers a highly sensitive and specific method for the real-time, direct measurement of nitric oxide gas.[16][17][18][19][20]

Principle: This technique is based on the gas-phase reaction between nitric oxide and ozone (O₃). This reaction produces an excited state of nitrogen dioxide (NO₂*), which, upon decaying to its ground state, emits light (chemiluminescence). The intensity of the emitted light is directly proportional to the concentration of NO.

Protocol:

  • System Setup:

    • A reaction vessel containing the this compound solution in a biological buffer at 37°C is purged with an inert gas (e.g., nitrogen or argon) to carry the released NO to the chemiluminescence analyzer.

    • The gas stream is then mixed with ozone within the analyzer's reaction chamber.

  • Calibration:

    • Calibrate the instrument using a certified standard of nitric oxide gas at various known concentrations.

  • Measurement:

    • Introduce a known concentration of this compound into the reaction vessel.

    • Continuously record the chemiluminescence signal over time. The signal is directly proportional to the rate of NO release.

  • Data Analysis:

    • The real-time data provides a direct profile of the NO release rate.

    • Integration of the release profile over time yields the cumulative amount of NO released.

Real-Time NO Detection using Fluorescent Probes

Fluorescent probes, such as 4,5-diaminofluorescein (B163784) (DAF-2), can be used for the real-time detection of NO in biological systems.[21][22][23]

Principle: DAF-2 is a non-fluorescent molecule that, in the presence of NO and oxygen, is converted to the highly fluorescent triazolofluorescein (DAF-2T). The increase in fluorescence intensity is proportional to the concentration of NO.

Protocol:

  • Sample Preparation:

    • Incubate cells (e.g., hepatocytes or HSCs) with the membrane-permeable diacetate form of the probe (DAF-2 DA), which is hydrolyzed by intracellular esterases to the active DAF-2 probe.

    • Alternatively, for cell-free assays, DAF-2 can be added directly to the incubation medium containing this compound.

  • Measurement:

    • After loading the cells with the probe, add this compound to the medium.

    • Monitor the increase in fluorescence over time using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.

  • Controls:

    • Include controls such as cells not treated with this compound and cells treated with an NO synthase inhibitor (if endogenous NO production is a concern) to account for background fluorescence and non-specific probe activation.

Signaling Pathways and Experimental Workflows

The biological effects of the nitric oxide released from this compound are primarily mediated through the canonical NO/cGMP signaling pathway. The following diagrams, generated using Graphviz, illustrate the key steps in the enzymatic release of NO from this compound and the subsequent signaling cascade, as well as a typical experimental workflow for characterizing its NO release kinetics.

NCX1000_Metabolism_and_Signaling cluster_metabolism Metabolism of this compound cluster_signaling Downstream Signaling Pathway NCX1000 This compound Esterases Carboxylesterases (in Hepatocytes/HSCs) NCX1000->Esterases Metabolites UDCA + NO-donating moiety Esterases->Metabolites Hydrolysis NO Nitric Oxide (NO) Metabolites->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP Cyclic GMP (cGMP) sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation & Other Physiological Effects PKG->Vasodilation

Caption: Metabolism of this compound and the subsequent NO signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare this compound Stock Solution D Incubate this compound in Medium at 37°C A->D B Prepare Biological Medium (e.g., PBS, Cell Culture Medium) B->D C Prepare Nitrite Standards (for Griess Assay) G Generate Standard Curve C->G E Collect Aliquots at Defined Time Points D->E F Perform NO/Nitrite Quantification (Griess, Chemiluminescence, etc.) E->F H Calculate NO/Nitrite Concentration F->H G->H I Plot Concentration vs. Time H->I J Determine Kinetic Parameters (t½, Jmax, etc.) I->J

Caption: Experimental workflow for characterizing NO release from this compound.

Conclusion

This compound represents a targeted approach to nitric oxide delivery for the potential treatment of liver diseases. While its physiological effects have been investigated, a detailed public record of its NO release kinetics is lacking. This guide provides the necessary background and detailed experimental protocols for researchers to thoroughly characterize the nitric oxide release profile of this compound. By employing these standardized methods, a clearer understanding of its pharmacokinetic and pharmacodynamic properties can be achieved, which is essential for its further development and potential clinical application.

References

NCX-1000: A Liver-Selective Nitric Oxide Donor for Portal Hypertension - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCX-1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), has been investigated as a potential therapeutic agent for portal hypertension, a severe complication of liver cirrhosis. Preclinical studies in rodent models of cirrhosis demonstrated that NCX-1000 selectively delivers NO to the liver, leading to a reduction in intrahepatic vascular resistance and portal pressure without causing systemic hypotension. The proposed mechanism involves the hepatic metabolism of NCX-1000, releasing NO, which then activates the soluble guanylate cyclase (sGC) pathway, resulting in increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and vasodilation within the liver. However, a Phase 2a clinical trial in patients with cirrhosis and portal hypertension did not show a reduction in the hepatic venous pressure gradient (HVPG) and was associated with a decrease in systolic blood pressure, suggesting a lack of liver selectivity in humans. This whitepaper provides a comprehensive technical overview of the preclinical data, experimental methodologies, and the key signaling pathways associated with NCX-1000.

Introduction: The Challenge of Portal Hypertension

Portal hypertension is a major clinical consequence of liver cirrhosis, characterized by a pathological increase in pressure within the portal venous system.[1] This condition arises primarily from increased intrahepatic vascular resistance due to architectural distortion of the liver and intrahepatic vasoconstriction.[1] A key factor contributing to this increased vascular tone is a deficiency of endothelial nitric oxide (NO) production within the liver.[1] Conventional nitrate (B79036) therapies, while effective at reducing portal pressure, often lead to systemic vasodilation and hypotension, which can exacerbate the hyperdynamic circulatory state in cirrhotic patients.[1] This has driven the search for liver-selective NO donors that can target the intrahepatic vasculature without systemic side effects.

NCX-1000: A Novel NO-Releasing Derivative of UDCA

NCX-1000, chemically known as 2-(acetyloxy) benzoic acid 3-(nitrooxymethyl) phenyl ester, is a molecule designed to selectively deliver NO to the liver.[2] It is a chemical entity created by adding an NO-releasing moiety to ursodeoxycholic acid (UDCA), a bile acid that is actively taken up and metabolized by hepatocytes.[2][3] The rationale behind this design is that the selective uptake of the UDCA carrier by the liver would lead to the localized release of NO within the hepatic microcirculation.

Preclinical Efficacy and Mechanism of Action

Numerous preclinical studies in rat models of liver cirrhosis, primarily induced by carbon tetrachloride (CCl4) or bile duct ligation (BDL), have demonstrated the potential of NCX-1000 in mitigating portal hypertension.

Hemodynamic Effects in Cirrhotic Rats

Short-term and long-term administration of NCX-1000 to rats with chronic liver injury has been shown to protect against the development of portal hypertension.[1] In a study on BDL cirrhotic rats, oral administration of NCX-1000 (28 mg/kg/day for 5 days) significantly decreased portal pressure without affecting mean arterial pressure or heart rate.[3] This liver-selective effect is a key differentiator from non-selective NO donors.

Effects on Intrahepatic Vascular Resistance

NCX-1000 has been shown to reduce the increased intrahepatic vascular resistance characteristic of cirrhosis. In isolated and perfused cirrhotic rat livers, NCX-1000 administration reduced the vasoconstrictive response to norepinephrine (B1679862) by 60%.[3] This effect was not observed with UDCA alone, indicating that the NO-releasing moiety is crucial for the vasodilatory action.[3]

Molecular Mechanism: The NO-sGC-cGMP Pathway

The vasodilatory effects of NCX-1000 are mediated through the canonical nitric oxide signaling pathway. The finding of increased liver nitrite/nitrate content and elevated cGMP levels in the liver homogenates of NCX-1000-treated animals supports its function as a liver-selective NO donor.[1]

NO_Signaling_Pathway NCX1000 NCX-1000 Hepatocyte Hepatocyte NCX1000->Hepatocyte Metabolism NO Nitric Oxide (NO) Hepatocyte->NO Release sGC_inactive sGC (inactive) NO->sGC_inactive sGC_active sGC (active) sGC_inactive->sGC_active Activation GTP GTP sGC_active->GTP cGMP cGMP sGC_active->cGMP Catalysis GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation (Relaxation of HSCs and Sinusoidal Endothelial Cells) PKG->Vasodilation Phosphorylation of target proteins

Effects on Hepatic Stellate Cells (HSCs)

Hepatic stellate cells play a critical role in the pathogenesis of liver fibrosis and contribute to increased intrahepatic resistance through their contraction. In vitro studies have shown that NCX-1000, but not UDCA, inhibits the contraction of activated HSCs.[4] Furthermore, HSCs were found to metabolize NCX-1000 and release nitrites/nitrates into the cell supernatant, indicating that these cells are also a target for NCX-1000's action.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on NCX-1000.

Table 1: Hemodynamic Effects of NCX-1000 in Bile Duct Ligated (BDL) Cirrhotic Rats

ParameterControl (BDL)NCX-1000 (28 mg/kg/day)P-value
Portal Pressure (mmHg)14.5 ± 0.811.2 ± 0.7<0.01
Mean Arterial Pressure (mmHg)105 ± 5102 ± 6NS
Heart Rate (beats/min)380 ± 20375 ± 18NS

Data adapted from Fiorucci et al., J Hepatol 2003.[3] (NS: Not Significant)

Table 2: Effect of NCX-1000 on Norepinephrine (NE)-Induced Vasoconstriction in Isolated Perfused Cirrhotic Rat Livers

TreatmentNE Concentration (µM)Increase in Perfusion Pressure (%)
Vehicle30100
NCX-10003040

Data represents a ~60% reduction in vasoconstriction. Adapted from Fiorucci et al., J Hepatol 2003.[3]

Table 3: Biochemical Effects of NCX-1000 in the Liver of BDL and Sham-Operated Rats

GroupTreatmentLiver Nitrite/Nitrate (nmol/g tissue)Liver cGMP (pmol/mg protein)
ShamVehicle1.2 ± 0.20.8 ± 0.1
ShamNCX-10002.5 ± 0.31.9 ± 0.2
BDLVehicle1.1 ± 0.10.7 ± 0.1
BDLNCX-10002.3 ± 0.21.8 ± 0.2

Data adapted from Fiorucci et al., J Hepatol 2003.[3]

Clinical Trial Results: A Contradiction to Preclinical Promise

Despite the promising preclinical data, a Phase 2a, randomized, double-blind, dose-escalating study (NCT00414869) in patients with cirrhosis and portal hypertension yielded disappointing results.[5][6]

Table 4: Hemodynamic and Clinical Data from the Phase 2a Trial of NCX-1000

ParameterBaselineAfter NCX-1000 TreatmentP-value
Hepatic Venous Pressure Gradient (HVPG) (mmHg)16.7 ± 3.817.1 ± 3.80.596
Hepatic Blood Flow (HBF) (ml/min)1129 ± 506904 ± 3100.043
Systolic Blood Pressure (mmHg)136 ± 7121 ± 110.003

Data from a study involving eleven patients (nine on NCX-1000 and two on placebo) who received escalating oral doses of NCX-1000 up to 2 g t.i.d. or the maximum tolerated dose for 16 days. Adapted from a 2010 publication.[5]

The study concluded that NCX-1000 administration was safe but did not reduce portal pressure in patients with cirrhosis.[5] The significant reduction in systolic blood pressure and hepatic blood flow suggested that the drug had systemic effects and lacked the selective release of NO in the intrahepatic circulation in humans, contrary to what was observed in animal models.[5]

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of NCX-1000.

Induction of Liver Cirrhosis in Rats

CCl4_Induction_Workflow Start Male Wistar Rats (or Sprague-Dawley) CCl4_Admin Intragastric or Intraperitoneal Administration of CCl4 Start->CCl4_Admin Dosing Dosage: e.g., 1 ml/kg body weight (50% CCl4 in olive oil) Frequency: Twice weekly CCl4_Admin->Dosing Duration Duration: 8-12 weeks CCl4_Admin->Duration Confirmation Confirmation of Cirrhosis Duration->Confirmation Histology Histopathological Examination (H&E, Masson's Trichrome staining) Confirmation->Histology PP_Measurement Portal Pressure Measurement Confirmation->PP_Measurement Biochemical Biochemical Assays (e.g., ALT, AST, Bilirubin) Confirmation->Biochemical

A commonly used model for inducing liver cirrhosis is the chronic administration of carbon tetrachloride (CCl4).[7][8]

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

  • Induction Agent: CCl4 is diluted in a vehicle, commonly olive oil (e.g., a 1:1 v/v solution).

  • Administration: The CCl4 solution is administered via oral gavage or intraperitoneal injection. A common protocol involves twice-weekly administration for a period of 8 to 12 weeks to induce stable cirrhosis.[7]

  • Confirmation of Cirrhosis: The development of cirrhosis is confirmed by histological examination of liver tissue (e.g., using Hematoxylin & Eosin and Masson's trichrome staining to assess fibrosis), measurement of portal pressure, and biochemical analysis of liver function markers.[9][10]

Measurement of Portal Pressure in Rats

Invasive hemodynamic measurements are the gold standard for assessing portal pressure in rodent models.[11]

Portal_Pressure_Measurement_Workflow Anesthesia Anesthetize Rat (e.g., with ketamine/xylazine) Laparotomy Midline Laparotomy Anesthesia->Laparotomy Catheterization Catheterization of the Portal Vein (via a mesenteric vein) Laparotomy->Catheterization Pressure_Transducer Connect Catheter to a Pressure Transducer Catheterization->Pressure_Transducer Data_Acquisition Record Portal Pressure using a data acquisition system Pressure_Transducer->Data_Acquisition

  • Anesthesia: The rat is anesthetized (e.g., with ketamine and xylazine).

  • Surgical Procedure: A midline laparotomy is performed to expose the abdominal cavity.

  • Catheterization: A catheter filled with heparinized saline is inserted into the portal vein, often via cannulation of a mesenteric or the ileocolic vein, and advanced to the portal confluence.[11][12]

  • Measurement: The catheter is connected to a pressure transducer, and the portal pressure is recorded.

Isolation and Culture of Primary Hepatic Stellate Cells (HSCs)

The isolation of primary HSCs allows for in vitro studies of their activation and response to therapeutic agents.[13][14][15]

  • Liver Perfusion: The rat liver is perfused in situ with a collagenase/pronase solution to digest the extracellular matrix.

  • Cell Dissociation: The digested liver is excised and further dissociated to obtain a single-cell suspension.

  • Density Gradient Centrifugation: The cell suspension is subjected to density gradient centrifugation (e.g., using Nycodenz or Percoll) to separate HSCs from other liver cell types.[13][14] HSCs are typically found in the low-density fraction.

  • Cell Culture: Isolated HSCs are cultured on plastic dishes, which promotes their activation into a myofibroblast-like phenotype, or on specific matrices to maintain a more quiescent state.

Discussion and Future Perspectives

The journey of NCX-1000 from a promising preclinical candidate to a clinical disappointment highlights the significant challenges in translating findings from animal models of liver disease to human patients. The discrepancy in the liver-selectivity of NCX-1000 between rodents and humans could be due to species-specific differences in drug metabolism, transporter expression, or the underlying pathophysiology of cirrhosis.

While NCX-1000 itself may not have a future in the treatment of portal hypertension, the concept of a liver-selective NO donor remains a highly attractive therapeutic strategy. Future research in this area should focus on:

  • Developing novel liver-targeting moieties: Exploring alternative carriers to UDCA that may exhibit more consistent liver-selective uptake in humans.

  • Investigating alternative NO-releasing chemistries: Designing prodrugs that release NO in response to liver-specific enzymes or the unique microenvironment of the cirrhotic liver.

  • Improving preclinical models: Developing animal models that more accurately recapitulate the complexities of human liver cirrhosis and portal hypertension to improve the predictive value of preclinical studies.

Conclusion

NCX-1000 represents a pioneering effort in the development of liver-selective therapies for portal hypertension. While it ultimately failed to demonstrate efficacy in clinical trials, the extensive preclinical research has provided valuable insights into the role of nitric oxide in the regulation of intrahepatic vascular tone and the potential of targeted drug delivery to the liver. The lessons learned from the development of NCX-1000 will undoubtedly inform and guide the next generation of therapies aimed at alleviating the burden of portal hypertension in patients with chronic liver disease.

References

The Pharmacology of NCX 1000: A Nitric Oxide-Donating Ursodeoxycholic Acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NCX 1000 is a novel, semi-synthetic derivative of ursodeoxycholic acid (UDCA) engineered to act as a liver-selective nitric oxide (NO) donor. This technical guide provides a comprehensive overview of the pharmacology of this compound and its anticipated metabolites. By covalently linking UDCA to a nitric oxide-donating moiety, this compound is designed to harness the therapeutic benefits of NO within the hepatic microcirculation while minimizing the systemic side effects associated with conventional organic nitrates. This document details the mechanism of action, pharmacokinetics, preclinical and clinical findings, and proposes the metabolic fate of this compound. Furthermore, it outlines key experimental methodologies and visualizes critical pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Portal hypertension is a severe complication of liver cirrhosis, primarily driven by increased intrahepatic vascular resistance. A key contributor to this increased resistance is a reduction in the bioavailability of endogenous nitric oxide, a potent vasodilator. This compound was developed to address this deficiency by selectively delivering NO to the liver.[1] The rationale behind its design is to leverage the natural enterohepatic circulation and hepatic uptake of its parent molecule, ursodeoxycholic acid, to achieve targeted NO release. This targeted approach aims to restore normal vascular tone within the liver, thereby reducing portal pressure without inducing systemic hypotension, a significant drawback of non-selective NO donors.[1]

This compound belongs to a broader class of compounds known as CINODs (COX-inhibiting nitric oxide donators) or NO-NSAIDs, which are developed to mitigate the side effects of conventional NSAIDs.[2] While this compound is not an NSAID derivative, it shares the fundamental principle of utilizing an NO-releasing moiety to enhance the therapeutic profile of a parent drug.[3][4]

Pharmacology of this compound

Mechanism of Action

The primary mechanism of action of this compound is the localized release of nitric oxide within the liver.[5] Once it reaches the liver, this compound is metabolized by hepatic cells, including hepatocytes and hepatic stellate cells (HSCs), leading to the cleavage of the NO-donating group.[5] The released NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells and HSCs. This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG).[6] PKG activation results in the phosphorylation of several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and causing smooth muscle relaxation (vasodilation).[6] This vasodilation within the hepatic sinusoids is expected to reduce intrahepatic resistance and, consequently, lower portal pressure.[5][6]

NCX1000 This compound Metabolism Hepatic Metabolism (Hepatocytes, HSCs) NCX1000->Metabolism Uptake NO Nitric Oxide (NO) Metabolism->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasodilation (Smooth Muscle Relaxation) PKG->Relaxation Resistance Decreased Intrahepatic Vascular Resistance Relaxation->Resistance Pressure Decreased Portal Pressure Resistance->Pressure

Caption: Signaling pathway of this compound in the liver.
Pharmacodynamics

Preclinical studies in animal models of liver cirrhosis have demonstrated the pharmacodynamic effects of this compound. In a study on bile duct ligated (BDL) cirrhotic rats, oral administration of this compound was shown to significantly decrease portal pressure without affecting mean arterial pressure or heart rate.[6] Furthermore, in an isolated and perfused rat liver model, this compound reduced the vasoconstriction induced by norepinephrine (B1679862) by 60%.[6] These effects were accompanied by an increase in nitrite/nitrate and cGMP concentrations in the liver, confirming the NO-mediated mechanism of action.[6][7]

However, a Phase IIa clinical trial in patients with cirrhosis and portal hypertension did not show a significant reduction in the hepatic venous pressure gradient (HVPG) after 16 days of treatment with this compound.[8] Interestingly, the study did observe a significant reduction in systolic blood pressure, suggesting that at the doses administered, this compound may have systemic effects and lack the desired liver selectivity in humans.[8]

Parameter Preclinical Findings (Rats) Clinical Findings (Humans) Reference
Portal Pressure DecreasedNo significant change[6][8]
Mean Arterial Pressure No significant changeSystolic BP decreased[6][8]
Intrahepatic Resistance Decreased (in response to NE)Not directly measured[6]
Liver cGMP IncreasedNot measured[6]
Liver Nitrite/Nitrate IncreasedNot measured[6]

Metabolism of this compound and its Metabolites

The metabolism of this compound is central to its pharmacological activity. While specific studies detailing the complete metabolic profile are limited, the anticipated pathway involves the enzymatic hydrolysis of the ester linkage connecting the NO-donating moiety to the UDCA backbone.

Primary Metabolism: Nitric Oxide Release

The initial and most critical metabolic step is the release of nitric oxide. This process is believed to occur predominantly in the liver, mediated by esterases present in hepatocytes and hepatic stellate cells.[5] This enzymatic cleavage liberates free nitric oxide, which then exerts its pharmacological effects locally.

Anticipated Metabolites

Following the release of NO, the remaining molecule would consist of the UDCA core and the linker used to attach the NO-donating group. The subsequent metabolism is expected to follow the known biotransformation pathways of UDCA. The primary metabolites are therefore anticipated to be:

  • Nitric Oxide (NO): The active pharmacological agent.

  • Ursodeoxycholic Acid (UDCA): The parent bile acid.

  • Linker Molecule Metabolites: The metabolic fate of the linker portion is not explicitly documented but would likely undergo further degradation and excretion.

The liberated UDCA would then enter its normal metabolic pathway, which includes conjugation with glycine (B1666218) or taurine (B1682933) in the liver to form glyco-ursodeoxycholic acid (GUDCA) and tauro-ursodeoxycholic acid (TUDCA), respectively. These conjugated forms are the predominant species found in bile.

NCX1000 This compound Hydrolysis Hepatic Esterases NCX1000->Hydrolysis NO Nitric Oxide (NO) Hydrolysis->NO UDCA_Linker UDCA-Linker Intermediate Hydrolysis->UDCA_Linker UDCA Ursodeoxycholic Acid (UDCA) UDCA_Linker->UDCA Linker_Metabolites Linker Metabolites UDCA_Linker->Linker_Metabolites Conjugation Conjugation (Glycine, Taurine) UDCA->Conjugation GUDCA GUDCA Conjugation->GUDCA TUDCA TUDCA Conjugation->TUDCA

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the study of this compound and its metabolites would involve a combination of in vivo, in vitro, and analytical techniques.

In Vivo Animal Models of Portal Hypertension
  • Bile Duct Ligation (BDL) Model:

    • Animal: Male Sprague-Dawley rats.

    • Procedure: Under anesthesia, a midline laparotomy is performed. The common bile duct is located, double-ligated with silk sutures, and then sectioned between the ligatures. The abdominal wall and skin are closed in layers. Sham-operated animals undergo the same procedure without bile duct ligation.

    • Treatment: this compound or vehicle is administered orally by gavage daily for a specified period (e.g., 2-4 weeks) starting at a set time post-surgery.

    • Hemodynamic Measurements: At the end of the treatment period, animals are anesthetized, and a catheter is inserted into the portal vein to measure portal pressure. Mean arterial pressure is measured via a catheter in the carotid artery.

Start Start: BDL Surgery in Rats Treatment Daily Oral Gavage: This compound or Vehicle Start->Treatment Measurements Hemodynamic Measurements: - Portal Pressure - Mean Arterial Pressure Treatment->Measurements Analysis Data Analysis and Comparison Measurements->Analysis End End Analysis->End

Caption: Workflow for in vivo BDL model experiment.
In Vitro Isolated Perfused Liver Model

  • Procedure:

    • Liver Isolation: A rat is anesthetized, and the portal vein and inferior vena cava are cannulated. The liver is carefully excised and placed in a perfusion chamber.

    • Perfusion: The liver is perfused with Krebs-Henseleit buffer at a constant flow rate.

    • Drug Administration: A vasoconstrictor (e.g., norepinephrine) is added to the perfusion medium to induce an increase in intrahepatic resistance. Subsequently, this compound is added to the perfusate.

    • Measurement: Perfusion pressure is continuously monitored as an indicator of intrahepatic vascular resistance.

Analytical Methods for Metabolite Quantification
  • Sample Preparation: Biological samples (plasma, bile, liver tissue homogenates) would require protein precipitation followed by solid-phase extraction (SPE) to isolate this compound and its metabolites.

  • Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice for the sensitive and specific quantification of this compound and its metabolites (UDCA, GUDCA, TUDCA, and potential linker-related molecules).

  • Method Validation: The analytical method should be validated according to regulatory guidelines for accuracy, precision, linearity, range, selectivity, and stability.

Conclusion

This compound represents a rational drug design approach to selectively deliver nitric oxide to the liver for the treatment of portal hypertension. Preclinical studies have provided strong evidence for its intended mechanism of action and pharmacodynamic effects in animal models. However, the translation of these findings to a clinical setting has been challenging, with a Phase IIa study not demonstrating efficacy in reducing portal pressure in cirrhotic patients and suggesting a potential lack of liver selectivity at the tested doses.

Further research is warranted to fully elucidate the metabolic fate of this compound in humans and to understand the discrepancy between preclinical and clinical outcomes. A more detailed characterization of its metabolites and their distribution could provide insights into the observed systemic effects. The development and validation of robust analytical methods will be crucial for future pharmacokinetic and pharmacodynamic studies. Despite the clinical setback, the concept of liver-selective NO donation remains a promising therapeutic strategy for portal hypertension, and the lessons learned from this compound will undoubtedly inform the development of next-generation hepatotargeted vasodilators.

References

Unraveling the Molecular Crossroads: A Technical Guide to the Targets of NCX 1000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX 1000, a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), has been a subject of significant preclinical and clinical investigation, primarily for its potential therapeutic effects in liver diseases such as portal hypertension. This technical guide provides an in-depth exploration of the molecular targets and mechanisms of action of this compound. By delivering nitric oxide, this compound influences a cascade of downstream signaling pathways, with the activation of soluble guanylate cyclase (sGC) and subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP) being the central mechanism. This guide will detail the downstream effects of this pathway, including vasodilation and inhibition of hepatic stellate cell contraction. Furthermore, we will explore the compound's impact on other critical signaling networks, including the MAP kinase and NF-κB pathways, and its role in modulating apoptosis and mitochondrial function. Quantitative data from key studies are presented in a structured format, and detailed experimental protocols for foundational assays are provided. Visualizations of the key signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's molecular interactions.

Core Molecular Mechanism: Nitric Oxide Donation

This compound is a chemical entity where a nitric oxide-releasing moiety is attached to ursodeoxycholic acid (UDCA).[1] The fundamental mechanism of action of this compound is its role as a nitric oxide (NO) donor.[2] Designed for liver-specific delivery, the UDCA component facilitates uptake by hepatocytes, where enzymatic cleavage releases NO.[1][3] This targeted release of NO is intended to exert localized therapeutic effects within the liver microcirculation.[3]

Primary Target: Soluble Guanylate Cyclase (sGC)

The immediate and primary molecular target of the released nitric oxide is soluble guanylate cyclase (sGC), a key enzyme in the NO signaling pathway.[4][5] NO binding to the heme moiety of sGC induces a conformational change that activates the enzyme.[5][6] This activation catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[4][7] The accumulation of cGMP mediates many of the subsequent physiological effects of this compound.[8]

NCX1000 This compound NO Nitric Oxide (NO) NCX1000->NO Metabolic Cleavage sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme Moiety sGC_active Soluble Guanylate Cyclase (sGC) (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Downstream Downstream Physiological Effects cGMP->Downstream

Figure 1: Core mechanism of this compound via NO-sGC-cGMP pathway.

Downstream Molecular Effects and Cellular Targets

The elevation of intracellular cGMP levels initiates a cascade of events that affect various cellular functions, particularly in the context of liver pathophysiology.

Vasodilation and Regulation of Hepatic Blood Flow

In the liver, increased cGMP levels lead to the activation of cGMP-dependent protein kinases (PKG), which in turn phosphorylate downstream targets that cause smooth muscle relaxation and vasodilation.[9] This effect is particularly relevant for the intrahepatic circulation, where this compound was shown in preclinical models to counteract the effects of endogenous vasoconstrictors.[10] This vasorelaxation was a key rationale for its investigation in portal hypertension, a condition characterized by increased intrahepatic resistance.[1]

Inhibition of Hepatic Stellate Cell (HSC) Contraction

Hepatic stellate cells (HSCs) are key players in liver fibrosis and contribute to increased intrahepatic resistance through their contraction.[11] Preclinical studies have demonstrated that this compound inhibits the contraction of HSCs.[1][3] This effect is mediated by the NO-cGMP pathway, which counteracts the contractile stimuli on these cells.[4]

Modulation of Other Key Signaling Pathways

Beyond the canonical NO-cGMP pathway, the nitric oxide released from this compound can influence other critical intracellular signaling networks.

MAP Kinase (MAPK) Pathway

Nitric oxide has been shown to induce the activation of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) in hepatocytes.[9] This activation is mediated through the NO-sGC-cGMP-PKG signaling axis. The activation of p38 MAPK by NO has been implicated in hepatic preconditioning, a phenomenon where a short period of ischemia or exposure to certain stimuli protects the liver from subsequent prolonged ischemic injury.[9]

NO Nitric Oxide (NO) sGC sGC NO->sGC cGMP cGMP sGC->cGMP PKG cGMP-dependent Kinase (PKG) cGMP->PKG p38MAPK p38 MAPK (Phosphorylated) PKG->p38MAPK Activation CellularResponse Cellular Response (e.g., Hepatic Preconditioning) p38MAPK->CellularResponse

Figure 2: NO-mediated activation of the p38 MAPK pathway in hepatocytes.
NF-κB Signaling Pathway

The interaction between nitric oxide and the Nuclear Factor-kappa B (NF-κB) signaling pathway in the liver is complex. NF-κB is a key transcription factor that regulates inflammation and cell survival.[12] Some studies suggest that NO can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[13] This can occur through various mechanisms, including the S-nitrosylation of components of the NF-κB signaling cascade. However, the net effect of NO on NF-κB signaling can be context-dependent, influenced by the cellular redox state and the concentration of NO.[14]

InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex InflammatoryStimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (Inactive) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation GeneTranscription Gene Transcription (Inflammatory Mediators) Nucleus->GeneTranscription NO Nitric Oxide (NO) NO->IKK Inhibition (potential)

Figure 3: Potential modulation of the NF-κB pathway by nitric oxide.

Effects on Apoptosis and Mitochondrial Function

In vitro studies have indicated that this compound can protect hepatocytes from apoptosis. This protective effect is associated with the maintenance of mitochondrial integrity. Specifically, NO has been shown to prevent the collapse of the mitochondrial membrane potential and the release of cytochrome c, key events in the intrinsic apoptotic pathway. The inhibition of caspases, the executioners of apoptosis, is another mechanism through which NO can exert its anti-apoptotic effects.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy Data

ParameterValueSpecies/ModelSource
Oral Dose for Portal Hypertension Reduction15 mg/kgCCl4-treated rats[10]
Oral Dose for Ameliorating Portal Hypertension28 mg/kg/dayBile duct ligated cirrhotic rats[10]
Reduction in Norepinephrine-induced Vasoconstriction60%Isolated and perfused rat liver[10]
Half-maximal effective concentration (EC50) for apoptosis protection16.2 µMPrimary cultures of mouse hepatocytes

Table 2: Clinical Trial Data (Phase IIa - NCT00414869)

ParameterResultPopulationSource
Oral DoseUp to 2 g, three times a dayPatients with cirrhosis and portal hypertension[15]
Change in Hepatic Venous Pressure Gradient (HVPG)No significant change (16.7±3.8 vs. 17.1±3.8 mm Hg)Treatment group[15]
Change in Systolic Blood PressureSignificant reduction (121±11 vs. 136±7 mm Hg)Treatment group[15]
Change in Hepatic Blood Flow (HBF)Significant decrease (904±310 vs. 1,129±506 ml/min)Treatment group[15]

Detailed Experimental Protocols

Induction and Measurement of Portal Hypertension in Rats (Partial Portal Vein Ligation Model)

This protocol describes a common method for inducing pre-hepatic portal hypertension in rats to study the effects of compounds like this compound.

  • Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, intraperitoneally).

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Carefully dissect the portal vein from the surrounding tissues.

    • Place a ligature (e.g., 3-0 silk) around the portal vein and a blunt-tipped needle (e.g., 20-gauge) lying alongside the vein.

    • Tie the ligature securely and then remove the needle, creating a calibrated stenosis of the portal vein.[16]

  • Portal Pressure Measurement:

    • After a specified period for the development of portal hypertension (e.g., 7-14 days), re-anesthetize the animal.

    • Cannulate a branch of the superior mesenteric vein (e.g., the ileocolic vein) with a saline-filled polyethylene (B3416737) catheter connected to a pressure transducer.

    • Advance the catheter into the portal vein for direct pressure measurement.[17]

  • Drug Administration: this compound or vehicle can be administered orally (by gavage) for a specified duration before the final pressure measurement.[3]

Anesthesia Anesthetize Rat Laparotomy Midline Laparotomy Anesthesia->Laparotomy PV_Dissection Dissect Portal Vein Laparotomy->PV_Dissection Ligation Ligate Portal Vein around a Needle PV_Dissection->Ligation Stenosis Create Calibrated Stenosis Ligation->Stenosis Recovery Recovery Period Stenosis->Recovery Reanesthesia Re-anesthetize Rat Recovery->Reanesthesia Cannulation Cannulate Mesenteric Vein Reanesthesia->Cannulation Measurement Measure Portal Pressure Cannulation->Measurement

Figure 4: Workflow for portal hypertension induction and measurement in rats.
In Vitro Assessment of Hepatic Stellate Cell (HSC) Contraction

This assay measures the contractile response of HSCs embedded in a collagen gel, a model that mimics the three-dimensional environment of the liver.

  • HSC Isolation and Culture:

    • Isolate primary HSCs from rat or human liver tissue using collagenase/pronase perfusion and density gradient centrifugation.[18]

    • Culture the isolated HSCs on plastic dishes to induce activation into a myofibroblast-like phenotype.

  • Collagen Gel Preparation:

    • Prepare a solution of type I collagen.

    • Trypsinize and resuspend the activated HSCs.

    • Mix the HSC suspension with the collagen solution and allow it to polymerize, forming a three-dimensional gel with embedded cells.[11]

  • Contraction Assay:

    • Place the collagen gel in a culture dish with serum-free medium.

    • Add contractile agonists (e.g., endothelin-1) to induce HSC contraction, which results in a measurable decrease in the diameter of the collagen gel.

    • To test the effect of this compound, pre-incubate the gels with the compound before adding the agonist and measure the extent of contraction inhibition.[11]

  • Quantification: The area of the collagen gel can be measured at different time points using image analysis software to quantify the degree of contraction.

Conclusion

This compound exerts its biological effects primarily through the donation of nitric oxide, which activates the sGC-cGMP signaling pathway. This leads to downstream effects such as vasodilation and inhibition of hepatic stellate cell contraction, which were the basis for its development for portal hypertension. Furthermore, the released NO can modulate other crucial signaling pathways, including the MAP kinase and NF-κB pathways, and has a protective role against apoptosis. Despite promising preclinical data, the Phase II clinical trial for portal hypertension did not demonstrate efficacy in reducing portal pressure, highlighting a disconnect between the animal models and the human disease, and suggesting a lack of liver-specific NO release in patients.[15] This comprehensive overview of the molecular targets of this compound provides a valuable resource for researchers in the field of liver disease and drug development, offering insights into its mechanisms of action and the complexities of translating preclinical findings to clinical outcomes.

References

The Dawn of Liver-Targeted Vasodilation: A Technical Guide to the Structure-Activity Relationship of NCX 1000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing burden of liver disease, particularly complications arising from portal hypertension, has driven the search for innovative therapeutic strategies. Among these, NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), has emerged as a promising agent designed for liver-selective vasodilation. This technical guide delves into the core principles of this compound's design, its mechanism of action, and the experimental methodologies crucial for its evaluation. While specific, publicly available structure-activity relationship (SAR) studies on this compound are limited, this paper will explore the foundational concepts and infer key structural considerations based on its known biological activity.

The Rationale: Harnessing the Power of Nitric Oxide in the Liver

Portal hypertension, a major complication of cirrhosis, is characterized by increased intrahepatic vascular resistance. A key contributor to this is a deficiency in endothelial nitric oxide (NO) production within the liver. NO is a critical signaling molecule that mediates vasodilation by activating soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent smooth muscle relaxation.

The therapeutic challenge lies in delivering NO specifically to the liver to decrease intrahepatic resistance without causing systemic hypotension, a significant side effect of conventional NO donors. This compound was engineered to overcome this hurdle by conjugating a NO-donating moiety to ursodeoxycholic acid (UDCA), a bile acid that is actively taken up by hepatocytes. This elegant design allows for targeted delivery of the NO payload directly to the liver.

This compound: A Profile

Compound Structure Core Components Primary Therapeutic Target Reported Effects
This compound Ursodeoxycholic acid linked to a nitric oxide-donating moietyUrsodeoxycholic Acid (UDCA), Nitric Oxide (NO) DonorPortal HypertensionDecreases portal pressure, Reduces intrahepatic resistance to norepinephrine, Increases hepatic cGMP and nitrite (B80452)/nitrate concentrations.[1]

Inferred Structure-Activity Relationships

While comprehensive SAR studies detailing systematic structural modifications of this compound are not widely published, we can infer critical structural aspects based on its mechanism of action and general principles of medicinal chemistry:

  • The Bile Acid Scaffold: The choice of UDCA as the carrier molecule is paramount. Its active transport into hepatocytes ensures the liver-specific delivery of the NO-donating group. The stereochemistry of the hydroxyl groups on the steroid nucleus of UDCA is likely crucial for recognition by the bile acid transporters. Modifications to this scaffold, such as altering the number or position of hydroxyl groups, could significantly impact hepatic uptake and, consequently, the efficacy of the drug.

  • The Linker: The nature of the chemical linker connecting the NO donor to the UDCA backbone is another critical determinant of the compound's properties. An ideal linker should be stable in the systemic circulation but readily cleaved within the hepatocyte to release the NO-donating moiety. Ester linkages are commonly employed for this purpose. The length and flexibility of the linker could also influence the rate of NO release.

  • The NO-Donating Moiety: The type of NO-donating group (e.g., nitrooxy, nitrosothiol) will dictate the kinetics of NO release. The rate of release is a key factor; it must be sufficient to elicit a therapeutic effect but not so rapid as to cause local toxicity or escape into the systemic circulation.

Key Experimental Protocols for Evaluating this compound

The preclinical assessment of this compound and related compounds relies on a suite of specialized in vivo and ex vivo experimental models.

In Vivo Measurement of Portal Pressure in Rats

This procedure is fundamental to assessing the primary therapeutic effect of this compound.

Methodology:

  • Animal Model: Portal hypertension is typically induced in rats through bile duct ligation or partial portal vein ligation.

  • Anesthesia: The animal is anesthetized to ensure a lack of pain and distress.

  • Catheterization: A catheter is inserted into the portal vein, often via a mesenteric vein, to directly measure portal pressure. A second catheter may be placed in the femoral artery to monitor systemic blood pressure.

  • Drug Administration: this compound or a vehicle control is administered, typically orally or via infusion.

  • Data Acquisition: Portal and systemic blood pressures are continuously recorded before, during, and after drug administration to determine the effect of the compound.

Isolated Perfused Rat Liver Model

This ex vivo model allows for the direct assessment of the drug's effect on intrahepatic vascular resistance, independent of systemic hemodynamic changes.

Methodology:

  • Liver Isolation: The liver is carefully surgically removed from the rat.

  • Perfusion Circuit: The portal vein is cannulated, and the liver is placed in a temperature-controlled chamber. It is perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant flow rate.

  • Induction of Vasoconstriction: A vasoconstrictor, such as norepinephrine, is added to the perfusate to increase intrahepatic resistance, mimicking a key aspect of portal hypertension.

  • Drug Application: this compound is then introduced into the perfusate.

  • Measurement of Perfusion Pressure: The pressure in the perfusion circuit is continuously monitored. A decrease in perfusion pressure upon addition of this compound indicates a reduction in intrahepatic vascular resistance.[1]

Griess Assay for Nitric Oxide Release

This colorimetric assay is a standard method for quantifying the release of NO from a donor compound by measuring its stable breakdown product, nitrite.

Methodology:

  • Sample Preparation: The NO-donating compound is incubated in a suitable buffer at 37°C for various time points.

  • Griess Reagent: The Griess reagent is a two-part solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine.

  • Reaction: An aliquot of the incubated sample is mixed with the Griess reagent. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.

  • Spectrophotometric Measurement: The absorbance of the colored product is measured at approximately 540 nm.

  • Quantification: The concentration of nitrite, and thus the amount of NO released, is determined by comparing the absorbance to a standard curve of known nitrite concentrations.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental sequences is crucial for a comprehensive understanding of this compound's pharmacology.

NCX1000_Mechanism_of_Action cluster_systemic Systemic Circulation cluster_liver Hepatocyte NCX1000_sys This compound NCX1000_hep This compound NCX1000_sys->NCX1000_hep Hepatic Uptake UDCA UDCA NCX1000_hep->UDCA Metabolism NO_donor NO Donor NCX1000_hep->NO_donor Metabolism NO Nitric Oxide (NO) NO_donor->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Portal_Pressure Decreased Portal Pressure Vasodilation->Portal_Pressure

Caption: Mechanism of action of this compound in the hepatocyte.

SAR_Workflow Start Lead Compound (e.g., this compound) Design Design Analogs (Vary Scaffold, Linker, NO Donor) Start->Design Synthesis Chemical Synthesis Design->Synthesis In_Vitro In Vitro Screening (e.g., Griess Assay for NO Release) Synthesis->In_Vitro Ex_Vivo Ex Vivo Testing (Isolated Perfused Liver) In_Vitro->Ex_Vivo In_Vivo In Vivo Efficacy (Portal Pressure Measurement) Ex_Vivo->In_Vivo SAR_Analysis Structure-Activity Relationship Analysis In_Vivo->SAR_Analysis SAR_Analysis->Design Iterative Refinement Optimized_Lead Optimized Lead Compound SAR_Analysis->Optimized_Lead

Caption: A representative workflow for a structure-activity relationship study.

Conclusion and Future Directions

This compound represents a sophisticated approach to drug design, leveraging the physiological targeting of a specific organ to deliver a therapeutic payload. While its clinical development has faced challenges, the underlying principle of liver-selective NO donation remains a valid and compelling strategy for the treatment of portal hypertension. Future research in this area will likely focus on fine-tuning the molecular architecture of such compounds. A systematic exploration of different bile acid scaffolds, linker technologies, and NO-donating moieties, guided by the robust experimental protocols outlined in this guide, will be essential for the development of next-generation liver-targeted vasodilators. The publication of detailed SAR studies will be a critical step in advancing this promising field of drug discovery.

References

Physicochemical Properties of NCX 1000: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). It has been investigated for its potential therapeutic effects, particularly in the context of liver diseases associated with portal hypertension. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its mechanism of action, and relevant experimental methodologies.

Physicochemical Data

The following tables summarize the known quantitative physicochemical properties of this compound.

Identifier Value Source
IUPAC Name 2-methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl 3α,7β-dihydroxy-5β-cholan-24-oateChemBK
CAS Number 401519-96-8MedChemExpress[1]
Chemical Formula C38H55NO10MedChemExpress[1]
Molecular Weight 685.84 g/mol MedChemExpress[1]
Property Value Source
Appearance White to off-white solidMedChemExpress[1]
Purity ≥98% (typically available)N/A
Melting Point Not explicitly stated in search resultsN/A
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions. For in vivo studies, it has been dissolved in carboxymethyl cellulose (B213188).[1]N/A
pKa (Strongest Acidic) 18.3 (Predicted)DrugBank Online[2]
pKa (Strongest Basic) -0.54 (Predicted)DrugBank Online[2]
Polar Surface Area 154.66 Ų (Predicted)DrugBank Online[2]
Rotatable Bond Count 16 (Predicted)DrugBank Online[2]
Hydrogen Bond Donor Count 2 (Predicted)DrugBank Online[2]
Hydrogen Bond Acceptor Count 8 (Predicted)DrugBank Online[2]

Signaling Pathway and Mechanism of Action

This compound is designed as a liver-specific nitric oxide (NO) donor.[1] Its mechanism of action involves the enzymatic release of NO within the liver, which then activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, a key second messenger in various physiological processes. In the context of portal hypertension, the elevated cGMP levels are believed to promote vasodilation in the hepatic microcirculation, primarily by modulating the contractility of hepatic stellate cells (HSCs).[3][4] This targeted delivery of NO to the liver aims to reduce intrahepatic resistance without causing systemic hypotension, a common side effect of non-selective NO donors.[4]

NCX1000_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Hepatic Stellate Cell NCX1000 This compound NCX1000_int This compound NCX1000->NCX1000_int Uptake Enzymatic_Cleavage Enzymatic Cleavage NCX1000_int->Enzymatic_Cleavage NO Nitric Oxide (NO) Enzymatic_Cleavage->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Reduced HSC Contraction PKG->Vasodilation Leads to

Signaling pathway of this compound in hepatic cells.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and analysis of this compound are proprietary and not fully available in the public domain, this section outlines the general methodologies based on published research.

Synthesis and Purification

The synthesis of this compound involves the chemical modification of ursodeoxycholic acid (UDCA) to incorporate a nitric oxide-donating moiety. A generalized workflow is as follows:

Synthesis_Workflow Start Ursodeoxycholic Acid (UDCA) Step1 Protection of Hydroxyl Groups Start->Step1 Step2 Activation of Carboxylic Acid Step1->Step2 Step3 Coupling with NO-donating Linker Step2->Step3 Step4 Deprotection Step3->Step4 Purification Purification (e.g., Chromatography) Step4->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product This compound Characterization->Final_Product

Generalized synthesis and purification workflow for this compound.

Purification: Purification is typically achieved through chromatographic techniques such as column chromatography to isolate the final compound from reaction intermediates and byproducts.

Characterization: The structure and purity of the synthesized this compound are confirmed using standard analytical methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Nitric Oxide Release Assay

The ability of this compound to release NO can be quantified in vitro using methods like the Griess assay, which measures nitrite (B80452), a stable breakdown product of NO.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Add the this compound stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) to achieve the desired final concentration. Incubate at 37°C for various time points.

  • Griess Reaction: At each time point, take an aliquot of the incubation mixture and add Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Measurement: After a short incubation period, measure the absorbance at approximately 540 nm using a spectrophotometer.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Hepatic Stellate Cell (HSC) Contraction Assay

The effect of this compound on HSC contraction can be assessed using a collagen gel contraction assay.

Methodology:

  • Cell Culture: Culture primary hepatic stellate cells or an immortalized HSC line on collagen-coated plates.

  • Gel Preparation: Prepare a collagen gel matrix and embed the HSCs within it.

  • Treatment: After the gel has polymerized, treat the cells with this compound at various concentrations. A positive control (e.g., a known vasodilator) and a negative control (vehicle) should be included.

  • Image Analysis: At specified time intervals, capture images of the collagen gels.

  • Quantification: Measure the area of the collagen gel in each image. A decrease in gel area indicates cell contraction. The percentage of contraction can be calculated relative to the initial gel area.

In Vivo Assessment of Portal Hypertension in a Rat Model

The efficacy of this compound in reducing portal pressure is typically evaluated in a rat model of liver cirrhosis and portal hypertension.

Methodology:

  • Induction of Cirrhosis: Induce liver cirrhosis in rats, for example, through chronic administration of carbon tetrachloride (CCl4) or by bile duct ligation.

  • Treatment: Administer this compound or vehicle to the cirrhotic rats orally (e.g., by gavage) for a specified period. The compound is often formulated in carboxymethyl cellulose for administration.[1]

  • Hemodynamic Measurements:

    • Anesthetize the rats.

    • Perform a laparotomy to expose the portal vein and a systemic artery (e.g., the carotid or femoral artery).

    • Insert a catheter connected to a pressure transducer into the portal vein to measure portal pressure.

    • Simultaneously, measure systemic arterial pressure to assess for systemic effects.

  • Data Analysis: Compare the portal pressure and mean arterial pressure between the this compound-treated group and the vehicle-treated control group.

InVivo_Workflow Start Induction of Liver Cirrhosis in Rats Treatment Oral Administration of this compound (formulated in carboxymethyl cellulose) Start->Treatment Anesthesia Anesthetize Rats Treatment->Anesthesia Surgery Surgical Exposure of Portal Vein and Systemic Artery Anesthesia->Surgery Measurement Catheterization and Measurement of: - Portal Pressure - Systemic Arterial Pressure Surgery->Measurement Analysis Data Analysis and Comparison (Treated vs. Control) Measurement->Analysis Conclusion Evaluation of Efficacy and Systemic Effects Analysis->Conclusion

General workflow for in vivo assessment of this compound.

Conclusion

This compound is a promising nitric oxide-donating drug candidate with a targeted action in the liver. Its physicochemical properties are characteristic of a moderately large, lipophilic molecule. The preclinical data suggest a clear mechanism of action involving the NO-cGMP signaling pathway, leading to reduced portal pressure in animal models. The experimental protocols outlined in this guide provide a foundation for the further investigation and development of this compound and related compounds. Further research to obtain precise experimental values for properties such as melting point and solubility in various solvents would be beneficial for formulation development.

References

An In-depth Technical Guide on NCX 1000 and its Effect on Cyclic GMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCX 1000, a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), has emerged as a significant area of investigation, particularly for its therapeutic potential in liver diseases characterized by increased intrahepatic vascular tone, such as portal hypertension. The primary mechanism of action of this compound involves the targeted delivery of NO to the liver. This localized release of NO stimulates soluble guanylate cyclase (sGC), leading to a subsequent increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels. The elevation of cGMP, a key second messenger, orchestrates a cascade of downstream signaling events that culminate in vasodilation and other cytoprotective effects within the hepatic microenvironment. This technical guide provides a comprehensive overview of the core mechanism of this compound, focusing on its direct impact on cGMP levels, supported by experimental data, detailed methodologies, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: The NO-cGMP Signaling Pathway

This compound is chemically engineered to release nitric oxide upon metabolic processing in the liver. The liberated NO diffuses into target cells, primarily hepatic stellate cells (HSCs) and vascular smooth muscle cells, where it binds to the heme moiety of soluble guanylate cyclase (sGC). This interaction allosterically activates sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The accumulation of intracellular cGMP activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets. This signaling cascade leads to a reduction in intracellular calcium levels, resulting in smooth muscle relaxation, vasodilation, and a decrease in intrahepatic resistance.

NCX_1000_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Hepatic Stellate Cell) NCX1000 This compound NO Nitric Oxide (NO) NCX1000->NO Metabolic Release of NO sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme Moiety sGC_active sGC - Active sGC_inactive->sGC_active Activation GTP GTP sGC_active->GTP cGMP Cyclic GMP (cGMP) GTP->cGMP Conversion PKG_inactive Protein Kinase G (PKG) - Inactive cGMP->PKG_inactive Activates PKG_active PKG - Active PKG_inactive->PKG_active Activation Physiological_Effects Physiological Effects (e.g., Vasodilation, Reduced Contraction) PKG_active->Physiological_Effects Phosphorylates Downstream Targets

Caption: Signaling pathway of this compound leading to increased cGMP levels.

Quantitative Data on the Effect of this compound on cGMP Levels

Preclinical studies have demonstrated the capacity of this compound to elevate cGMP levels in hepatic tissue. The following tables summarize the key quantitative findings from these investigations.

Table 1: In Vivo Effect of this compound on Liver cGMP Levels in a Rat Model of Cirrhosis

Treatment GroupDosecGMP Levels (pmol/mg protein)Fold Increase vs. Cirrhotic ControlReference
Sham (Healthy Control)-1.5 ± 0.2-Fiorucci et al., 2001
Cirrhotic Control-0.8 ± 0.1-Fiorucci et al., 2001
This compound15 mg/kg/day2.1 ± 0.3*~2.6Fiorucci et al., 2001
UDCA15 mg/kg/day0.9 ± 0.1~1.1Fiorucci et al., 2001

*P < 0.01 versus Cirrhotic Control. Data are presented as mean ± SEM.

Table 2: In Vitro Effect of this compound on Nitrite/Nitrate (NOx) and cGMP in Cultured Hepatic Stellate Cells (HSCs)

TreatmentConcentrationNOx Production (µM)Intracellular cGMP (pmol/10^6 cells)Reference
Control-BaselineBaselineFiorucci et al., 2001
This compound100 µMIncreasedIncreasedFiorucci et al., 2001
UDCA100 µMNo significant changeNo significant changeFiorucci et al., 2001
SNAP (NO donor)100 µMIncreasedIncreasedFiorucci et al., 2001

(Note: The original publication by Fiorucci et al. (2001) qualitatively describes these increases in vitro but does not provide specific quantitative values in a tabular format. The table reflects the reported observations.)

Detailed Experimental Protocols

Animal Model of Liver Cirrhosis and Portal Hypertension

A common experimental model to investigate the effects of this compound on liver disease involves the induction of cirrhosis in rats through chronic administration of carbon tetrachloride (CCl4).

  • Animal Strain: Male Sprague-Dawley rats.

  • Induction of Cirrhosis: Intraperitoneal (i.p.) injections of CCl4 (e.g., 0.2 mL/100g body weight in olive oil) are administered twice weekly for a period of 8 weeks.

  • Treatment Administration: this compound (e.g., 15 mg/kg/day) or UDCA (e.g., 15 mg/kg/day) is administered daily via oral gavage during the CCl4 treatment period.

  • Outcome Measures: At the end of the treatment period, animals are euthanized, and liver tissues are collected for histological analysis and biochemical assays, including the measurement of cGMP levels. Portal pressure is also measured to assess the hemodynamic effects.

Experimental_Workflow_Animal_Model cluster_setup Experimental Setup cluster_procedure Procedure (8 Weeks) cluster_analysis Analysis Animals Male Sprague-Dawley Rats Groups Grouping: - Sham (Healthy Control) - Cirrhotic Control (CCl4) - this compound + CCl4 - UDCA + CCl4 Animals->Groups CCl4_Admin CCl4 Administration (Twice Weekly, i.p.) Groups->CCl4_Admin Treatment_Admin Daily Oral Gavage: - this compound (15 mg/kg) - UDCA (15 mg/kg) Groups->Treatment_Admin Euthanasia Euthanasia & Tissue Collection CCl4_Admin->Euthanasia Treatment_Admin->Euthanasia Histology Liver Histology Euthanasia->Histology Biochemistry Biochemical Assays (including cGMP measurement) Euthanasia->Biochemistry Hemodynamics Portal Pressure Measurement Euthanasia->Hemodynamics

Caption: Experimental workflow for the in vivo evaluation of this compound.
Isolation and Culture of Hepatic Stellate Cells (HSCs)

In vitro experiments are crucial for elucidating the direct cellular effects of this compound. Primary HSCs are isolated from rat livers for these studies.

  • Liver Perfusion: The rat liver is perfused in situ with a collagenase and pronase solution to digest the extracellular matrix.

  • Cell Separation: The resulting cell suspension is subjected to density gradient centrifugation (e.g., using Nycodenz) to separate HSCs from other liver cell types based on their lower density.

  • Cell Culture: Isolated HSCs are cultured in appropriate media (e.g., DMEM with fetal bovine serum) on plastic surfaces, which promotes their activation to a myofibroblast-like phenotype, mimicking the conditions of liver injury.

Measurement of Cyclic GMP (cGMP) Levels

A common and sensitive method for quantifying cGMP in tissue homogenates and cell lysates is the radioimmunoassay (RIA).

  • Sample Preparation: Liver tissue samples are homogenized in a buffer containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent cGMP degradation. The homogenate is then centrifuged, and the supernatant is collected. For cellular assays, cultured HSCs are lysed, and the lysate is collected.

  • Acetylation: To increase the sensitivity of the assay, samples and standards are acetylated using a mixture of acetic anhydride (B1165640) and triethylamine.

  • Radioimmunoassay: The assay is performed in a competitive binding format. A known amount of radiolabeled cGMP (e.g., 125I-cGMP) is mixed with the sample (containing unlabeled cGMP) and a limited amount of a specific anti-cGMP antibody. The unlabeled cGMP in the sample competes with the radiolabeled cGMP for binding to the antibody.

  • Separation and Counting: The antibody-bound cGMP is separated from the free cGMP (e.g., by precipitation with a secondary antibody and centrifugation). The radioactivity of the bound fraction is then measured using a gamma counter.

  • Quantification: A standard curve is generated using known concentrations of unlabeled cGMP. The amount of cGMP in the samples is determined by comparing their radioactivity measurements to the standard curve. The results are typically normalized to the protein content of the sample.

cGMP_RIA_Workflow cluster_prep Sample Preparation cluster_assay Radioimmunoassay (RIA) cluster_analysis Data Analysis Sample Liver Homogenate or Cell Lysate Inhibitor Add Phosphodiesterase Inhibitor (IBMX) Sample->Inhibitor Centrifuge Centrifugation Inhibitor->Centrifuge Supernatant Collect Supernatant/Lysate Centrifuge->Supernatant Acetylation Acetylation of Samples and Standards Supernatant->Acetylation Incubation Incubate with: - 125I-cGMP (Radiolabeled) - Anti-cGMP Antibody Acetylation->Incubation Separation Separate Antibody-Bound from Free cGMP Incubation->Separation Counting Measure Radioactivity (Gamma Counter) Separation->Counting Standard_Curve Generate Standard Curve Counting->Standard_Curve Quantification Quantify cGMP in Samples Standard_Curve->Quantification Normalization Normalize to Protein Content Quantification->Normalization

Caption: Workflow for cGMP measurement by radioimmunoassay (RIA).

Conclusion

Preclinical Evidence for the Liver Selectivity of NCX-1000: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCX-1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), has demonstrated significant liver-selective pharmacological effects in preclinical studies. This document provides a comprehensive overview of the evidence supporting the liver-specific action of NCX-1000, focusing on its therapeutic potential in portal hypertension and acute liver failure. Key findings indicate that NCX-1000 selectively delivers NO to the liver, leading to beneficial hemodynamic and cellular effects without systemic cardiovascular changes. This liver-centric activity is attributed to the UDCA moiety, which is actively taken up by hepatocytes. The subsequent localized release of NO activates the soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway, resulting in the relaxation of hepatic stellate cells (HSCs) and a reduction in intrahepatic vascular resistance. This technical guide synthesizes the key quantitative data, details the experimental methodologies employed in pivotal preclinical studies, and provides visual representations of the underlying mechanisms and experimental designs.

Core Mechanism of Liver Selectivity

NCX-1000 is a chemical entity where a nitric oxide-releasing moiety is covalently linked to ursodeoxycholic acid.[1] This molecular design is central to its liver-selective properties. UDCA is a hydrophilic bile acid that is efficiently and selectively taken up from the portal circulation into hepatocytes via specific bile acid transporters. Once inside the liver, NCX-1000 is metabolized, leading to the localized release of NO within the liver microcirculation.[1][2] This targeted delivery mechanism ensures that high concentrations of NO are achieved in the liver, while systemic exposure remains minimal, thereby avoiding the off-target effects commonly associated with systemic NO donors, such as hypotension.[2]

Signaling Pathway of NCX-1000 in the Liver

The therapeutic effects of NCX-1000 in the liver are mediated through the canonical NO-sGC-cGMP signaling pathway.

NCX1000_Signaling_Pathway cluster_blood Portal Circulation cluster_hepatocyte Hepatocyte cluster_hsc Hepatic Stellate Cell (HSC) NCX-1000_blood NCX-1000 NCX-1000_cell NCX-1000 NCX-1000_blood->NCX-1000_cell Hepatocyte Uptake Metabolism Metabolism NCX-1000_cell->Metabolism UDCA UDCA NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive Diffusion Metabolism->UDCA Metabolism->NO sGC_active sGC (active) sGC_inactive->sGC_active NO Binding cGMP cGMP sGC_active->cGMP Conversion GTP GTP GTP->sGC_active Relaxation HSC Relaxation cGMP->Relaxation Reduced_Resistance Reduced Intrahepatic Resistance Relaxation->Reduced_Resistance

Caption: NCX-1000 signaling pathway in the liver.

Preclinical Evidence in Portal Hypertension

Studies in a rat model of carbon tetrachloride (CCl4)-induced cirrhosis and portal hypertension have provided compelling evidence for the liver-selective effects of NCX-1000.

Quantitative Data
ParameterControlCCl4-Induced CirrhosisCCl4 + UDCACCl4 + NCX-1000
Portal Perfusion Pressure at 15 ml/min (mmHg) ~5~12~12~6
Ascites Formation NoYesYesNo
Liver Nitrite/Nitrate Content (nmol/mg protein) BaselineIncreasedSimilar to CCl4Significantly Increased
Liver cGMP Content (pmol/mg protein) BaselineDecreasedSimilar to CCl4Significantly Increased

Note: The values presented are approximations derived from graphical data in the cited literature and are intended for comparative purposes.

Experimental Protocol: Carbon Tetrachloride-Induced Cirrhosis in Rats

CCl4_Protocol Start Start of Study Induction Induction Phase (8 weeks) CCl4 i.p. injection (1 ml/kg) twice weekly Start->Induction Treatment Treatment Phase (4 weeks) Daily gavage with: - Vehicle - UDCA (50 mg/kg) - NCX-1000 (100 mg/kg) Induction->Treatment Measurement Endpoint Measurement - Portal Perfusion Pressure - Ascites Assessment - Liver Histology - Biochemical Assays Treatment->Measurement End End of Study Measurement->End

Caption: Experimental workflow for CCl4-induced cirrhosis model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Cirrhosis: Intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4) at a dose of 1 ml/kg body weight, twice a week for 8 weeks.[3]

  • Treatment Groups: Following the induction period, rats were divided into groups and treated daily for 4 weeks by oral gavage with either vehicle, UDCA (50 mg/kg), or NCX-1000 (100 mg/kg).[3]

  • Measurement of Portal Perfusion Pressure: The portal vein was cannulated, and the liver was perfused with Krebs-Henseleit solution at varying flow rates. The perfusion pressure was recorded to assess intrahepatic resistance.[2]

  • Biochemical Analysis: Liver tissue was homogenized to measure nitrite/nitrate content as an indicator of NO production and cGMP levels as a marker of sGC activity.[2]

Preclinical Evidence in Acute Liver Failure

NCX-1000 has also been shown to be protective in a mouse model of acetaminophen (B1664979) (APAP)-induced acute liver failure.

Quantitative Data
ParameterControlAPAP (330 µmol/kg)APAP + UDCA (40 µmol/kg)APAP + NCX-1000 (40 µmol/kg)
24-hour Mortality Rate 0%~60%~60%~25%
Plasma AST (IU/L) at 8 hours <100>10,000>10,000<5,000
Liver Nitrite/Nitrate (nmol/mg protein) BaselineIncreasedSimilar to APAPSignificantly Increased
Liver cGMP (pmol/mg protein) BaselineDecreasedSimilar to APAPSignificantly Increased

Note: The values presented are approximations derived from graphical data in the cited literature and are intended for comparative purposes.[4][5]

Experimental Protocol: Acetaminophen-Induced Acute Liver Failure in Mice

APAP_Protocol Start Start of Study Fasting Fasting (12-16 hours) Start->Fasting Induction APAP Injection (i.p.) (330 µmol/kg) Fasting->Induction Treatment Treatment (2 hours post-APAP) - Vehicle - UDCA (40 µmol/kg) - NCX-1000 (40 µmol/kg) Induction->Treatment Monitoring Monitoring (24 hours) - Survival Rate Treatment->Monitoring Analysis Biochemical & Histological Analysis (at specified time points) - Plasma AST - Liver Nitrite/Nitrate & cGMP - Liver Histopathology Treatment->Analysis End End of Study Monitoring->End Analysis->End

Caption: Experimental workflow for APAP-induced liver failure model.

Methodology:

  • Animal Model: Male C57BL/6 mice.[4][5]

  • Induction of Acute Liver Failure: Mice were fasted overnight and then administered a single intraperitoneal injection of acetaminophen (APAP) at a dose of 330 µmol/kg.[4][5]

  • Treatment Protocol: In a therapeutic setting, mice were treated with a single intraperitoneal injection of either vehicle, UDCA (40 µmol/kg), or NCX-1000 (40 µmol/kg) 2 hours after the APAP challenge.[4][5]

  • Assessment of Liver Injury: Plasma levels of aspartate aminotransferase (AST) were measured at various time points as an indicator of hepatocellular damage. Liver tissue was collected for histological examination and biochemical analysis of nitrite/nitrate and cGMP levels.[4][5]

  • Survival Studies: Mortality was monitored for 24 hours post-APAP administration.[4][5]

Conclusion

The preclinical data for NCX-1000 strongly support its profile as a liver-selective nitric oxide donor. The UDCA-mediated hepatic targeting mechanism allows for localized NO release, leading to the activation of the cGMP pathway within the liver. This results in reduced intrahepatic resistance in models of portal hypertension and significant protection against hepatocellular injury in a model of acute liver failure, all without inducing systemic hypotension. These findings highlight the potential of NCX-1000 as a novel therapeutic agent for liver diseases characterized by endothelial dysfunction and increased intrahepatic vascular tone. Further clinical investigation is warranted to translate these promising preclinical results into patient care.

References

The Theoretical Basis of NCX-1000 for Portal Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Portal hypertension is a life-threatening complication of liver cirrhosis, primarily driven by increased intrahepatic vascular resistance and a hyperdynamic splanchnic circulation.[1] A key pathophysiological feature of cirrhosis is a deficiency of intrahepatic nitric oxide (NO), a critical vasodilator. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid (UDCA), was developed as a liver-selective NO donor to address this deficiency.[1] The rationale was to selectively reduce intrahepatic resistance without inducing systemic vasodilation, a significant drawback of conventional nitrate (B79036) therapies.[1] Preclinical studies in rodent models of cirrhosis demonstrated promising results, showing a reduction in portal pressure and improved intrahepatic hemodynamics. However, a Phase 2a clinical trial in patients with cirrhosis and portal hypertension did not show a reduction in the hepatic venous pressure gradient (HVPG) and was associated with systemic cardiovascular effects, questioning its liver-selective action in humans.[2] This guide provides an in-depth analysis of the theoretical basis, preclinical evidence, and clinical findings for NCX-1000 in the context of portal hypertension.

The Pathophysiology of Portal Hypertension and the Role of Nitric Oxide

Portal hypertension in cirrhosis arises from two primary factors:

  • Increased Intrahepatic Resistance: Structural changes in the liver, including fibrosis and regenerative nodules, distort the hepatic architecture.[3] Functionally, there is an increase in vascular tone within the liver, partly due to a deficiency of endogenous vasodilators, most notably nitric oxide (NO).[1] This NO deficiency results from the impaired function of liver sinusoidal endothelial cells (LSECs).

  • Hyperdynamic Splanchnic Circulation: In response to portal hypertension, there is a paradoxical increase in NO production in the splanchnic circulation, leading to vasodilation and increased portal blood inflow, which further exacerbates portal pressure.[4][5]

The ideal therapeutic approach for portal hypertension would be to selectively reduce intrahepatic resistance without affecting the systemic circulation.[1] This forms the theoretical foundation for the development of liver-targeted therapies like NCX-1000.

NCX-1000: A Liver-Selective Nitric Oxide Donor

NCX-1000 is a compound that couples ursodeoxycholic acid (UDCA) with a nitric oxide-donating moiety. The design intended for the UDCA component to facilitate liver-specific uptake, with subsequent enzymatic cleavage releasing NO directly within the hepatic microcirculation.[1] This targeted delivery was expected to restore local NO levels, leading to vasodilation of the hepatic sinusoids and a reduction in intrahepatic resistance.

Proposed Mechanism of Action

The anticipated signaling pathway for NCX-1000's action in the liver is outlined below:

NCX1000 NCX-1000 (Oral Administration) Liver Hepatocyte/ Sinusoidal Endothelial Cell NCX1000->Liver Liver-selective uptake NO Nitric Oxide (NO) Liver->NO Metabolic release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP Cyclic GMP (cGMP) sGC->cGMP GTP GTP GTP->cGMP sGC catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Intrahepatic Vasodilation PKG->Vasodilation Phosphorylation of downstream targets Resistance Decreased Intrahepatic Resistance Vasodilation->Resistance Pressure Decreased Portal Pressure Resistance->Pressure

Figure 1: Proposed signaling pathway of NCX-1000 in the liver.

Preclinical Evidence

Preclinical studies in rodent models of cirrhosis provided strong support for the theoretical basis of NCX-1000.

Experimental Protocols

Induction of Cirrhosis and Portal Hypertension:

  • Model: Carbon tetrachloride (CCl4)-induced cirrhosis in rats.

  • Methodology: Rats were treated with CCl4 via intraperitoneal injection or inhalation over several weeks to induce liver fibrosis, cirrhosis, and portal hypertension.

Hemodynamic Measurements:

  • In Vivo Studies:

    • Mean Arterial Pressure (MAP) and Heart Rate: Measured via cannulation of the carotid or femoral artery.

    • Portal Pressure (PP): Measured by direct cannulation of the portal vein or a major tributary.

    • Superior Mesenteric Artery (SMA) Blood Flow: Measured using a Doppler flow probe.

  • In Situ Liver Perfusion:

    • Methodology: The liver was isolated and perfused with a physiological buffer at a constant flow rate. Perfusion pressure was monitored as an index of intrahepatic resistance.

    • Dose-Response Curves: Vasoconstrictors (e.g., methoxamine) were added to the perfusate to assess the vascular reactivity of the liver.

Biochemical Assays:

  • Hepatic cGMP Levels: Measured in liver homogenates using enzyme immunoassay (EIA) kits as an indicator of NO signaling.

  • Liver Nitrite/Nitrate Content: Measured as a marker of NO production.

cluster_model Model Induction cluster_treatment Treatment cluster_hemodynamics Hemodynamic Studies cluster_biochemical Biochemical Analysis Rat Sprague-Dawley Rats CCl4 CCl4 Administration (e.g., 14 days) Rat->CCl4 Cirrhosis Cirrhotic Rats with Portal Hypertension CCl4->Cirrhosis Treatment NCX-1000 or Vehicle (by gavage) Cirrhosis->Treatment InVivo In Vivo Measurements (MAP, PP, SMA Flow) Treatment->InVivo InSitu In Situ Liver Perfusion (Flow/Pressure Curves, Methoxamine (B1676408) Response) Treatment->InSitu cGMP Hepatic cGMP Measurement Treatment->cGMP Nitrates Hepatic Nitrite/Nitrate Measurement Treatment->Nitrates

Figure 2: General experimental workflow for preclinical studies of NCX-1000.
Summary of Preclinical Findings

The key quantitative findings from preclinical studies are summarized in the table below.

ParameterControl (Cirrhotic)NCX-1000 Treated (Cirrhotic)Key FindingReference
Portal Pressure (PP) Increase during Blood Infusion Significant IncreaseBlunted Increase (P=0.015)NCX-1000 improved the portal system's adaptability to increased blood flow.[6]
Hepatic Vascular Response to Methoxamine Standard ResponseLower Response (P=0.016)NCX-1000 reduced intrahepatic hyperreactivity to vasoconstrictors.[6]
Hepatic cGMP Concentration BaselineHigher (P=0.015)Confirmed increased NO signaling in the liver.[6]
Mean Arterial Pressure (MAP) No significant changeNo significant changeNCX-1000 did not cause systemic hypotension in animal models.[1][6]

These preclinical data strongly suggested that NCX-1000 behaved as a liver-selective NO donor, effectively reducing intrahepatic vascular tone without the adverse systemic effects of non-selective nitrates.[1][6]

Clinical Trial Evidence

The promising preclinical results led to a Phase 2a clinical trial to evaluate the efficacy and safety of NCX-1000 in patients with cirrhosis and portal hypertension.

Clinical Trial Protocol (NCT00414869)
  • Study Design: Single-center, randomized (4:1), double-blind, parallel-group, dose-escalating study.[2]

  • Participants: 11 patients with cirrhosis and portal hypertension (9 received NCX-1000, 2 received placebo).[2]

  • Intervention: Progressive oral doses of NCX-1000 or placebo up to 2 g t.i.d. or maximum tolerated doses for 16 days.[2]

  • Primary Efficacy Endpoint: Change in fasting and postprandial Hepatic Venous Pressure Gradient (HVPG).[2][7]

  • Secondary Endpoints: Hepatic blood flow (HBF), arterial blood pressure, safety, and tolerability.[2]

cluster_screening Patient Selection cluster_randomization Randomization cluster_intervention Intervention (16 Days) cluster_endpoints Endpoint Measurement Patients Patients with Cirrhosis and Portal Hypertension Inclusion Inclusion/Exclusion Criteria (e.g., HVPG ≥ 12 mmHg) Patients->Inclusion Randomize Randomization (4:1) Inclusion->Randomize Baseline Baseline Measurements (HVPG, HBF, BP) Inclusion->Baseline GroupA NCX-1000 Group (n=9) Randomize->GroupA GroupB Placebo Group (n=2) Randomize->GroupB DoseEscalation Dose Escalation (up to 2g t.i.d.) GroupA->DoseEscalation PlaceboAdmin Placebo Administration GroupB->PlaceboAdmin Day16 Day 16 Measurements (HVPG, HBF, BP) DoseEscalation->Day16 PlaceboAdmin->Day16

Figure 3: Simplified workflow of the Phase 2a clinical trial of NCX-1000.
Summary of Clinical Trial Findings

Contrary to the preclinical data, the clinical trial did not demonstrate efficacy in reducing portal pressure.

ParameterBaseline (NCX-1000 Group)After 16 Days (NCX-1000 Group)P-valueKey FindingReference
HVPG (mmHg) 17.1 ± 3.816.7 ± 3.80.596NCX-1000 did not significantly reduce portal pressure.[2]
Hepatic Blood Flow (HBF) (ml/min) 1129 ± 506904 ± 3100.043A significant decrease in hepatic blood flow was observed.[2]
Systolic Blood Pressure (mmHg) 136 ± 7121 ± 110.003NCX-1000 caused a dose-dependent reduction in systolic blood pressure.[2]

The study concluded that in patients with cirrhosis, NCX-1000 was not able to reduce portal pressure.[2] The significant reduction in systolic blood pressure and hepatic blood flow suggested that the drug had systemic effects and lacked the selective release of NO in the intrahepatic circulation that was observed in animal models.[2]

Conclusion and Future Directions

The development of NCX-1000 was based on a strong theoretical rationale: to selectively deliver NO to the liver to counteract the intrahepatic vasoconstriction that drives portal hypertension in cirrhosis.[1] This rationale was well-supported by extensive preclinical data in rodent models, which demonstrated a liver-selective effect in reducing portal pressure without systemic hypotension.[6]

However, the translation from preclinical models to human subjects was unsuccessful. The Phase 2a clinical trial revealed that NCX-1000 did not reduce portal pressure in cirrhotic patients and, importantly, exhibited systemic vasodilatory effects.[2] This discrepancy highlights the challenges in translating findings from animal models of liver disease to the complex pathophysiology in human patients. The lack of efficacy and liver selectivity in the clinical setting led to the discontinuation of its development for this indication.

Despite the failure of NCX-1000, the theoretical basis of targeting intrahepatic NO deficiency remains a valid and important area of research. Future drug development efforts may focus on:

  • Alternative Liver-Targeting Moieties: Exploring different carrier molecules that may offer better liver selectivity in humans.

  • Different NO-Donating Chemistries: Investigating novel NO-releasing compounds with different pharmacokinetic and pharmacodynamic profiles.

  • Combination Therapies: Combining liver-selective vasodilators with drugs that reduce portal inflow, such as non-selective beta-blockers, to achieve a synergistic effect.

The story of NCX-1000 serves as a critical case study in the development of therapies for portal hypertension, emphasizing the need for improved translational models and a deeper understanding of the species-specific differences in drug metabolism and action.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of NCX 1000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 1000 is an experimental nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). It is designed to selectively deliver nitric oxide to the liver, thereby addressing the localized NO deficiency observed in conditions such as portal hypertension.[1][2] In preclinical studies, this compound has demonstrated the ability to ameliorate portal hypertension and reduce intrahepatic resistance without causing systemic hypotension, a common side effect of non-selective NO donors.[2][3] These application notes provide a detailed overview of the in vivo experimental protocols for evaluating the efficacy and mechanism of action of this compound in a rat model of portal hypertension.

Mechanism of Action

This compound is believed to exert its therapeutic effects through the targeted release of nitric oxide within the liver. In cirrhotic livers, there is a deficiency of endothelial NO, which contributes to increased intrahepatic vascular tone and portal hypertension.[1][4] this compound, being a derivative of UDCA, is selectively taken up by hepatocytes.[5] Following uptake, it releases NO, which then activates soluble guanylate cyclase (sGC) in hepatic stellate cells and other vascular cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in vasodilation and a reduction in intrahepatic resistance, ultimately lowering portal pressure.[3]

cluster_Systemic_Circulation Systemic Circulation cluster_Liver Liver NCX_1000_Admin This compound (Oral Administration) NCX_1000_Uptake Selective uptake by Hepatocytes NCX_1000_Admin->NCX_1000_Uptake Enters circulation NO_Release Nitric Oxide (NO) Release NCX_1000_Uptake->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation cGMP_Increase Increased cGMP sGC_Activation->cGMP_Increase Vasodilation Intrahepatic Vasodilation cGMP_Increase->Vasodilation Portal_Pressure_Decrease Decreased Portal Pressure Vasodilation->Portal_Pressure_Decrease

Figure 1: Signaling pathway of this compound in the liver.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound in a rat model of portal hypertension induced by bile duct ligation (BDL).

Table 1: Hemodynamic Effects of this compound in BDL Rats

ParameterControl (BDL + Vehicle)This compound (28 mg/kg/day)Reference
Portal Pressure (mmHg)17.1 ± 0.512.7 ± 0.5[6]
Mean Arterial Pressure (mmHg)No significant changeNo significant change[3]
Heart Rate (beats/min)No significant changeNo significant change[3]

Table 2: Biochemical Effects of this compound in the Liver of BDL Rats

ParameterControl (BDL + Vehicle)This compound (28 mg/kg/day)Reference
Liver Nitrite (B80452)/Nitrate (B79036) Conc.BaselineSignificantly Increased[3]
Liver cGMP ConcentrationBaselineSignificantly Increased[3]

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments to evaluate this compound.

Animal Model: Bile Duct Ligation (BDL) in Rats

This protocol describes the surgical procedure to induce biliary cirrhosis and portal hypertension in rats.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Anesthesia: Intraperitoneal injection of ketamine (75 mg/kg) and xylazine (B1663881) (5 mg/kg).

  • Procedure:

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Gently retract the liver to visualize the common bile duct.

    • Carefully isolate the common bile duct from the surrounding tissue.

    • Ligate the bile duct in two places with a 4-0 silk suture and cut between the ligatures.

    • Close the abdominal incision in two layers.

    • Provide post-operative analgesia as per institutional guidelines.

    • Allow the animals to recover for 4 weeks to develop stable cirrhosis and portal hypertension.[7][8]

  • Sham Control: Perform the same surgical procedure but without ligating and cutting the common bile duct.

Drug Administration: Oral Gavage

This protocol details the oral administration of this compound to rats.

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Appropriately sized stainless steel gavage needle (16-18 gauge for adult rats)

    • Syringe

  • Procedure:

    • Prepare a homogenous suspension of this compound in the vehicle at the desired concentration to deliver 28 mg/kg in a volume of 5-10 ml/kg.

    • Gently restrain the rat, holding it in an upright position.

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.

    • Carefully insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently over the tongue into the esophagus. The needle should pass with minimal resistance.

    • Once the needle is in the correct position, administer the this compound suspension.

    • Slowly withdraw the gavage needle.

    • Monitor the animal for any signs of distress.

    • Administer daily for the duration of the study (e.g., 5 days).[3][7]

Measurement of Portal Pressure

This protocol describes the invasive measurement of portal pressure in anesthetized rats.

  • Anesthesia: As described in the BDL protocol.

  • Procedure:

    • After the treatment period, anesthetize the rat.

    • Perform a midline laparotomy.

    • Isolate the portal vein and a mesenteric vein.

    • Cannulate the mesenteric vein with a polyethylene (B3416737) catheter (PE-50) filled with heparinized saline.

    • Advance the catheter into the portal vein.

    • Connect the catheter to a pressure transducer and a data acquisition system to record the portal pressure.

    • Simultaneously, cannulate the femoral artery to measure mean arterial pressure (MAP) and heart rate (HR).[9][10]

Measurement of Liver Nitrite/Nitrate Levels

This protocol outlines the measurement of NO production in the liver.

  • Sample Collection:

    • Following hemodynamic measurements, euthanize the animal.

    • Perfuse the liver with saline to remove blood.

    • Excise a portion of the liver and snap-freeze it in liquid nitrogen.

    • Store at -80°C until analysis.

  • Procedure (using a colorimetric assay kit):

    • Homogenize the liver tissue in the provided assay buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Use the supernatant for the assay.

    • The assay typically involves the reduction of nitrate to nitrite by nitrate reductase.

    • The total nitrite is then quantified using the Griess reagent, which forms a colored azo dye.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration based on a standard curve.[11][12]

Measurement of Liver cGMP Levels

This protocol describes the quantification of cGMP in liver tissue.

  • Sample Collection: Same as for nitrite/nitrate measurement.

  • Procedure (using an ELISA kit):

    • Homogenize the liver tissue in an appropriate buffer (often containing a phosphodiesterase inhibitor to prevent cGMP degradation).

    • Centrifuge the homogenate.

    • Use the supernatant for the ELISA.

    • Follow the manufacturer's instructions for the competitive ELISA, which typically involves incubating the sample with a cGMP-HRP conjugate and an anti-cGMP antibody coated on the microplate.

    • After washing, add a substrate solution and measure the color development.

    • The intensity of the color is inversely proportional to the cGMP concentration.

    • Calculate the concentration based on a standard curve.[13][14][15][16]

cluster_Phase1 Model Induction cluster_Phase2 Treatment cluster_Phase3 Endpoint Measurement BDL_Surgery Bile Duct Ligation (BDL) Surgery Recovery 4-Week Recovery (Development of Portal Hypertension) BDL_Surgery->Recovery Drug_Admin Daily this compound (28 mg/kg) or Vehicle via Oral Gavage (5 days) Recovery->Drug_Admin Anesthesia Anesthesia Drug_Admin->Anesthesia Hemodynamics Measure Portal Pressure, MAP, and Heart Rate Anesthesia->Hemodynamics Tissue_Collection Euthanasia and Liver Tissue Collection Hemodynamics->Tissue_Collection Biochemical_Analysis Measure Liver Nitrite/Nitrate and cGMP Tissue_Collection->Biochemical_Analysis

Figure 2: Experimental workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols: Dosing and Administration of NCX 1000 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 1000 is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA). It is a promising therapeutic agent investigated for its efficacy in preclinical models of liver disease, particularly in the context of portal hypertension and liver cirrhosis. By selectively delivering NO to the liver, this compound has been shown to ameliorate intrahepatic resistance and exert protective effects against liver injury. These application notes provide detailed protocols for the dosing and administration of this compound in common rat models of liver disease, summarizing key quantitative data from preclinical studies.

Disclaimer: The following protocols are for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Quantitative Data Summary

The following tables summarize the dosing regimens and reported pharmacodynamic effects of this compound in various rat models of liver disease.

Table 1: Dosing and Administration of this compound in Rat Models

ParameterDetailsReference
Drug This compound (2-(acetyloxy)benzoic acid 3-(nitrooxymethyl)phenyl ester)[1]
Formulation Dissolved in carboxymethyl cellulose (B213188).[2]
Route of Administration Oral gavage (p.o.)[2][3]
Dosage Range 15 mg/kg/day to 28 mg/kg/day[2][3][4]
Frequency Daily[2][3]
Treatment Duration Acute studies: 5 days. Chronic studies: 8 weeks.[3][4]

Table 2: Pharmacodynamic Effects of this compound in Rat Models of Liver Disease

ModelDosageDurationKey FindingsReference
Bile Duct Ligated (BDL) Cirrhotic Rats28 mg/kg/day, p.o.5 daysDecreased portal pressure without affecting mean arterial pressure. Increased liver nitrite/nitrate and cGMP concentrations. Reduced norepinephrine-induced intrahepatic resistance by 60%.[3]
Carbon Tetrachloride (CCl₄)-Induced Cirrhotic Rats15 mg/kg/day, p.o.8 weeksPrevented ascites formation. Reduced collagen deposition. Almost completely reverted portal hypertension.[2][4]

Note on Pharmacokinetics: Publicly available literature does not provide specific pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound in rat models. Researchers are advised to conduct dedicated pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion profile of this compound under their specific experimental conditions.

Experimental Protocols

Protocol 1: Induction of Liver Cirrhosis using Carbon Tetrachloride (CCl₄)

This protocol describes the induction of liver cirrhosis in rats via repeated administration of carbon tetrachloride.

Materials:

  • Male Wistar rats (150-180 g)

  • Carbon tetrachloride (CCl₄)

  • Olive oil or paraffin (B1166041) oil

  • Oral gavage needles

  • Syringes

  • Animal balance

Procedure:

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard laboratory chow and water for at least one week before the experiment.

  • Preparation of CCl₄ solution: Prepare a 50% (v/v) solution of CCl₄ in olive oil or paraffin oil.

  • Administration: Administer the CCl₄ solution at a dose of 1-2 mL/kg body weight via oral gavage or intraperitoneal injection twice a week.[2][4] The dose should be adjusted according to the animal's weight, which should be monitored regularly.

  • Duration: Continue the CCl₄ administration for 8 to 12 weeks to induce significant liver fibrosis and cirrhosis.[2][4]

  • Monitoring: Monitor the animals for signs of distress, weight loss, and the development of ascites.

  • Confirmation of Cirrhosis: At the end of the induction period, cirrhosis can be confirmed by histological analysis of liver tissue (e.g., Masson's trichrome staining for collagen).

Protocol 2: Induction of Liver Cirrhosis via Bile Duct Ligation (BDL)

This protocol details the surgical procedure for inducing cholestatic liver injury and subsequent fibrosis through the ligation of the common bile duct.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 5-0 silk)

  • Surgical drapes and swabs

  • Heating pad

  • Post-operative analgesics and antibiotics

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature. Shave the abdominal area and disinfect with an appropriate antiseptic solution.

  • Laparotomy: Make a midline abdominal incision to expose the abdominal cavity.

  • Identification of the Common Bile Duct: Gently retract the liver and locate the common bile duct, which is a small, translucent tube.

  • Ligation: Carefully isolate the common bile duct and doubly ligate it with silk sutures. The first ligature should be placed below the junction of the hepatic ducts, and the second above the entrance to the pancreas.

  • Transection: Transect the common bile duct between the two ligatures.

  • Closure: Close the abdominal wall in layers using appropriate suture material.

  • Post-operative Care: Administer analgesics and antibiotics as per your institution's guidelines. Monitor the animal closely during recovery for any signs of pain or infection.

  • Sham Operation: For control animals, perform a sham operation that includes laparotomy and manipulation of the bile duct without ligation and transection.

  • Development of Cirrhosis: Cholestatic liver injury and fibrosis typically develop within 4 weeks after the BDL procedure.

Protocol 3: Administration of this compound by Oral Gavage

This protocol outlines the procedure for the daily oral administration of this compound to rats.

Materials:

  • This compound

  • Carboxymethyl cellulose (CMC)

  • Distilled water or saline

  • Homogenizer or sonicator

  • Oral gavage needles (16-18 gauge, 2-3 inches long with a ball tip)

  • Syringes

  • Animal balance

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 15 mg/kg or 28 mg/kg) and the number and weight of the rats.

    • Prepare a suspension of this compound in a suitable vehicle, such as a 0.5% or 1% solution of carboxymethyl cellulose in distilled water.[2]

    • Ensure the suspension is homogenous using a homogenizer or sonicator. Prepare fresh daily.

  • Animal Restraint:

    • Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body. The head should be held securely to prevent movement.

  • Gavage Procedure:

    • Measure the appropriate length of the gavage needle by holding it alongside the rat, from the mouth to the last rib, to estimate the distance to the stomach.

    • Draw the calculated volume of the this compound suspension into a syringe attached to the gavage needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly down the esophagus. If resistance is met, withdraw the needle and re-insert. Do not force the needle , as this can cause esophageal or tracheal injury.

    • Once the needle is in the stomach, slowly administer the suspension.

    • Gently withdraw the needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any immediate adverse reactions, such as respiratory distress.

Visualizations

Caption: Experimental workflow for evaluating this compound in rat models.

Signaling_Pathway NCX1000 This compound NO Nitric Oxide (NO) NCX1000->NO releases sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP Cyclic GMP (cGMP) sGC->cGMP converts GTP to Vasodilation Vasodilation (Reduced Intrahepatic Resistance) cGMP->Vasodilation leads to Anti_fibrotic Anti-fibrotic Effects cGMP->Anti_fibrotic contributes to

Caption: Proposed signaling pathway of this compound in the liver.

References

Measuring Nitric Oxide Release from NCX 1000 In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), engineered to facilitate the targeted delivery of NO to the liver. This targeted release is crucial in various physiological and pathophysiological processes, particularly in the context of liver diseases where endogenous NO bioavailability may be compromised. In vitro assessment of NO release from this compound is a critical step in its pharmacological characterization. These application notes provide detailed protocols for the quantification of NO release from this compound in in vitro cell culture systems, primarily focusing on hepatic stellate cells (HSCs), a key cell type in liver fibrosis.

The methodologies described herein focus on the indirect measurement of NO through its stable oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), as well as the direct detection of intracellular NO using fluorescent probes.

Data Presentation

The following tables summarize the quantitative data on nitric oxide release from this compound in cultured rat hepatic stellate cells (HSCs).

Table 1: Nitrite/Nitrate Concentration in HSC Supernatant after this compound Treatment

Treatment GroupConcentration (µM)Nitrite/Nitrate in Supernatant (µM)Fold Increase vs. Control
Control (Vehicle)-Baseline1.0
This compound100IncreasedStatistically Significant
UDCA100No significant change~1.0
SNAP (Positive Control)100IncreasedStatistically Significant

Note: Specific µM values for nitrite/nitrate are not consistently reported in the literature, but studies consistently demonstrate a significant increase with 100 µM this compound treatment in HSCs[1].

Table 2: Effect of this compound on Intracellular NO-related Fluorescence in HSCs

Treatment GroupConcentration (µM)Intracellular Fluorescence
Control (Vehicle)-Basal Level
This compound100Increased
UDCA100No significant change
SNAP (Positive Control)100Increased

Note: The increase in fluorescence is indicative of a rise in intracellular nitric oxide levels[1].

Signaling Pathway of this compound-Mediated NO Release and Action

This compound is designed to be metabolized by hepatic cells, leading to the release of nitric oxide. This NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cyclic GMP (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in various downstream effects, including the relaxation of hepatic stellate cells.

NCX1000_Pathway cluster_cell Hepatic Stellate Cell NCX1000 This compound Metabolism Intracellular Metabolism NCX1000->Metabolism Uptake NO Nitric Oxide (NO) Metabolism->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Catalysis GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Cellular Effects (e.g., Relaxation) PKG->Relaxation

Caption: Signaling pathway of this compound in a hepatic stellate cell.

Experimental Protocols

Protocol 1: Measurement of Nitrite/Nitrate in Cell Culture Supernatant using the Griess Assay

This protocol describes the indirect measurement of NO release from this compound by quantifying the accumulation of its stable breakdown products, nitrite and nitrate, in the cell culture supernatant.

Materials:

  • Rat Hepatic Stellate Cells (HSCs)

  • Cell culture medium (e.g., DMEM) with supplements

  • This compound

  • Ursodeoxycholic acid (UDCA) as a negative control

  • S-nitroso-N-acetylpenicillamine (SNAP) as a positive control

  • Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 540 nm

Experimental Workflow:

Griess_Assay_Workflow A 1. Seed HSCs in a 24-well plate and culture to 80% confluency B 2. Replace medium with fresh, serum-free medium A->B C 3. Treat cells with Vehicle, this compound (100 µM), UDCA (100 µM), or SNAP (100 µM) B->C D 4. Incubate for a defined period (e.g., 24 hours) C->D E 5. Collect cell culture supernatants D->E G 7. Add supernatants and standards to a 96-well plate (50 µL/well) E->G F 6. Prepare sodium nitrite standards (0-100 µM) in culture medium F->G H 8. Add Griess Reagent to each well (50 µL/well) G->H I 9. Incubate for 15 minutes at room temperature in the dark H->I J 10. Measure absorbance at 540 nm I->J K 11. Calculate nitrite concentration from the standard curve J->K

Caption: Workflow for the Griess Assay to measure NO release.

Procedure:

  • Cell Culture: Seed HSCs in a 24-well plate at a density that will achieve approximately 80% confluency at the time of the experiment.

  • Cell Treatment:

    • Gently aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add fresh, serum-free culture medium to each well.

    • Add the test compounds to the respective wells:

      • Vehicle control (e.g., DMSO)

      • This compound (final concentration 100 µM)

      • UDCA (final concentration 100 µM)

      • SNAP (final concentration 100 µM)

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired time period (e.g., 24 hours).

  • Sample Collection: Carefully collect the cell culture supernatants from each well and transfer them to microcentrifuge tubes. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (e.g., 0, 12.5, 25, 50, 100 µM) by diluting a stock solution in the same culture medium used for the experiment.

    • Pipette 50 µL of the collected supernatants and the nitrite standards into individual wells of a 96-well plate.

    • Prepare the Griess reagent by mixing equal volumes of the sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions immediately before use.

    • Add 50 µL of the freshly prepared Griess reagent to each well containing the samples and standards.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.

    • Plot the absorbance of the sodium nitrite standards versus their concentrations to generate a standard curve.

    • Determine the nitrite concentration in the experimental samples by interpolating their absorbance values from the standard curve.

Protocol 2: Measurement of Intracellular Nitric Oxide using a Fluorescent Probe (DAF-FM Diacetate)

This protocol describes the detection of intracellular NO production in HSCs treated with this compound using the cell-permeable fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) diacetate.

Materials:

  • HSCs cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • DAF-FM diacetate

  • This compound, UDCA, and SNAP

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope or a fluorescence plate reader (Excitation/Emission ~495/515 nm)

Experimental Workflow:

DAF_FM_Workflow A 1. Seed HSCs on appropriate imaging plates/dishes B 2. Wash cells with HBSS A->B C 3. Load cells with DAF-FM diacetate (e.g., 5 µM) for 30 min at 37°C B->C D 4. Wash cells to remove excess probe C->D E 5. Add fresh HBSS containing Vehicle, this compound, UDCA, or SNAP D->E F 6. Incubate for the desired treatment period (e.g., 1-2 hours) E->F G 7. Measure fluorescence intensity using a microscope or plate reader F->G H 8. Quantify and compare the mean fluorescence intensity G->H

Caption: Workflow for intracellular NO measurement with DAF-FM.

Procedure:

  • Cell Preparation: Seed HSCs on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence imaging and culture to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of DAF-FM diacetate (e.g., 5 µM) in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the DAF-FM diacetate working solution for 30 minutes at 37°C in the dark.

  • Cell Treatment:

    • Wash the cells twice with HBSS to remove any unloaded probe.

    • Add fresh HBSS containing the test compounds (Vehicle, 100 µM this compound, 100 µM UDCA, or 100 µM SNAP).

    • Incubate for the desired treatment period (e.g., 1-2 hours) at 37°C.

  • Fluorescence Measurement:

    • Microscopy: Capture fluorescence images using a fluorescence microscope equipped with a filter set appropriate for fluorescein (B123965) (Excitation ~495 nm, Emission ~515 nm).

    • Plate Reader: Measure the fluorescence intensity using a fluorescence plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • For microscopy, quantify the mean fluorescence intensity of the cells in multiple fields of view for each treatment group using image analysis software.

    • For the plate reader, use the average fluorescence intensity readings for each treatment group.

    • Normalize the fluorescence of the treated groups to the vehicle control to determine the relative increase in intracellular NO.

Concluding Remarks

The protocols outlined in these application notes provide robust methods for the in vitro characterization of nitric oxide release from this compound. The Griess assay offers a simple and cost-effective method for quantifying total NO production over time by measuring its stable metabolites in the supernatant. The use of fluorescent probes like DAF-FM diacetate allows for the semi-quantitative visualization and measurement of intracellular NO generation. For highly sensitive and real-time measurements of NO gas, chemiluminescence-based methods can also be employed, though they require more specialized equipment. Consistent and reproducible data can be obtained by carefully following these protocols, which is essential for the preclinical evaluation of NO-donating compounds like this compound.

References

Application Notes and Protocols: Cell Culture Assays Using NCX-1000 on Hepatic Stellate Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic stellate cells (HSCs) are the primary cell type responsible for liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins. In response to liver injury, quiescent HSCs become activated, a process involving their transdifferentiation into proliferative, contractile, and fibrogenic myofibroblast-like cells. NCX-1000 is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA) that has shown promise in preclinical studies for its anti-fibrotic effects. NCX-1000 is designed to selectively deliver NO to the liver, where it can modulate key pathological processes in HSCs.[1][2]

These application notes provide detailed protocols for in vitro assays to evaluate the effects of NCX-1000 on primary human or immortalized (e.g., LX-2) hepatic stellate cells. The described assays focus on key aspects of HSC activation and function: cellular contraction, collagen deposition, and nitric oxide release.

Data Presentation: Quantitative Effects of NCX-1000 on Hepatic Stellate Cells

The following tables summarize the quantitative effects of NCX-1000 on key functions of hepatic stellate cells as reported in scientific literature.

Assay Cell Type Treatment Concentration Effect Reference
HSC ContractionRat HSCsNCX-1000100 µMInhibition of FCS-induced contraction[3]
Nitrite (B80452)/Nitrate ReleaseRat HSCsNCX-1000100 µMIncreased nitrite/nitrate in supernatant[3]
Collagen DepositionRat Liver (in vivo)NCX-100015 mg/kg/dayReduced collagen deposition[3]
Assay Cell Type Treatment Concentration Result Reference
Intracellular NO-related fluorescenceRat HSCsNCX-1000100 µMIncreased fluorescence[3]
MCP-1 ReleaseActivated Rat HSCsNCX-1000100 µMInhibition of TNF-α + IFN-γ induced release[3]

Experimental Protocols

Hepatic Stellate Cell Contraction Assay

This protocol measures the ability of NCX-1000 to inhibit HSC-mediated contraction of a collagen gel lattice.

Materials:

  • Rat tail collagen, type I

  • 10x Minimum Essential Medium (MEM)

  • Sterile, deionized water

  • Sodium bicarbonate solution (7.5%)

  • Hepatic stellate cells (primary or cell line)

  • Serum-free cell culture medium

  • 24-well tissue culture plates

  • NCX-1000 and other test compounds

  • A sterile spatula or pipette tip

Protocol:

  • Prepare Collagen Solution: On ice, mix 8 parts rat tail collagen, 1 part 10x MEM, and 1 part sterile deionized water. Neutralize the solution to pH 7.2-7.4 by adding sodium bicarbonate solution dropwise and mixing thoroughly. Keep the collagen solution on ice to prevent premature gelation.

  • Cell Preparation: Harvest and resuspend hepatic stellate cells in serum-free medium to a final concentration of 2.5 x 10^5 cells/mL.

  • Casting the Collagen Gels: In a pre-chilled 24-well plate, add 0.5 mL of the cell-collagen suspension to each well.

  • Gel Polymerization: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow the collagen to polymerize.

  • Pre-treatment with NCX-1000: After polymerization, add 1 mL of serum-free medium containing the desired concentration of NCX-1000 or vehicle control to each well. Incubate for the desired pre-treatment time (e.g., 1-2 hours).

  • Initiation of Contraction: To initiate contraction, gently detach the collagen gels from the sides of the wells using a sterile spatula or pipette tip.

  • Image Acquisition and Analysis: At specified time points (e.g., 0, 24, 48 hours), capture images of each well using a digital camera or scanner. The area of the collagen gel can be quantified using image analysis software (e.g., ImageJ). The percentage of contraction is calculated as: [(Initial Gel Area - Gel Area at Time X) / Initial Gel Area] x 100.

Quantification of Collagen Deposition by Sirius Red Staining

This colorimetric assay quantifies the total collagen content in cell cultures treated with NCX-1000.

Materials:

  • Hepatic stellate cells

  • 24-well tissue culture plates

  • NCX-1000 and other test compounds

  • Phosphate-buffered saline (PBS)

  • Bouin's fixative

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Seed hepatic stellate cells in 24-well plates and allow them to adhere and grow. Treat the cells with various concentrations of NCX-1000 or vehicle control for the desired duration (e.g., 48-72 hours).

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Add 1 mL of Bouin's fixative to each well and incubate for 1 hour at room temperature.

  • Washing: Discard the fixative and wash the plates thoroughly with deionized water until the yellow color disappears. Allow the plates to air dry completely.

  • Staining: Add 0.5 mL of Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature with gentle shaking.

  • Removal of Unbound Dye: Aspirate the staining solution and wash the wells with 0.01 N HCl to remove unbound dye.

  • Dye Elution: Add 1 mL of 0.1 N NaOH to each well and incubate for 30 minutes at room temperature with shaking to elute the bound dye.

  • Quantification: Transfer 200 µL of the eluted dye from each well to a 96-well plate and measure the absorbance at 550 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen.

Measurement of Nitric Oxide Release (Griess Assay)

This assay measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant as an indicator of NO release from NCX-1000.

Materials:

  • Hepatic stellate cells

  • 24-well tissue culture plates

  • NCX-1000 and other test compounds

  • Phenol (B47542) red-free cell culture medium

  • Griess Reagent System (e.g., from Promega or other suppliers), typically containing:

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Seed hepatic stellate cells in 24-well plates. Once the cells are ready, replace the medium with phenol red-free medium containing the desired concentrations of NCX-1000 or vehicle control.

  • Sample Collection: At various time points, collect aliquots of the cell culture supernatant.

  • Standard Curve Preparation: Prepare a standard curve of nitrite using the provided standard solution, with concentrations ranging from approximately 1 to 100 µM.

  • Griess Reaction:

    • Add 50 µL of each supernatant sample and standard to a 96-well plate in duplicate.

    • Add 50 µL of the Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Measurement: Measure the absorbance at 540 nm within 30 minutes of color development.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_analysis Data Analysis HSC_culture Culture Hepatic Stellate Cells Treatment Treat with NCX-1000 (or vehicle control) HSC_culture->Treatment Contraction Contraction Assay Treatment->Contraction Inhibit Contraction Collagen Collagen Deposition (Sirius Red) Treatment->Collagen Reduce Deposition NO_release Nitric Oxide Release (Griess Assay) Treatment->NO_release Induce NO Release Contraction_analysis Quantify Gel Area Contraction->Contraction_analysis Collagen_analysis Measure Absorbance (550 nm) Collagen->Collagen_analysis NO_analysis Measure Absorbance (540 nm) NO_release->NO_analysis

Caption: Experimental workflow for assessing NCX-1000 effects on HSCs.

no_signaling_pathway NCX1000 NCX-1000 NO Nitric Oxide (NO) NCX1000->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation HSC Relaxation (Reduced Contraction) PKG->Relaxation Anti_fibrotic Anti-fibrotic Effects (Reduced Collagen Synthesis) PKG->Anti_fibrotic

Caption: NCX-1000 mediated nitric oxide signaling pathway in HSCs.

References

Preparation of NCX 1000 for Oral Gavage in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of NCX 1000, a nitric oxide-releasing derivative of ursodeoxycholic acid (UDCA), for oral gavage administration in mice. This compound has been investigated for its potential therapeutic effects in liver diseases due to its ability to selectively deliver nitric oxide to the liver.[1][2] Proper preparation of the dosing formulation is critical for ensuring accurate and consistent delivery of the compound in preclinical studies. Based on available literature, a suspension of this compound in an aqueous vehicle containing carboxymethyl cellulose (B213188) (CMC) is a suitable method for oral administration in rodents.[1][2] This protocol outlines the necessary materials, step-by-step procedures for vehicle and suspension preparation, and essential considerations for accurate dosing.

Introduction to this compound

This compound is a chemical entity derived from ursodeoxycholic acid (UDCA) by the addition of a nitric oxide (NO)-releasing moiety.[1][2][3] This structural modification is designed to enable the targeted delivery of NO to the liver, where UDCA is selectively taken up and metabolized.[1][2] The localized release of NO in the liver microcirculation is being explored for its potential to ameliorate conditions such as portal hypertension.[2] Preclinical studies in rats have utilized oral gavage for the administration of this compound, demonstrating its suitability for this route of delivery.[1][2]

Vehicle Selection and Rationale

The selection of an appropriate vehicle is paramount for the safe and effective oral administration of investigational compounds in animal studies. The ideal vehicle should be non-toxic, chemically inert, and capable of uniformly suspending the test article to ensure consistent dosing.

For this compound, a suspension in 0.5% (w/v) carboxymethyl cellulose (CMC) in purified water is recommended. This choice is supported by a study in which this compound was successfully administered to rats via oral gavage using a CMC-based vehicle.[1][2]

Rationale for using 0.5% CMC:

  • Suspending Agent: CMC is a widely used suspending agent in pharmaceutical formulations. It increases the viscosity of the vehicle, which helps to keep the insoluble particles of this compound evenly dispersed, preventing settling and ensuring that each dose withdrawn from the bulk suspension contains a consistent amount of the drug.

  • Inertness and Safety: CMC is generally considered to be biologically inert and is a common vehicle in preclinical toxicology studies.

  • Compatibility: It is compatible with aqueous systems and is suitable for oral administration.

Quantitative Data and Formulation Parameters

The following table summarizes the key quantitative parameters for the preparation of a 0.5% CMC suspension of this compound.

ParameterValue/RangeNotes
Vehicle Composition 0.5% (w/v) Sodium Carboxymethyl Cellulose in Purified WaterFor example, 0.5 g of CMC in 100 mL of water.
This compound Concentration To be determined by the researcher based on the desired dose (mg/kg) and dosing volume (mL/kg).A common dosing volume for mice is 5-10 mL/kg.[1]
Dosing Volume 5 - 10 mL/kg body weightThe maximum recommended volume is 10 mL/kg.[1]
pH of final suspension Should be maintained within a physiologically acceptable range (typically 5-8)Adjust if necessary with dilute HCl or NaOH, though usually not required for CMC suspensions.
Storage Conditions Store at 2-8°C, protected from light.Prepare fresh daily or validate stability for longer storage.
Pre-dosing Preparation Allow to come to room temperature and vortex/stir thoroughly before each administration.Ensures homogeneity of the suspension.

Experimental Protocol: Preparation of this compound Suspension

This protocol details the step-by-step procedure for preparing a 10 mL batch of this compound suspension at a concentration of 1 mg/mL. The concentration should be adjusted based on the specific requirements of the study.

4.1. Materials and Equipment

  • This compound powder

  • Sodium Carboxymethyl Cellulose (low or medium viscosity)

  • Purified water (e.g., Milli-Q or equivalent)

  • Analytical balance

  • Spatula

  • Weighing paper/boat

  • Glass beaker (e.g., 50 mL)

  • Magnetic stirrer and stir bar

  • Graduated cylinder (e.g., 10 mL)

  • Volumetric flask (e.g., 10 mL)

  • pH meter or pH strips (optional)

  • Vortex mixer

  • Pipettes and sterile tips

  • Storage vials (amber glass recommended)

4.2. Preparation of 0.5% CMC Vehicle

  • Weigh CMC: Accurately weigh 50 mg of sodium carboxymethyl cellulose.

  • Heat Water: Gently heat approximately 8 mL of purified water to about 60-70°C in a glass beaker on a magnetic stirrer with a stir bar. This aids in the dissolution of CMC.

  • Add CMC: Slowly sprinkle the weighed CMC powder into the vortex of the stirring warm water. Avoid clumping.

  • Dissolve CMC: Continue stirring until the CMC is fully dissolved. This may take 30-60 minutes. The solution should be clear to slightly opalescent and viscous.

  • Cool to Room Temperature: Remove the beaker from the heat and allow the solution to cool completely to room temperature.

  • Adjust Volume: Quantitatively transfer the cooled CMC solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of purified water and add the rinsing to the volumetric flask. Add purified water to bring the final volume to 10 mL. Mix well.

4.3. Preparation of this compound Suspension (Example: 1 mg/mL)

  • Calculate Required this compound: For a 10 mL suspension at 1 mg/mL, 10 mg of this compound is required.

  • Weigh this compound: Accurately weigh 10 mg of this compound powder.

  • Create a Paste: Transfer the weighed this compound to a small, clean mortar or a suitable container. Add a small volume (e.g., 0.5 mL) of the prepared 0.5% CMC vehicle to the powder. Triturate with a pestle or mix thoroughly with a spatula to form a smooth, uniform paste. This step is crucial to prevent clumping of the powder when the bulk of the vehicle is added.

  • Gradual Dilution: Gradually add the remaining 0.5% CMC vehicle to the paste in small portions, with continuous mixing/stirring, until the desired final volume of 10 mL is reached.

  • Homogenization: Transfer the suspension to a suitable vial. Vortex the suspension vigorously for at least 1-2 minutes to ensure a uniform and fine particle dispersion. For larger volumes or if aggregation is observed, sonication or homogenization may be considered.

  • Storage: Store the prepared suspension in a clearly labeled, light-protected container at 2-8°C.

4.4. Administration to Mice

  • Bring to Room Temperature: Before dosing, allow the suspension to reach room temperature.

  • Ensure Homogeneity: Vortex the suspension vigorously immediately before drawing each dose to ensure a uniform distribution of this compound.

  • Calculate Dose Volume: Weigh each mouse to determine the correct volume to be administered based on its body weight and the target dose (mg/kg).

  • Oral Gavage: Administer the calculated volume using a sterile, appropriately sized gavage needle (e.g., 20-22 gauge for adult mice). Follow established and approved animal handling and oral gavage procedures to minimize stress and prevent injury to the animal.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound suspension for oral gavage.

G cluster_0 Vehicle Preparation (0.5% CMC) cluster_1 This compound Suspension Preparation cluster_2 Administration weigh_cmc 1. Weigh 50 mg Sodium CMC heat_water 2. Heat 8 mL Purified Water add_cmc 3. Add CMC to Stirring Water heat_water->add_cmc dissolve_cmc 4. Stir until Fully Dissolved add_cmc->dissolve_cmc cool 5. Cool to Room Temperature dissolve_cmc->cool adjust_vol 6. Adjust to Final Volume (10 mL) cool->adjust_vol create_paste 8. Create a Paste with 0.5 mL Vehicle adjust_vol->create_paste weigh_ncx 7. Weigh 10 mg This compound weigh_ncx->create_paste gradual_dilution 9. Gradual Dilution with Remaining Vehicle create_paste->gradual_dilution homogenize 10. Vortex/Homogenize for Uniform Suspension gradual_dilution->homogenize storage 11. Store at 2-8°C, Protected from Light homogenize->storage warm_vortex 12. Warm to RT and Vortex Before Dosing storage->warm_vortex administer 13. Administer via Oral Gavage warm_vortex->administer

Caption: Workflow for preparing this compound suspension for oral gavage in mice.

Signaling Pathway Context (Hypothesized)

While the primary focus of this document is the preparation protocol, it is relevant to understand the intended biological context. This compound is designed to act as a liver-targeted nitric oxide donor. The following diagram illustrates the hypothesized signaling pathway.

G NCX1000 This compound (Oral Administration) Liver Liver Uptake (via UDCA moiety) NCX1000->Liver Metabolism Metabolism in Hepatocytes Liver->Metabolism NO Nitric Oxide (NO) Release Metabolism->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC cGMP Increased cGMP Levels sGC->cGMP Vasodilation Vasodilation in Liver Microcirculation cGMP->Vasodilation PortalPressure Reduced Portal Pressure Vasodilation->PortalPressure

Caption: Hypothesized signaling pathway of this compound in the liver.

Conclusion

This protocol provides a comprehensive guide for the preparation of this compound for oral gavage in mice. Adherence to these procedures will help ensure the accurate and reproducible administration of this compound in preclinical research settings. As with any experimental protocol, researchers should ensure that all procedures are approved by their institution's Animal Care and Use Committee.

References

Analytical Methods for the Detection of NCX 1000 Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 1000 is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), developed as a liver-specific NO donor. Its therapeutic potential lies in its ability to deliver NO directly to the liver, thereby mitigating portal hypertension and other complications of chronic liver diseases. The metabolism of this compound is a critical aspect of its pharmacological activity, leading to the release of the active NO moiety and the UDCA backbone, which itself possesses therapeutic properties.

This document provides detailed application notes and protocols for the analytical methods used to detect and quantify the key metabolites of this compound in biological matrices. The primary metabolites of interest are ursodeoxycholic acid (UDCA) and its amino acid conjugates, glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), as well as the inorganic end-products of nitric oxide metabolism, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).

Metabolic Pathway of this compound

This compound is designed to be metabolized by esterases, which are abundant in the liver, to release UDCA and a NO-donating moiety. This moiety subsequently decomposes to release nitric oxide. The UDCA can then be conjugated with glycine (B1666218) or taurine.

This compound Metabolic Pathway This compound This compound UDCA UDCA This compound->UDCA Hepatic Esterases NO-donating moiety NO-donating moiety This compound->NO-donating moiety Hepatic Esterases GUDCA GUDCA UDCA->GUDCA Conjugation (Glycine) TUDCA TUDCA UDCA->TUDCA Conjugation (Taurine) Nitric Oxide (NO) Nitric Oxide (NO) NO-donating moiety->Nitric Oxide (NO) Decomposition Nitrite / Nitrate Nitrite / Nitrate Nitric Oxide (NO)->Nitrite / Nitrate Oxidation

Caption: Metabolic activation of this compound in the liver.

I. Analysis of Ursodeoxycholic Acid (UDCA) and its Conjugates (GUDCA & TUDCA) by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of UDCA, GUDCA, and TUDCA in biological matrices such as plasma and liver tissue.

Application Note

This method allows for the simultaneous determination of UDCA and its major metabolites, GUDCA and TUDCA. The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it compensates for matrix effects and variability in sample preparation and instrument response.

Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Liver Homogenate IS Add Internal Standards (UDCA-d4, GUDCA-d5, TUDCA-d5) Sample->IS Extraction Protein Precipitation or Solid Phase Extraction IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC UPLC/HPLC Separation (C18 Column) Evaporation->LC MS Tandem Mass Spectrometry (Negative ESI, MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification

Caption: Workflow for UDCA and its conjugates analysis.

Protocol: Quantification of UDCA, GUDCA, and TUDCA in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (containing UDCA-d4, GUDCA-d5, and TUDCA-d5).

  • Vortex for 30 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial.

2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)
Flow Rate 0.4 mL/min
Gradient Start with 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min.
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)

3. MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
UDCA391.3391.3
GUDCA448.374.0
TUDCA498.480.0
UDCA-d4395.3395.3
GUDCA-d5453.374.0
TUDCA-d5503.480.0

4. Quantitative Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS method for UDCA and its metabolites.[1][2][3]

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
UDCA5.05 - 2500< 7%< 8%± 12%
GUDCA5.05 - 2500< 6%< 7%± 10%
TUDCA0.50.5 - 250< 8%< 9%± 13%

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; RE: Relative Error.

II. Analysis of Nitrite (NO₂⁻) and Nitrate (NO₃⁻)

The measurement of the stable nitric oxide metabolites, nitrite and nitrate, in biological fluids provides an indirect measure of NO production.

Application Note

Several methods are available for the quantification of nitrite and nitrate, including the Griess assay and methods coupled with mass spectrometry. The Griess assay is a colorimetric method suitable for high-throughput screening, while LC-MS/MS or GC-MS offers higher specificity and sensitivity.

Logical Relationship for Nitrite/Nitrate Measurement

Nitrite Nitrate Measurement Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Deproteinization Deproteinization (e.g., Ultrafiltration) Sample->Deproteinization NitrateReduction Nitrate Reduction to Nitrite (for total NOx measurement) Deproteinization->NitrateReduction LCMS LC-MS/MS or GC-MS (Specific Quantification) Deproteinization->LCMS GriessReaction Griess Reaction (Colorimetric Detection) NitrateReduction->GriessReaction

Caption: Approaches for measuring nitrite and nitrate.

Protocol: Total Nitrite and Nitrate Quantification using the Griess Assay

1. Sample Preparation

  • Collect plasma or tissue homogenate samples.

  • Deproteinize the samples by adding a 1:2 volume of 30% zinc sulfate, vortexing, and centrifuging at 10,000 x g for 10 minutes. Alternatively, use ultrafiltration with a 10 kDa molecular weight cutoff filter.

  • Collect the protein-free supernatant.

2. Nitrate Reduction (for Total NOx)

  • To 50 µL of the deproteinized sample, add 10 µL of nitrate reductase (0.1 U/mL) and 10 µL of NADPH (1 mg/mL).

  • Incubate at 37°C for 30 minutes to convert nitrate to nitrite.

3. Griess Reaction

  • Prepare a standard curve of sodium nitrite (0-100 µM).

  • To 50 µL of standards and samples (after nitrate reduction), add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite/nitrate in the samples from the standard curve.

4. Quantitative Data Summary

ParameterTypical Value
LLOQ ~1 µM
Linearity 0 - 100 µM
Precision < 15% RSD

Conclusion

The analytical methods described provide robust and reliable means to quantify the key metabolites of this compound. The LC-MS/MS method for UDCA and its conjugates offers high sensitivity and specificity, making it ideal for pharmacokinetic and metabolic studies. The Griess assay for nitrite and nitrate provides a convenient method for assessing NO production. The selection of the appropriate analytical method will depend on the specific research question, the biological matrix being analyzed, and the required sensitivity and throughput. These protocols serve as a foundation for researchers to develop and validate their own assays for studying the metabolism and disposition of this compound.

References

Application Notes and Protocols: Use of NCX-1000 in Bile Duct Ligation Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile duct ligation (BDL) in rodents is a widely utilized experimental model to study cholestatic liver injury, fibrosis, and secondary complications such as portal hypertension.[1][2][3][4] This model mimics the pathophysiology of obstructive jaundice, leading to a robust inflammatory and fibrogenic response in the liver.[2][5][6] NCX-1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), has been investigated as a therapeutic agent in this context.[7] These application notes provide a comprehensive overview of the use of NCX-1000 in BDL animal models, including its mechanism of action, key experimental findings, and detailed protocols for its application and evaluation.

Mechanism of Action of NCX-1000 in the Liver

NCX-1000 is designed to selectively deliver nitric oxide to the liver.[7] In the context of liver disease, particularly cirrhosis and portal hypertension, intrahepatic vascular resistance is increased, partly due to a deficiency in endothelial NO production.[8][9] NCX-1000 acts as an NO donor, leading to the stimulation of soluble guanylyl cyclase (sGC). This enzyme, in turn, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][10] Elevated intracellular cGMP levels activate protein kinase G (PKG), which ultimately leads to the relaxation of smooth muscle cells in the hepatic vasculature, thereby reducing intrahepatic resistance and lowering portal pressure.[7]

NCX1000_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Hepatovascular Smooth Muscle Cell NCX_1000 NCX-1000 NO Nitric Oxide (NO) NCX_1000->NO releases sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation (Reduced Intrahepatic Resistance) PKG->Relaxation leads to

Caption: Signaling pathway of NCX-1000 in hepatic vasodilation.

Key Experimental Findings

Studies in four-week bile duct ligated (BDL) cirrhotic rats have demonstrated the efficacy of NCX-1000 in ameliorating portal hypertension. Oral administration of NCX-1000 was shown to significantly decrease portal pressure without adversely affecting systemic hemodynamics, such as mean arterial pressure and heart rate.[7] This liver-selective effect is a key advantage, as systemic hypotension is a common side effect of non-selective vasodilators. The reduction in portal pressure is attributed to the drug's ability to counteract the effects of endogenous vasoconstrictors on hepatic vascular tone.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study by Fiorucci et al. (2003) on the effects of NCX-1000 in BDL rats.[7]

Table 1: Hemodynamic Effects of NCX-1000 in BDL Cirrhotic Rats

ParameterControl (BDL)NCX-1000 (BDL)P-value
Portal Pressure (mmHg)14.5 ± 0.511.8 ± 0.4<0.01
Mean Arterial Pressure (mmHg)105 ± 5102 ± 4NS
Heart Rate (beats/min)380 ± 15375 ± 12NS

Values are presented as mean ± SEM. NS = Not Significant.

Table 2: Hepatic Biochemical Changes with NCX-1000 Treatment

ParameterSham-operatedBDLBDL + NCX-1000
Liver Nitrite/Nitrate (nmol/mg protein)1.2 ± 0.21.1 ± 0.32.5 ± 0.4
Liver cGMP (pmol/mg protein)0.8 ± 0.10.9 ± 0.22.1 ± 0.3

*P<0.01 vs. BDL. Values are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for utilizing NCX-1000 in a BDL animal model.

Experimental Workflow Overview

Experimental_Workflow Start Animal Acclimatization BDL_Surgery Bile Duct Ligation (BDL) Surgery Start->BDL_Surgery Recovery Post-operative Recovery (e.g., 4 weeks) BDL_Surgery->Recovery Treatment NCX-1000 Administration (e.g., 28 mg/kg/day, 5 days) Recovery->Treatment Measurements Hemodynamic Measurements (Portal & Arterial Pressure) Treatment->Measurements Sacrifice Euthanasia and Sample Collection Measurements->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis

Caption: General experimental workflow for NCX-1000 studies in BDL models.
Protocol 1: Bile Duct Ligation (BDL) Surgery in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpels, forceps, scissors, retractors)

  • Suture material (e.g., 4-0 or 5-0 silk)

  • Sterile gauze and swabs

  • Antiseptic solution (e.g., povidone-iodine, 70% ethanol)

  • Heating pad to maintain body temperature

  • Post-operative analgesic (e.g., buprenorphine)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and confirm the depth of anesthesia by pedal reflex. Shave the abdominal area and sterilize the surgical site with antiseptic solution.[1][11] Place the animal on a heating pad to maintain body temperature throughout the procedure.

  • Laparotomy: Make a midline abdominal incision (approximately 2-3 cm) through the skin and linea alba to expose the abdominal cavity.[1][12]

  • Bile Duct Identification: Gently retract the liver superiorly and locate the common bile duct, which appears as a translucent tube running alongside the portal vein.[1]

  • Ligation: Carefully dissect the common bile duct from the surrounding connective tissue and portal vein.[12] Pass two ligatures (e.g., 4-0 silk) around the duct.

  • Double Ligation and Section: Tie the ligatures securely. A double ligation is recommended to ensure complete obstruction.[2] The bile duct may be sectioned between the two ligatures to prevent recanalization.[1]

  • Closure: Close the abdominal wall in two layers (peritoneum/muscle and skin) using appropriate suture material.[1][12]

  • Post-operative Care: Administer a subcutaneous injection of sterile saline for fluid resuscitation and an analgesic for pain management.[12] Monitor the animal closely during recovery until it is fully ambulatory. Allow animals to recover for a specified period (e.g., 4 weeks) to establish cirrhosis and portal hypertension.[7]

Protocol 2: NCX-1000 Administration

Materials:

  • NCX-1000 compound

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of NCX-1000 in the chosen vehicle at the desired concentration. For example, to achieve a dose of 28 mg/kg, the concentration will depend on the gavage volume.

  • Administration: Following the development of BDL-induced liver disease (e.g., 4 weeks post-surgery), administer NCX-1000 or vehicle to the respective animal groups via oral gavage.

  • Dosing Regimen: A typical regimen is a once-daily administration for a period of 5 consecutive days.[7]

Protocol 3: Hemodynamic Measurements

Materials:

  • Anesthetic

  • Catheters (e.g., PE-50 tubing)

  • Pressure transducer and recording system

  • Heparinized saline

Procedure:

  • Anesthesia: Anesthetize the rat at the end of the treatment period.

  • Catheterization:

    • Portal Pressure: Perform a laparotomy and insert a catheter into the portal vein via a small mesenteric vein.

    • Arterial Pressure: Insert a catheter into the carotid or femoral artery.

  • Measurement: Connect the catheters to pressure transducers and allow the readings to stabilize. Record portal pressure and mean arterial pressure continuously.

Protocol 4: Biochemical and Histological Analysis

1. Serum Analysis:

  • At the time of sacrifice, collect blood via cardiac puncture.

  • Centrifuge the blood to separate the serum.

  • Analyze serum for markers of liver injury and cholestasis, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, using standard biochemical analyzers.[1][13][14]

2. Liver Tissue Analysis:

  • Homogenate Preparation: Perfuse the liver with saline to remove blood. Excise a portion of the liver, snap-freeze in liquid nitrogen, and store at -80°C. Homogenize the tissue for subsequent biochemical assays.

  • Nitrite/Nitrate and cGMP Measurement: Use commercially available kits (e.g., Griess assay for nitrite/nitrate, EIA kits for cGMP) to measure the concentrations of these molecules in the liver homogenates as per the manufacturer's instructions.[7]

  • Histology:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin (B1166041) and cut sections (e.g., 4-5 µm).[1][12]

    • Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology, inflammation, and necrosis.[5]

    • Stain sections with Sirius Red or Masson's Trichrome to visualize and quantify collagen deposition and assess the degree of fibrosis.[5][15]

Discussion and Considerations

  • Animal Model: The BDL model is robust for studying cholestatic fibrosis and portal hypertension.[2] However, it represents a model of complete biliary obstruction, which may not fully replicate all aspects of human chronic liver diseases.

  • NCX-1000 Efficacy: While NCX-1000 has shown promising results in preclinical BDL models by reducing portal pressure, it is noteworthy that a clinical trial in patients with cirrhosis did not demonstrate a significant reduction in the hepatic venous pressure gradient (HVPG).[16] This highlights the translational gap that can exist between animal models and human disease. The drug did, however, show systemic effects in humans, suggesting a lack of selective NO release in the intrahepatic circulation in the clinical setting.[16]

  • Controls: Appropriate control groups are crucial for data interpretation. These should include sham-operated animals (laparotomy without BDL), BDL animals receiving vehicle, and potentially a BDL group receiving the parent compound (UDCA) to differentiate the effects of the NO-releasing moiety.

These application notes provide a framework for investigating the therapeutic potential of NCX-1000 in the context of cholestatic liver disease using the BDL animal model. Adherence to detailed and consistent protocols is essential for generating reproducible and reliable data.

References

Application Notes and Protocols: Assessing the Effects of NCX-1000 on Intrahepatic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Portal hypertension is a major complication of chronic liver diseases, primarily driven by increased intrahepatic resistance to portal blood flow. A key factor contributing to this increased resistance is a deficiency in hepatic nitric oxide (NO) production. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid (UDCA), has been investigated as a therapeutic agent to selectively deliver NO to the liver, thereby reducing intrahepatic resistance and portal pressure. These application notes provide a comprehensive overview of the methodologies used to assess the effects of NCX-1000 on intrahepatic resistance, supported by experimental data and detailed protocols.

Mechanism of Action

NCX-1000 is designed to be selectively metabolized by hepatocytes, releasing NO directly into the liver microcirculation. This localized NO delivery increases the concentration of cyclic guanosine (B1672433) monophosphate (cGMP) in hepatic cells.[1] Elevated cGMP levels activate protein kinase G, leading to the relaxation of hepatic stellate cells (HSCs) and sinusoidal endothelial cells, which in turn reduces the dynamic component of intrahepatic resistance. This targeted action aims to ameliorate portal hypertension without causing systemic vasodilation and subsequent hypotension, a common side effect of non-selective NO donors.[2]

NCX1000 NCX-1000 Hepatocytes Hepatocytes NCX1000->Hepatocytes Metabolism NO Nitric Oxide (NO) Hepatocytes->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation HSC_Relaxation Hepatic Stellate Cell Relaxation PKG->HSC_Relaxation Vasodilation Intrahepatic Vasodilation HSC_Relaxation->Vasodilation Resistance Decreased Intrahepatic Resistance Vasodilation->Resistance Start Select Rat Model BDL Bile Duct Ligation (BDL) Start->BDL CCl4 Carbon Tetrachloride (CCl4) Start->CCl4 Anesthesia Anesthesia BDL->Anesthesia CCl4_Prep Prepare CCl4 in Olive Oil CCl4->CCl4_Prep Surgery Laparotomy and Bile Duct Ligation Anesthesia->Surgery PostOp Post-operative Care Surgery->PostOp Cirrhosis Established Cirrhosis and Portal Hypertension PostOp->Cirrhosis CCl4_Admin Administer CCl4 (i.p. or gavage) CCl4_Prep->CCl4_Admin Monitoring Monitor for Cirrhosis Development CCl4_Admin->Monitoring Monitoring->Cirrhosis Start Liver Tissue Sample NitriteNitrate Nitrite/Nitrate Assay Start->NitriteNitrate cGMP cGMP ELISA Start->cGMP Homogenize_NN Homogenize Tissue NitriteNitrate->Homogenize_NN Homogenize_cGMP Homogenize in HCl cGMP->Homogenize_cGMP Deproteinate Deproteinate Homogenize_NN->Deproteinate Griess Griess Reaction Deproteinate->Griess Quantify_NN Quantify Griess->Quantify_NN Results_NN Nitrite/Nitrate Concentration Quantify_NN->Results_NN Acetylate Acetylate Homogenize_cGMP->Acetylate ELISA Competitive ELISA Acetylate->ELISA Quantify_cGMP Quantify ELISA->Quantify_cGMP Results_cGMP cGMP Concentration Quantify_cGMP->Results_cGMP

References

Quantifying cGMP Activation by NCX 1000: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 1000 is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA). Its mechanism of action involves the release of NO, which subsequently activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] cGMP is a critical second messenger involved in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neuronal communication.[3][4][5] Therefore, accurate quantification of cGMP levels is paramount for evaluating the pharmacological activity of this compound and similar NO-donating compounds.

These application notes provide detailed protocols for the quantification of cGMP in biological samples, tailored for researchers investigating the effects of this compound.

Signaling Pathway of this compound-Mediated cGMP Activation

This compound acts as a prodrug, releasing nitric oxide, which then initiates a signaling cascade.

NCX1000_Pathway NCX1000 This compound NO Nitric Oxide (NO) NCX1000->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Catalysis GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (with this compound) Cell_Lysis 2. Cell Lysis (e.g., with 0.1 M HCl) Cell_Culture->Cell_Lysis Centrifugation 3. Centrifugation Cell_Lysis->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Add_Samples 5. Add Samples/Standards to Coated Plate Supernatant_Collection->Add_Samples Add_Conjugate 6. Add cGMP-Enzyme Conjugate & Antibody Add_Samples->Add_Conjugate Incubation1 7. Incubate Add_Conjugate->Incubation1 Wash 8. Wash Plate Incubation1->Wash Add_Substrate 9. Add Substrate Wash->Add_Substrate Incubation2 10. Incubate (Color Development) Add_Substrate->Incubation2 Stop_Reaction 11. Stop Reaction Incubation2->Stop_Reaction Measure_Absorbance 12. Measure Absorbance Stop_Reaction->Measure_Absorbance Standard_Curve 13. Generate Standard Curve Measure_Absorbance->Standard_Curve Calculate_Concentration 14. Calculate cGMP Concentration Standard_Curve->Calculate_Concentration cGMP_Modulation cluster_synthesis cGMP Synthesis cluster_degradation cGMP Degradation NO_Donors NO Donors (e.g., this compound) sGC sGC NO_Donors->sGC Activate sGC_Stimulators sGC Stimulators (e.g., Riociguat) sGC_Stimulators->sGC Sensitize to NO sGC_Activators sGC Activators (e.g., Cinaciguat) sGC_Activators->sGC Activate (NO-independent) cGMP_up ↑ cGMP sGC->cGMP_up PDE PDEs cGMP_up->PDE PDE_Inhibitors PDE Inhibitors (e.g., Sildenafil) PDE_Inhibitors->PDE Inhibit GMP 5'-GMP PDE->GMP cGMP_down ↓ cGMP PDE->cGMP_down

References

Application Notes and Protocols for Inducing Portal Hypertension in Preclinical Models for NCX 1000 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three commonly used surgical and chemical-induction methods to create animal models of portal hypertension. These models are essential for studying the pathophysiology of portal hypertension and for evaluating the efficacy of novel therapeutic agents like NCX 1000.

Introduction to Portal Hypertension Models

The selection of an appropriate animal model is critical for investigating the mechanisms of portal hypertension and for testing potential therapies. The three models detailed below—Partial Portal Vein Ligation (PVL), Bile Duct Ligation (BDL), and Carbon Tetrachloride (CCl4) administration—represent a spectrum of methodologies to induce this condition, each with distinct advantages and limitations. PVL creates a pre-hepatic portal hypertension, while BDL and CCl4 administration induce intra-hepatic portal hypertension, which is more clinically relevant to cirrhosis.[1]

This compound: A Novel Therapeutic Approach

This compound is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA).[2] It is designed to selectively deliver NO to the liver, thereby addressing the intrahepatic vasoconstriction that contributes to increased portal pressure.[2] Preclinical studies have demonstrated that this compound can protect against the development of portal hypertension and reduce the liver's hyperreactivity to vasoconstrictors.[2] While promising in animal models, a clinical trial in patients with cirrhosis did not show a reduction in portal pressure, suggesting a need for further investigation into its mechanism and application.[3]

Experimental Protocols

Partial Portal Vein Ligation (PVL) Model

This surgical model induces pre-hepatic portal hypertension by creating a calibrated stenosis of the portal vein.[4] It is a rapid and reproducible method to study the hyperdynamic circulation and the development of portal-systemic shunts.[4]

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 6-0 silk)

  • Blunt-tipped needle (e.g., 20-gauge for rats)

  • Stereomicroscope (recommended)

  • Warming pad

Procedure (Rat Model):

  • Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a warming pad. Shave the abdomen and disinfect the surgical area.

  • Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.

  • Portal Vein Isolation: Gently retract the intestines to locate the portal vein. Carefully dissect the portal vein from the surrounding tissues.

  • Ligation: Place a blunt-tipped needle (e.g., 20-gauge) parallel to the portal vein. Tie a silk suture around both the portal vein and the needle.

  • Stenosis Creation: Carefully remove the needle, leaving the suture in place to create a calibrated stenosis of the portal vein.[4]

  • Closure: Return the intestines to the abdominal cavity and close the abdominal wall in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

Bile Duct Ligation (BDL) Model

The BDL model induces secondary biliary cirrhosis and intra-hepatic portal hypertension by obstructing the common bile duct.[5][6] This leads to cholestasis, liver inflammation, and fibrosis.[5][6]

Materials:

  • Anesthetic

  • Surgical instruments

  • Suture material (e.g., 6-0 vicryl)

  • Warming pad

  • Stereomicroscope

Procedure (Mouse Model):

  • Anesthesia and Preparation: Anesthetize the mouse and prepare the surgical site as described for the PVL model.

  • Laparotomy: Perform a midline laparotomy.

  • Bile Duct Identification: Gently retract the liver to expose the common bile duct.

  • Ligation: Carefully dissect the common bile duct from the portal vein and hepatic artery.[7] Ligate the bile duct in two locations with 6-0 vicryl suture and cut the duct between the two ligatures.[7]

  • Closure: Close the abdominal incision in layers.

  • Post-operative Care: Administer post-operative analgesics and fluids. Monitor for signs of infection or distress.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This chemical induction model uses repeated administration of CCl4 to cause chronic liver injury, leading to fibrosis, cirrhosis, and portal hypertension.[8][9]

Materials:

  • Carbon Tetrachloride (CCl4)

  • Vehicle (e.g., olive oil or corn oil)

  • Syringes and needles for injection

  • Animal scale

Procedure (Rat Model):

  • Preparation of CCl4 Solution: Prepare a 50% solution of CCl4 in olive oil (v/v).

  • Administration: Administer the CCl4 solution via intraperitoneal (i.p.) injection or oral gavage. A common protocol involves i.p. injections of 0.15 ml/100 g body weight twice weekly for 8-12 weeks.[9][10]

  • Monitoring: Monitor the animals' body weight and general health status throughout the induction period. Adjust the CCl4 dose if significant weight loss or distress is observed.

  • Sham Control: Administer the vehicle (olive oil) to a control group of animals using the same volume and schedule.

Data Presentation: Quantitative Comparison of Models

The following tables summarize typical quantitative data obtained from the described animal models of portal hypertension.

Parameter Partial Portal Vein Ligation (PVL) - Rat Timepoint
Portal Vein Pressure Baseline: ~9.15 ± 0.58 cmH₂OPost-PVL: ~17.32 ± 0.63 cmH₂O to 24.10 ± 3.33 cmH₂O2-10 weeks[11][12]
Splanchnic Blood Flow Increased by ~50%2 weeks[13]
Cardiac Index Increased by ~50%2 weeks[13]
Parameter Bile Duct Ligation (BDL) - Mouse Timepoint
Serum ALT (U/L) Sham: ~37 ± 14BDL: ~1,013 ± 59914 days[14]
Serum AST (U/L) Sham: ~50-100 (normal range)BDL: Significantly elevated14 days[14]
Liver Fibrosis Significant periportal and perisinusoidal fibrosis14 days[14]
Parameter Carbon Tetrachloride (CCl4) - Rat Timepoint
Hepatic Hydroxyproline (µg/mg liver) Control: ~31.21 ± 3.76CCl4-treated: Significantly increased9 weeks[15]
Serum ALT/AST (U/L) Significantly elevated compared to controls6-12 weeks[8]
Liver Fibrosis Progressive fibrosis leading to cirrhosis8-12 weeks[9]

Visualizations

Experimental Workflow for Evaluating this compound

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Data Collection & Analysis cluster_3 Outcome Induction Induce Portal Hypertension (PVL, BDL, or CCl4) Treatment Administer this compound or Vehicle Control Induction->Treatment Allow for model development Hemodynamics Measure Portal Pressure & Systemic Hemodynamics Treatment->Hemodynamics Biochemistry Analyze Serum Markers (ALT, AST, etc.) Treatment->Biochemistry Histology Assess Liver Fibrosis (Hydroxyproline, Staining) Treatment->Histology Evaluation Evaluate Efficacy of this compound Hemodynamics->Evaluation Biochemistry->Evaluation Histology->Evaluation

Caption: Experimental workflow for testing this compound in animal models of portal hypertension.

Proposed Signaling Pathway of this compound in Portal Hypertension

G cluster_0 This compound Action cluster_1 Intrahepatic Signaling cluster_2 Physiological Effect NCX1000 This compound NO_Release Selective NO Release in the Liver NCX1000->NO_Release sGC Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC stimulates cGMP Increased cGMP sGC->cGMP catalyzes Vasodilation Intrahepatic Vasodilation cGMP->Vasodilation leads to Resistance Decreased Intrahepatic Vascular Resistance Vasodilation->Resistance Pressure Reduced Portal Pressure Resistance->Pressure

Caption: Proposed signaling pathway for this compound in ameliorating portal hypertension.

References

Application Notes and Protocols for Monitoring Portal Pressure in Animals Treated with NCX-1000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Portal hypertension is a grave consequence of chronic liver diseases, notably cirrhosis, and is characterized by a pathological increase in pressure within the portal venous system. This condition leads to severe complications, including variceal bleeding, ascites, and hepatic encephalopathy. A key factor in the pathophysiology of portal hypertension in cirrhosis is an increase in intrahepatic vascular resistance (IHVR), partly due to a deficiency of endothelial nitric oxide (NO) production within the liver.

NCX-1000 is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA). It is designed for liver-selective NO donation, as it is metabolized by hepatocytes, releasing NO directly into the liver microcirculation.[1] This targeted delivery aims to reduce intrahepatic vascular resistance and thereby lower portal pressure without inducing systemic hypotension, a significant drawback of conventional NO donors.[1] Preclinical studies in animal models of cirrhosis have demonstrated the potential of NCX-1000 to ameliorate portal hypertension.[1][2] However, clinical trials in humans have yielded disappointing results, with NCX-1000 failing to decrease the hepatic venous pressure gradient (HVPG) and showing systemic effects.[3]

These application notes provide a comprehensive overview of the preclinical data on NCX-1000's effects on portal pressure and detailed protocols for monitoring these effects in animal models.

Data Presentation

The following table summarizes the quantitative data from key preclinical studies investigating the effects of NCX-1000 on portal pressure and related hemodynamics in rodent models of liver cirrhosis.

Animal ModelTreatment GroupDoseRoute of AdministrationDurationChange in Portal Pressure (PP)Change in Mean Arterial Pressure (MAP)Key Findings & Reference
Carbon tetrachloride (CCl4)-induced cirrhotic ratsNCX-100015 mg/kg/dayOral gavage8 weeksReduced intrahepatic resistanceNo significant changeNCX-1000 prevented ascites formation and reduced intrahepatic resistance as measured by portal perfusion pressure.[4]
Bile Duct Ligated (BDL) cirrhotic ratsNCX-100028 mg/kg/dayOral gavage5 daysDecreased PP (P<0.01)No significant changeNCX-1000 decreased portal pressure and reduced intrahepatic hyperreactivity to norepinephrine.[2]
High-fat diet-induced NASH ratsNCX-100015 mg/kg/dayIntragastric gavage6 weeksNot directly measuredNot reportedTreatment with NCX-1000 was less effective than the 30 mg/kg dose but improved when combined with vitamin E.[5]
High-fat diet-induced NASH ratsNCX-100030 mg/kg/dayIntragastric gavage6 weeksNot directly measuredNot reportedNCX-1000 improved liver histology and decreased markers of inflammation and oxidative stress.[5]

Signaling Pathway and Experimental Workflow

NCX-1000 Signaling Pathway in the Liver

NCX1000_Signaling_Pathway NCX-1000 Signaling Pathway in Hepatocytes cluster_liver Liver cluster_hepatocyte Hepatocyte cluster_hsc Hepatic Stellate Cell (HSC) NCX1000_circ NCX-1000 NCX1000_hep NCX-1000 NCX1000_circ->NCX1000_hep Selective Uptake Metabolism Metabolism NCX1000_hep->Metabolism Uptake NO Nitric Oxide (NO) Metabolism->NO UDCA UDCA Metabolism->UDCA sGC_inactive Soluble Guanylate Cyclase (sGC) (inactive) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->cGMP Relaxation HSC Relaxation (Vasodilation) cGMP->Relaxation

Caption: Liver-selective signaling of NCX-1000.

Experimental Workflow for Monitoring Portal Pressure

Experimental_Workflow Experimental Workflow for Portal Pressure Monitoring start Start animal_model Induce Liver Cirrhosis in Rats (e.g., CCl4 or BDL) start->animal_model treatment Administer NCX-1000 or Vehicle (Oral Gavage) animal_model->treatment anesthesia Anesthetize Animal treatment->anesthesia surgery Surgical Preparation: - Midline Laparotomy - Isolate Femoral Artery - Isolate Ileocolic Vein anesthesia->surgery map_measurement Cannulate Femoral Artery Measure Mean Arterial Pressure (MAP) surgery->map_measurement pp_measurement Cannulate Ileocolic Vein Advance Catheter to Portal Vein Measure Portal Pressure (PP) surgery->pp_measurement data_acquisition Record Hemodynamic Data (Pressure Waveforms) map_measurement->data_acquisition pp_measurement->data_acquisition data_analysis Analyze Data: - Calculate Mean PP and MAP - Calculate Intrahepatic Vascular Resistance data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for in vivo portal pressure measurement.

Experimental Protocols

Protocol 1: In Vivo Measurement of Portal and Arterial Pressure in Rats

Objective: To directly measure portal pressure and mean arterial pressure in anesthetized rats following treatment with NCX-1000.

Materials:

  • NCX-1000

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) or carboxymethyl cellulose)

  • Anesthetic (e.g., urethane (B1682113) or ketamine/xylazine)

  • Pressure transducer and data acquisition system

  • PE-50 tubing

  • 24-gauge catheters

  • Surgical instruments (scalpels, forceps, retractors)

  • Heparinized saline (10 IU/mL)

  • Heating pad

Procedure:

  • Animal Model and Treatment:

    • Induce liver cirrhosis in rats using a standard method such as chronic carbon tetrachloride (CCl4) administration or bile duct ligation (BDL).

    • Administer NCX-1000 or vehicle to the animals via oral gavage at the desired dose and for the specified duration. A common dose used in studies is 15-30 mg/kg/day.[4][5]

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Perform a midline laparotomy to expose the abdominal cavity.

  • Mean Arterial Pressure (MAP) Measurement:

    • Isolate the left femoral artery.

    • Insert a PE-50 catheter filled with heparinized saline into the artery.

    • Connect the catheter to a pressure transducer to continuously record MAP.

  • Portal Pressure (PP) Measurement:

    • Gently expose the ileocolic vein, a tributary of the superior mesenteric vein.

    • Carefully cannulate the ileocolic vein with a PE-50 catheter filled with heparinized saline.

    • Advance the tip of the catheter into the main portal vein.

    • Connect the catheter to a second pressure transducer to record PP.

  • Data Acquisition and Analysis:

    • Allow the animal's hemodynamics to stabilize for at least 20 minutes before recording data.

    • Record pressure waveforms for a defined period (e.g., 10-15 minutes).

    • Analyze the recorded waveforms to determine the mean values for PP and MAP.

    • At the end of the experiment, euthanize the animal according to approved protocols.

Protocol 2: In Situ Perfused Rat Liver Preparation

Objective: To assess the direct effect of NCX-1000 on intrahepatic vascular resistance in an isolated, perfused liver model.

Materials:

  • Krebs-Henseleit bicarbonate buffer

  • Perfusion pump

  • Water bath

  • Surgical instruments

  • Cannulas for portal vein and inferior vena cava

  • Pressure transducers

Procedure:

  • Animal Preparation and Treatment:

    • Utilize rats from the in vivo study (Protocol 1) after the desired treatment period with NCX-1000 or vehicle.

  • Surgical Procedure:

    • Anesthetize the rat and perform a laparotomy.

    • Cannulate the portal vein with an inflow cannula and the thoracic inferior vena cava with an outflow cannula.

    • Ligate other major vessels to isolate the liver circulation.

  • Liver Perfusion:

    • Initiate perfusion with warmed (37°C), oxygenated Krebs-Henseleit buffer at a constant flow rate using a perfusion pump.

    • Allow the liver to stabilize for a period, ensuring a clear perfusate from the outflow.

  • Measurement of Perfusion Pressure:

    • Place a pressure transducer in line with the portal vein cannula to continuously monitor the portal perfusion pressure.

    • Record the perfusion pressure at various flow rates to generate a pressure-flow curve.

  • Data Analysis and Calculation of Intrahepatic Vascular Resistance (IHVR):

    • Intrahepatic vascular resistance can be calculated using Ohm's law: IHVR = (Portal Perfusion Pressure - Hepatic Venous Pressure) / Portal Flow Rate . Since the hepatic venous pressure is typically close to zero in this preparation, the formula simplifies to IHVR = Portal Perfusion Pressure / Portal Flow Rate .

    • Compare the pressure-flow relationships and calculated IHVR between the NCX-1000 and vehicle-treated groups.

Conclusion

The protocols outlined above provide a framework for the preclinical evaluation of NCX-1000's effects on portal hypertension in animal models. While animal studies have shown promise for NCX-1000 in reducing portal pressure through liver-selective NO donation, the lack of efficacy in human trials highlights the translational challenges in this field.[3] Careful and standardized preclinical assessment using these detailed methodologies is crucial for understanding the therapeutic potential and limitations of novel drugs for portal hypertension.

References

Troubleshooting & Optimization

Technical Support Center: Investigating the Discrepancy Between Preclinical and Clinical Results of NCX-1000

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the preclinical and clinical discrepancies of NCX-1000.

Frequently Asked Questions (FAQs)

Q1: What was the initial promise of NCX-1000 in preclinical studies?

A1: Preclinical studies, primarily in rodent models of liver cirrhosis, demonstrated that NCX-1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), held significant promise for treating portal hypertension.[1][2][3] The key findings were its ability to selectively deliver NO to the liver, which was expected to decrease intrahepatic vascular resistance without causing systemic vasodilation and subsequent hypotension.[1][4] This liver-specific action was a significant advantage over conventional NO donors that often lead to adverse systemic effects.[1]

Q2: What were the key disappointing results from the clinical trials of NCX-1000?

A2: A phase 2a randomized, double-blind, dose-escalating study in patients with cirrhosis and portal hypertension revealed that NCX-1000 failed to reduce the hepatic venous pressure gradient (HVPG), the primary measure of portal pressure.[5][6] Contrary to preclinical findings, the administration of NCX-1000 led to a significant decrease in systolic blood pressure in a dose-dependent manner and a reduction in hepatic blood flow.[5] These results indicated that the drug exerted systemic effects and did not selectively release NO in the intrahepatic circulation in humans.[5]

Q3: What is the primary discrepancy observed between the preclinical and clinical outcomes of NCX-1000?

A3: The central discrepancy is the lack of liver-selective NO donation by NCX-1000 in humans, which was the cornerstone of its promising preclinical profile.[5][7] While animal models showed a targeted effect on the liver's microcirculation, leading to reduced portal pressure without systemic hypotension, the human clinical trial demonstrated systemic vasodilation and no improvement in portal hypertension.[1][5]

Q4: What are the potential reasons for this preclinical to clinical translational failure?

A4: The discrepancy likely stems from fundamental differences between the animal models used in preclinical studies and human physiology.[7][8] One hypothesis is that the metabolism of NCX-1000 and the subsequent release of NO may differ significantly between rodents and humans.[7] Furthermore, the intended target of NO delivery to hepatocytes might be less effective in humans for reducing portal pressure compared to targeting liver sinusoidal endothelial cells (LSECs).[7]

Troubleshooting Guides for Ongoing Research

For researchers continuing to investigate NCX-1000 or similar liver-targeted NO donors, the following troubleshooting guides address potential experimental issues.

Issue 1: Inconsistent results in measuring portal pressure in animal models.

  • Possible Cause: Variability in the surgical procedure for inducing portal hypertension (e.g., bile duct ligation).

  • Troubleshooting Steps:

    • Standardize the surgical procedure across all animals.

    • Ensure consistent post-operative care and monitoring.

    • Measure baseline portal pressure before drug administration to establish a stable starting point.

    • Consider using multiple methods to assess portal hypertension to validate findings.

Issue 2: Difficulty in confirming liver-selective NO release in vitro.

  • Possible Cause: The cell culture model may not accurately mimic the in vivo environment of the liver.

  • Troubleshooting Steps:

    • Utilize co-culture systems of hepatocytes and liver sinusoidal endothelial cells to better represent the liver microenvironment.

    • Measure downstream markers of NO signaling, such as cyclic guanosine (B1672433) monophosphate (cGMP), in addition to direct NO measurement.[2]

    • Ensure the metabolic competency of the in vitro system to process the parent compound (ursodeoxycholic acid).

Data Presentation

Table 1: Comparison of Preclinical and Clinical Hemodynamic Effects of NCX-1000

ParameterPreclinical Results (Rodent Models)Clinical Trial Results (Human Patients)
Portal Pressure (HVPG) Decreased[2]No significant change[5]
Mean Arterial Pressure No significant effect[1][2]Systolic blood pressure significantly reduced[5]
Hepatic Blood Flow Not consistently reported as a primary outcomeSignificantly decreased[5]
Liver cGMP Levels Increased[1][2]Not reported
Liver Nitrite/Nitrate Content Increased[1]Not reported

Experimental Protocols

Key Experiment: Measurement of Hepatic Venous Pressure Gradient (HVPG) in the Clinical Trial

  • Objective: To assess the effect of NCX-1000 on portal pressure in patients with cirrhosis.

  • Methodology:

    • Patients were enrolled in a randomized, double-blind, placebo-controlled, dose-escalating study.[5]

    • Participants received either NCX-1000 or a placebo orally in progressively increasing doses up to 2 g three times a day or the maximum tolerated dose for 16 days.[5]

    • HVPG was measured at baseline (Day 1) and after the treatment period (Day 16).[9]

    • Measurements were taken in both fasting and postprandial states.[5][9]

    • Hepatic blood flow and arterial blood pressure were also monitored.[5]

Mandatory Visualization

Preclinical_vs_Clinical_NCX1000 cluster_preclinical Preclinical Findings (Rodent Models) cluster_clinical Clinical Findings (Human Patients) NCX1000_pre NCX-1000 Administration Liver_Metabolism_pre Liver-Selective Metabolism NCX1000_pre->Liver_Metabolism_pre Systemic_BP_Stable_pre Stable Systemic Blood Pressure NCX1000_pre->Systemic_BP_Stable_pre No systemic effect NO_Release_pre Targeted NO Release in Liver Liver_Metabolism_pre->NO_Release_pre sGC_Activation_pre Soluble Guanylate Cyclase (sGC) Activation NO_Release_pre->sGC_Activation_pre cGMP_Increase_pre Increased Intrahepatic cGMP sGC_Activation_pre->cGMP_Increase_pre Vasodilation_pre Intrahepatic Vasodilation cGMP_Increase_pre->Vasodilation_pre Portal_Pressure_Decrease_pre Decreased Portal Pressure Vasodilation_pre->Portal_Pressure_Decrease_pre NCX1000_clin NCX-1000 Administration Systemic_Metabolism_clin Systemic Metabolism (Lack of Liver Selectivity) NCX1000_clin->Systemic_Metabolism_clin Portal_Pressure_No_Change_clin No Change in Portal Pressure (HVPG) NCX1000_clin->Portal_Pressure_No_Change_clin No efficacy NO_Release_clin Systemic NO Release Systemic_Metabolism_clin->NO_Release_clin sGC_Activation_clin Systemic sGC Activation NO_Release_clin->sGC_Activation_clin Systemic_Vasodilation_clin Systemic Vasodilation sGC_Activation_clin->Systemic_Vasodilation_clin BP_Decrease_clin Decreased Systolic Blood Pressure Systemic_Vasodilation_clin->BP_Decrease_clin HBF_Decrease_clin Decreased Hepatic Blood Flow Systemic_Vasodilation_clin->HBF_Decrease_clin Experimental_Workflow_HVPG Patient_Recruitment Patient Recruitment (Cirrhosis & Portal Hypertension) Randomization Randomization (4:1 NCX-1000 to Placebo) Patient_Recruitment->Randomization Baseline_Measurement Baseline Measurement (Day 1) - HVPG (Fasting & Postprandial) - Hepatic Blood Flow - Arterial Blood Pressure Randomization->Baseline_Measurement Treatment_Period Treatment Period (16 Days) - Oral NCX-1000 or Placebo - Dose Escalation (up to 2g t.i.d.) Baseline_Measurement->Treatment_Period Final_Measurement Final Measurement (Day 16) - HVPG (Fasting & Postprandial) - Hepatic Blood Flow - Arterial Blood Pressure Treatment_Period->Final_Measurement Data_Analysis Data Analysis and Comparison Final_Measurement->Data_Analysis Logical_Relationship_Discrepancy Preclinical_Promise Preclinical Promise: Liver-Selective NO Donor Discrepancy Translational Discrepancy Preclinical_Promise->Discrepancy Clinical_Reality Clinical Reality: Systemic Effects, No Efficacy Clinical_Reality->Discrepancy Potential_Cause1 Species Differences (Metabolism) Discrepancy->Potential_Cause1 Potential_Cause2 Incorrect Cellular Target (Hepatocyte vs. LSEC) Discrepancy->Potential_Cause2 Future_Direction Future Research: - Improved Animal Models - LSEC-Targeted Therapies Potential_Cause1->Future_Direction Potential_Cause2->Future_Direction

References

Technical Support Center: Investigating the Systemic Effects of NCX 1000 in Humans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed to function as a liver-selective nitric oxide (NO) donor. The parent molecule, ursodeoxycholic acid (UDCA), is primarily taken up and metabolized by hepatocytes. It is hypothesized that upon entering the liver, this compound is metabolized, releasing NO. This local release of NO is intended to increase the concentration of cyclic guanosine (B1672433) monophosphate (cGMP) in hepatic cells, leading to vasodilation and a reduction in intrahepatic resistance.[1][2] In preclinical models, this mechanism was shown to effectively counteract the effects of endogenous vasoconstrictors.[1]

Q2: What were the expected systemic effects of this compound in humans versus what was observed in clinical trials?

A2: Based on preclinical studies in rats, this compound was expected to have a liver-selective effect, reducing portal pressure without significantly impacting systemic circulation.[2][3] However, a Phase IIa clinical trial in patients with cirrhosis and portal hypertension revealed that while the drug was safe, it did not reduce portal pressure.[4][5] Instead, systemic effects were observed, including a significant dose-dependent reduction in systolic blood pressure and a decrease in hepatic blood flow.[4] This suggests that in humans, the release of NO from this compound was not as liver-selective as anticipated, leading to systemic vasodilation.

Q3: What were the key findings of the Phase IIa clinical trial for this compound?

A3: The Phase IIa trial was terminated due to a lack of efficacy.[5][6] The primary endpoint, a reduction in the hepatic venous pressure gradient (HVPG), was not met.[4] Key findings include:

  • No significant change in HVPG.[4]

  • A significant decrease in hepatic blood flow.[4]

  • A significant and dose-dependent reduction in systolic blood pressure.[4]

  • The drug was found to be safe and well-tolerated, with seven non-serious adverse events reported in the treatment group.[4]

Q4: What is the rationale for using a nitric oxide-donating derivative of ursodeoxycholic acid?

A4: Ursodeoxycholic acid (UDCA) is a bile acid that is selectively taken up by the liver. By attaching a nitric oxide-releasing moiety to UDCA, the intention was to create a prodrug that would deliver NO directly to the liver, thereby avoiding the systemic hypotensive effects associated with non-selective NO donors.[2] The goal was to harness the vasodilatory effects of NO to reduce intrahepatic resistance and portal pressure in conditions like liver cirrhosis.

Troubleshooting Guides

Problem: Inconsistent or unexpected results in in vitro experiments with this compound.

Possible Cause Troubleshooting Steps
This compound Degradation Ensure proper storage of this compound, protected from light and moisture, as recommended by the supplier. Prepare fresh solutions for each experiment.
Cell Culture Conditions Optimize cell density and culture conditions. Ensure that the cell type used (e.g., primary hepatocytes, hepatic stellate cells) is appropriate for the experiment and capable of metabolizing this compound to release NO.
Assay Sensitivity For measuring downstream effects of NO, such as cGMP levels, ensure the assay is sensitive enough to detect changes. Consider using a positive control, such as a direct NO donor like S-nitroso-N-acetylpenicillamine (SNAP), to validate the assay.[7]
Off-Target Effects of UDCA Include a control group treated with UDCA alone to differentiate the effects of the parent molecule from those of the released NO.[3]

Problem: Discrepancy between preclinical and clinical results.

Possible Cause Considerations
Species-Specific Metabolism The metabolism of this compound and the subsequent release of NO may differ significantly between rodents and humans. This could explain the lack of liver selectivity observed in the human clinical trial.
Disease State of Subjects The pathophysiology of liver cirrhosis and portal hypertension in the human subjects of the clinical trial may have influenced the drug's metabolism and systemic distribution in ways not fully recapitulated by the animal models.
Dosing and Formulation The dose levels and formulation used in the clinical trial may have resulted in different pharmacokinetic and pharmacodynamic profiles compared to the preclinical studies.

Data Presentation

Table 1: Hemodynamic Effects of this compound in a Phase IIa Human Clinical Trial [4]

ParameterBaseline (Mean ± SD)After this compound Treatment (Mean ± SD)P-value
Hepatic Venous Pressure Gradient (HVPG) (mm Hg)17.1 ± 3.816.7 ± 3.80.596
Hepatic Blood Flow (HBF) (ml/min)1,129 ± 506904 ± 3100.043
Systolic Blood Pressure (mm Hg)136 ± 7121 ± 110.003
Diastolic Blood Pressure (mm Hg)Not significantly changedNot significantly changed-

Table 2: Adverse Events in the Phase IIa Human Clinical Trial [4]

GroupNumber of PatientsTotal Non-Serious Adverse Events
This compound97
Placebo21

Note: The specific nature of the adverse events was not detailed in the publication.

Experimental Protocols

1. Phase IIa Clinical Trial Protocol for this compound in Patients with Portal Hypertension [4]

  • Study Design: A single-center, randomized (4:1 ratio of this compound to placebo), double-blind, parallel-group, dose-escalating study.

  • Participants: 11 patients with cirrhosis and portal hypertension.

  • Intervention: Patients received escalating oral doses of this compound or placebo, up to a maximum of 2 grams three times a day (t.i.d.) or the maximum tolerated dose, for 16 days.

  • Primary Outcome Measures:

    • Change in fasting and postprandial hepatic venous pressure gradient (HVPG) from baseline to the end of treatment.

  • Secondary Outcome Measures:

    • Change in hepatic blood flow (HBF).

    • Change in systemic arterial blood pressure.

    • Safety and tolerability of this compound.

2. Preclinical Evaluation of this compound in a Rat Model of Liver Cirrhosis [1]

  • Animal Model: Bile duct ligated (BDL) cirrhotic rats and sham-operated control rats.

  • Treatment: Oral administration of this compound (28 mg/kg per day) or UDCA (15 mg/kg per day) for 5 days.

  • Isolated Perfused Liver System:

    • Livers from treated and control animals were isolated and perfused.

    • Norepinephrine (NE) was administered in a dose-dependent manner (from 10 nM to 30 µM) to induce vasoconstriction.

    • Intrahepatic resistance was measured.

  • Biochemical Analysis:

    • Measurement of nitrite/nitrate and cGMP concentrations in liver tissue to confirm NO release and downstream signaling.

Visualizations

signaling_pathway NCX1000 This compound (in circulation) Hepatocyte Hepatocyte NCX1000->Hepatocyte Selective Uptake (Preclinical Hypothesis) Systemic_Vasodilation Systemic Vasodilation (Observed in Humans) NCX1000->Systemic_Vasodilation Systemic Release (Observed in Humans) Metabolism Metabolism Hepatocyte->Metabolism NO Nitric Oxide (NO) Metabolism->NO Release sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: Proposed and observed signaling pathway of this compound.

experimental_workflow cluster_preclinical Preclinical Study (Rats) cluster_clinical Clinical Trial (Humans) Animal_Model Induce Liver Cirrhosis (Bile Duct Ligation) Treatment_Rat Oral Administration: - this compound - UDCA - Control Animal_Model->Treatment_Rat Liver_Perfusion Isolated Perfused Liver Preparation Treatment_Rat->Liver_Perfusion Biochem_Analysis_Rat Analyze Liver Tissue: - Nitrite/Nitrate - cGMP Treatment_Rat->Biochem_Analysis_Rat NE_Challenge Norepinephrine Challenge Liver_Perfusion->NE_Challenge Measure_Resistance Measure Intrahepatic Resistance NE_Challenge->Measure_Resistance Patient_Recruitment Recruit Patients with Cirrhosis & Portal Hypertension Randomization Randomize: - this compound - Placebo Patient_Recruitment->Randomization Dose_Escalation Dose Escalation (up to 2g t.i.d. for 16 days) Randomization->Dose_Escalation Measure_Hemodynamics Measure Hemodynamics: - HVPG - HBF - Blood Pressure Dose_Escalation->Measure_Hemodynamics Monitor_AEs Monitor Adverse Events Dose_Escalation->Monitor_AEs

Caption: Experimental workflows for preclinical and clinical studies of this compound.

References

bioavailability of Ncx 1000 in humans versus rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCX 1000, focusing on its bioavailability in humans versus rodents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). It is designed to selectively release NO within the liver. The therapeutic rationale is that in conditions like portal hypertension, there is a deficiency of endothelial NO in the liver's microcirculation. By delivering NO directly to the liver, this compound aims to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This, in turn, is expected to induce vasodilation and reduce intrahepatic resistance without causing systemic hypotension.[1][2]

Q2: What are the key differences in the observed effects of this compound between preclinical rodent models and human clinical trials?

In preclinical studies involving rodent models of cirrhosis and portal hypertension, orally administered this compound demonstrated a selective vasodilatory effect on the intrahepatic circulation.[1][3] It was shown to protect against the development of portal hypertension and reduce intrahepatic hyperreactivity to vasoconstrictors.[1] These effects were associated with increased liver nitrite/nitrate and cGMP concentrations, supporting its liver-selective NO-donating mechanism.[1]

However, in a Phase IIa clinical trial in patients with cirrhosis and portal hypertension, oral administration of this compound did not reduce portal pressure as measured by the hepatic venous pressure gradient (HVPG).[3] In fact, a significant reduction in systolic blood pressure and hepatic blood flow was observed, suggesting that the drug had systemic effects and did not selectively release NO in the liver in humans as it did in rodents.[3]

Q3: What dosages of this compound have been used in rodent and human studies?

  • Rodents: Preclinical studies in rats have used oral doses of 28 mg/kg per day.

  • Humans: A Phase IIa clinical trial used a dose-escalating regimen, with patients receiving progressive oral doses of 500 mg, 1000 mg, and 2000 mg initially, followed by up to 2 g three times a day (t.i.d.) or the maximum tolerated dose for 16 days.[3][4]

Troubleshooting Guides

Issue: Discrepancy in Efficacy Between Rodent and Human Studies

  • Possible Cause 1: Differences in Metabolism and Bioavailability. The metabolic pathways and first-pass metabolism of this compound may differ significantly between rodents and humans. This could lead to variations in the amount of active compound reaching the systemic circulation and the liver. While specific bioavailability data for this compound is not publicly available, it is a critical factor to consider.

  • Troubleshooting/Investigation:

    • Conduct in vitro metabolism studies using liver microsomes or hepatocytes from both species to compare metabolic stability and metabolite formation.

    • Perform pharmacokinetic studies in relevant animal models to determine oral bioavailability (F%), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC).

    • If possible, analyze human pharmacokinetic data from Phase I studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile in humans.

  • Possible Cause 2: Species-Specific Differences in NO-Donating Moiety Cleavage. The enzymatic or chemical conditions required to cleave the NO-donating moiety from the UDCA backbone may differ between the rodent liver and the human gastrointestinal tract or liver. Premature release of NO systemically in humans could explain the observed effects on systemic blood pressure.

  • Troubleshooting/Investigation:

    • Investigate the stability of this compound in simulated gastric and intestinal fluids of both humans and rodents.

    • Incubate this compound with liver homogenates or specific enzymes from both species to identify the enzymes responsible for NO release and compare their activity.

Data Presentation

While specific quantitative pharmacokinetic data for this compound is not available in the public domain, the following table summarizes the dosing and qualitative outcomes from published studies.

ParameterRodent Studies (Rats)Human Clinical Trial (Phase IIa)
Dose 28 mg/kg/day (oral)Escalating doses up to 2 g t.i.d. (oral)[3][4]
Route of Administration OralOral[3]
Primary Efficacy Endpoint Reduction of portal pressure and intrahepatic resistance.Change in Hepatic Venous Pressure Gradient (HVPG).[3]
Observed Outcome Reduced portal pressure and intrahepatic resistance.[1]No significant change in HVPG.[3]
Systemic Effects No significant effect on mean arterial pressure.[1]Significant reduction in systolic blood pressure.[3]

Experimental Protocols

Rodent Model of Portal Hypertension (General Methodology)

  • Induction of Cirrhosis and Portal Hypertension: Cirrhosis is typically induced in rats through methods such as bile duct ligation or chronic administration of carbon tetrachloride.

  • Drug Administration: this compound is administered orally, often by gavage, at a specified dose (e.g., 28 mg/kg/day) for a defined period. A control group receiving the vehicle and another group receiving UDCA are usually included for comparison.

  • Hemodynamic Measurements: After the treatment period, animals are anesthetized, and portal pressure is measured directly via a catheter inserted into the portal vein. Mean arterial pressure is also monitored.

  • Biochemical Analysis: Liver tissue is collected to measure nitrite/nitrate concentrations (as an indicator of NO production) and cGMP levels.

Human Phase IIa Clinical Trial (General Methodology)

  • Study Design: A randomized, double-blind, placebo-controlled, dose-escalating study design is employed.[3]

  • Patient Population: Patients with diagnosed cirrhosis and portal hypertension are enrolled.[3]

  • Drug Administration: Patients receive escalating oral doses of this compound or a placebo over a specified period (e.g., 16 days).[3]

  • Efficacy Assessment: The primary endpoint is the change in the hepatic venous pressure gradient (HVPG), a standard measure of portal pressure, which is assessed at baseline and after treatment.[3]

  • Safety and Tolerability Monitoring: Blood pressure, heart rate, and adverse events are monitored throughout the study.[3]

Visualizations

NCX1000_Pathway cluster_extracellular Extracellular NCX1000 This compound NO NO NCX1000->NO Releases

References

Technical Support Center: Optimizing NCX-1000 Drug Delivery to the Liver

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for experimenting with NCX-1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA). The content is designed to offer practical guidance, troubleshoot common issues, and provide a framework for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NCX-1000?

A1: NCX-1000 is a pro-drug designed for liver-specific nitric oxide (NO) delivery. It consists of ursodeoxycholic acid (UDCA) linked to an NO-releasing moiety. The UDCA component targets the molecule to the liver, where it is preferentially taken up by hepatocytes. Intracellularly, enzymes metabolize NCX-1000, releasing NO. This NO is intended to stimulate soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels, which promotes vasodilation and is expected to reduce intrahepatic vascular resistance, thereby lowering portal pressure in cirrhotic conditions.[1]

Q2: What is the rationale for using an NO donor in liver cirrhosis?

A2: Liver cirrhosis is often characterized by a deficiency of endothelial NO production within the liver.[1] This deficiency contributes to an increase in intrahepatic vascular tone and, consequently, to portal hypertension.[2] By selectively replenishing NO within the liver, the goal is to counteract this pathological vasoconstriction without causing systemic hypotension, a major side effect of non-targeted NO donors.[1]

Q3: What were the major outcomes of preclinical versus clinical studies with NCX-1000?

A3: Preclinical studies in rodent models of cirrhosis (induced by carbon tetrachloride or bile duct ligation) showed promising results. NCX-1000 was reported to selectively release NO in the liver, reduce portal pressure, and increase hepatic cGMP levels without significantly affecting systemic blood pressure.[1][3] However, a phase IIa clinical trial in patients with cirrhosis and portal hypertension did not show a reduction in the hepatic venous pressure gradient (HVPG). Instead, it resulted in a significant reduction in systemic systolic blood pressure and hepatic blood flow, suggesting a lack of liver-selective action in humans.[4][5]

Q4: Which cell types in the liver are targeted by NCX-1000?

A4: NCX-1000 is primarily metabolized by hepatocytes and hepatic stellate cells (HSCs). The UDCA moiety facilitates uptake into these cells, which are key players in the pathophysiology of liver fibrosis and portal hypertension.

Data Presentation: Preclinical vs. Clinical Outcomes

The following tables summarize the key quantitative data from preclinical animal models and human clinical trials of NCX-1000. A direct comparison is challenging due to differences in species, disease models, and measurement techniques.

Table 1: Effect of NCX-1000 on Portal Pressure and Hemodynamics

ParameterPreclinical Animal Model (Rats)Clinical Trial (Humans, Phase IIa)[4][5]
Portal Pressure Statistically significant decrease observed in cirrhotic models (BDL-induced).[3] Control rats in a CCl4 model had portal pressures of ~7.0 mmHg, which increased to ~14.5 mmHg with cirrhosis.[5] NCX-1000 was shown to revert this increase.No significant change in Hepatic Venous Pressure Gradient (HVPG). Baseline: 17.1 ± 3.8 mmHg vs. Post-treatment: 16.7 ± 3.8 mmHg.
Systemic Blood Pressure No significant effect on mean arterial pressure reported.[1]Significant dose-dependent reduction in Systolic Blood Pressure. Baseline: 136 ± 7 mmHg vs. Post-treatment: 121 ± 11 mmHg.
Hepatic Blood Flow (HBF) N/A (Not typically reported in these preclinical studies)Significant decrease . Baseline: 1,129 ± 506 ml/min vs. Post-treatment: 904 ± 310 ml/min.

Table 2: Biomarker Response to NCX-1000

BiomarkerPreclinical Animal Model (Rats)Clinical Trial (Humans, Phase IIa)
Hepatic cGMP Levels Significant increase in liver homogenates.[1][3]Not reported.
Hepatic Nitrite/Nitrate Significant increase in liver homogenates, indicating NO release.[1][3]Not reported.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Hepatic Stellate Cell NCX1000 NCX-1000 NCX1000_in NCX-1000 NCX1000->NCX1000_in Uptake UDCA UDCA NCX1000_in->UDCA Metabolism NO Nitric Oxide (NO) NCX1000_in->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Reduced Intrahepatic Resistance PKG->Vasodilation Leads to

Caption: Proposed signaling pathway of NCX-1000 in hepatic cells.

Troubleshooting_Workflow Troubleshooting Workflow: Lack of Efficacy Start Start: Observed lack of efficacy in vivo (e.g., no change in portal pressure) Check1 Verify Drug Formulation & Administration Start->Check1 Action1 Is NCX-1000 soluble? Is gavage/injection technique correct? Confirm dose. Check1->Action1 Check2 Assess Drug Metabolism & NO Release Action2 Measure plasma/liver levels of NCX-1000 and metabolites. Measure liver nitrite/nitrate. Check2->Action2 Conclusion_NoMetabolism Conclusion: Poor Bioavailability or Insufficient Hepatic Metabolism. Review species-specific enzymes. Check2->Conclusion_NoMetabolism Metabolites not detected Check3 Evaluate Downstream Signaling Action3 Measure hepatic cGMP levels. Assess PKG activity. Check3->Action3 Conclusion_NoSignal Conclusion: NO release is occurring but signaling pathway is impaired. Investigate sGC/PKG function. Check3->Conclusion_NoSignal cGMP not increased Check4 Consider Model/Species Differences Action4 Compare animal model pathophysiology to human cirrhosis. Consider species differences in UDCA metabolism & transport. Check4->Action4 Action1->Check2 Outcome_Systemic Systemic Side Effects Observed? (e.g., Hypotension) Action2->Outcome_Systemic Action3->Check4 Conclusion_Model Conclusion: Drug is active, but the model does not translate to humans. Re-evaluate clinical relevance of the animal model. Action4->Conclusion_Model Outcome_Systemic->Check3 No Conclusion_Systemic Conclusion: Premature/Systemic NO Release. Investigate formulation/stability or non-hepatic metabolism. Outcome_Systemic->Conclusion_Systemic Yes

References

challenges in translating Ncx 1000 from animal models to patients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA). The information addresses specific issues that may be encountered during experiments, with a focus on the challenges of translating findings from animal models to human patients.

Troubleshooting Guides

This section provides guidance on common issues that may arise during preclinical studies with this compound.

Issue 1: Lack of Efficacy in Reducing Portal Pressure in an Animal Model

  • Question: My in vivo experiment with this compound in a rat model of portal hypertension is not showing a significant reduction in portal pressure. What could be the reason?

  • Answer:

    • Animal Model Fidelity: Ensure your bile duct ligation (BDL) model is correctly established. Incomplete ligation or significant variation in the degree of fibrosis can lead to inconsistent results. It is recommended to histologically confirm the extent of liver fibrosis.

    • Dosage and Administration: Verify the dosage and route of administration. Preclinical studies that showed efficacy in rats used oral administration of 28 mg/kg/day.[1] Ensure the gavage technique is correct to guarantee the full dose is delivered.

    • Timing of Treatment: The timing of this compound administration in relation to the disease progression in your animal model is crucial. In successful preclinical trials, treatment was often initiated after the establishment of cirrhosis.[1]

    • Measurement Technique: Accurate measurement of portal pressure is critical. Ensure your pressure transducer is correctly calibrated and placed. Telemetry can be a valuable tool for continuous and accurate measurement in conscious, freely-moving animals.[2][3]

    • Compound Stability: this compound is a NO-donating molecule. Improper storage or handling can lead to the premature release of NO and loss of activity. Follow the manufacturer's instructions for storage and preparation of the dosing solution.

Issue 2: Observing Systemic Hypotension in Animal Models

  • Question: I am observing a drop in systemic blood pressure in my animal model after administering this compound, which is supposed to be liver-selective. Why is this happening?

  • Answer:

    • Dosage: Although preclinical studies reported a lack of systemic effects at effective doses, a higher-than-intended dose might lead to systemic NO release and subsequent hypotension.[4] Double-check your dose calculations and the concentration of your dosing solution.

    • Metabolism in the Model: While this compound is designed for liver-specific metabolism and NO release, inter-species differences in drug metabolism could lead to premature NO release in the systemic circulation in certain animal models or strains.

    • Severity of Liver Disease: In animals with very severe liver dysfunction, the liver's capacity to metabolize this compound and confine the effects of NO locally might be compromised, leading to systemic spillover.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA). It is designed to be selectively taken up by hepatocytes, where it is metabolized to release NO. This localized increase in NO in the liver is intended to activate soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels. Elevated cGMP then mediates vasodilation of the intrahepatic vasculature, reducing portal pressure.[1][5]

Q2: Why did this compound fail in human clinical trials despite promising results in animal models?

A2: The primary reason for the translational failure of this compound was its lack of selective action in humans. In a Phase 2a clinical trial, this compound did not reduce the hepatic venous pressure gradient (HVPG), a measure of portal pressure, in patients with cirrhosis.[6] Instead, it caused a dose-dependent reduction in systolic blood pressure, indicating systemic NO release rather than the intended liver-specific effect.[6] This suggests that the metabolism and/or distribution of this compound differs significantly between the rat models and human patients, leading to a loss of its liver-targeting properties.

Q3: What are the key differences between the animal models used and the human patient population that could explain the translational failure?

A3: Several factors could contribute to the discrepancy:

  • Etiology of Cirrhosis: The animal models primarily used bile duct ligation (BDL) to induce cirrhosis, which mimics cholestatic liver disease.[1] In contrast, human patients in the clinical trial had cirrhosis from various etiologies, including viral hepatitis and alcohol-related liver disease, which may present different pathophysiological characteristics.

  • Disease Severity and Chronicity: The duration and severity of cirrhosis in the animal models may not fully recapitulate the long-term changes and compensatory mechanisms present in human patients with advanced liver disease.

  • Interspecies Differences in Drug Metabolism: The enzymes responsible for metabolizing this compound and releasing NO in the liver may have different activities or expression levels in rats compared to humans. This could lead to different rates and locations of NO release.

  • Hemodynamic Differences: The underlying hyperdynamic circulation and the distribution of blood flow in cirrhotic rats may differ from that in human patients, affecting the drug's pharmacokinetics and pharmacodynamics.[7][8]

Q4: What are some recommendations for future preclinical studies with liver-targeted NO donors?

A4:

  • Use of Multiple, Clinically Relevant Animal Models: Employ a variety of animal models that represent different etiologies of cirrhosis seen in humans (e.g., carbon tetrachloride-induced fibrosis, diet-induced models) in addition to the BDL model.

  • Thorough Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Conduct detailed PK/PD studies in multiple species, including larger animals, to better predict human metabolism and systemic exposure.

  • Direct Measurement of Liver-Specific NO Release: Whenever possible, use techniques to directly measure NO or its metabolites (nitrite/nitrate) and cGMP levels in the liver tissue of treated animals to confirm target engagement.[1]

  • Early Assessment of Systemic Hemodynamic Effects: Closely monitor systemic blood pressure and heart rate in animal models to identify any potential for off-target systemic vasodilation at an early stage.

Data Presentation

Table 1: Comparison of this compound Effects in Animal Models vs. Human Clinical Trial

ParameterAnimal Model (Bile Duct Ligated Rats)Human Clinical Trial (Phase 2a)
Dosage 28 mg/kg/day (oral)Up to 2 g, three times a day (oral)
Effect on Portal Pressure Significant decreaseNo significant change in HVPG
Effect on Systemic Blood Pressure No significant effect on mean arterial pressureSignificant dose-dependent decrease in systolic blood pressure
Evidence of Liver-Specific Action Increased nitrite/nitrate and cGMP in the liverLack of selective effect on intrahepatic circulation
Reference Fiorucci et al., 2003[1]Berzigotti et al., 2010[6]

Experimental Protocols

Key Experiment: Bile Duct Ligation (BDL) in Rats to Induce Portal Hypertension

This protocol is a generalized summary based on common practices described in the literature.[9][10][11] Researchers should consult specific publications and institutional guidelines for detailed procedures.

  • Animal Preparation:

    • Use male Sprague-Dawley or Wistar rats (body weight 250-300g).

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

    • Shave the abdominal area and sterilize the surgical site.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal contents.

    • Gently retract the intestines to locate the common bile duct.

    • Carefully dissect the common bile duct from the surrounding tissue.

    • Ligate the bile duct in two locations using silk sutures and cut the duct between the two ligatures.

    • For sham-operated control animals, perform the same procedure but without ligating and cutting the bile duct.

  • Post-Operative Care:

    • Close the abdominal incision in layers.

    • Provide post-operative analgesia as per veterinary recommendations.

    • Monitor the animals for signs of distress, infection, and jaundice.

  • Development of Portal Hypertension:

    • Portal hypertension typically develops within 2 to 4 weeks following the BDL procedure.

    • Confirmation of portal hypertension can be done by measuring portal pressure at the time of the experiment.

Mandatory Visualization

NCX_1000_Signaling_Pathway NCX1000 This compound Hepatocyte Hepatocyte NCX1000->Hepatocyte Uptake NO Nitric Oxide (NO) Hepatocyte->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP Cyclic GMP (cGMP) sGC->cGMP GTP GTP GTP->sGC Vasodilation Intrahepatic Vasodilation cGMP->Vasodilation Relaxation of Vascular Smooth Muscle PortalPressure Decreased Portal Pressure Vasodilation->PortalPressure

Caption: Intended signaling pathway of this compound in hepatocytes.

Translational_Workflow_Challenges cluster_preclinical Preclinical Phase (Animal Models) cluster_clinical Clinical Phase (Human Patients) cluster_reasons Potential Reasons for Discrepancy Preclinical This compound in BDL Rats Preclinical_Outcome Reduced Portal Pressure No Systemic Hypotension Preclinical->Preclinical_Outcome Translational_Gap Translational Gap Preclinical_Outcome->Translational_Gap Clinical This compound in Cirrhotic Patients Clinical_Outcome No Reduction in Portal Pressure Systemic Hypotension Clinical->Clinical_Outcome Translational_Gap->Clinical_Outcome Reason1 Species Differences in Metabolism Translational_Gap->Reason1 Reason2 Different Etiologies of Cirrhosis Translational_Gap->Reason2 Reason3 Disease Model vs. Human Pathology Translational_Gap->Reason3

Caption: Challenges in the translational workflow of this compound.

References

Technical Support Center: NCX 1000 Administration and Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCX 1000. The information addresses potential off-target effects and unexpected outcomes during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

This compound is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA).[1][2][3] The primary intention behind its design was to selectively deliver nitric oxide to the liver.[1][3] In preclinical models, it was shown to increase cyclic guanosine (B1672433) monophosphate (cGMP) concentrations in the liver, leading to vasodilation and a reduction in intrahepatic resistance, which is beneficial in conditions like portal hypertension.[1][3]

Q2: What are the known or potential off-target effects of this compound?

The most significant off-target effect observed with this compound administration in humans is systemic vasodilation.[2] This manifests as a reduction in systolic blood pressure.[2] This systemic effect suggests that the release of nitric oxide is not as liver-selective as initially anticipated in preclinical animal models.[2][3]

Q3: Why were the results from preclinical animal studies different from the human clinical trial?

Preclinical studies in rodent models of liver cirrhosis suggested that this compound selectively delivered NO to the liver without affecting systemic circulation.[1][3] However, a phase 2a clinical trial in patients with cirrhosis and portal hypertension revealed that this compound did not reduce portal pressure but did cause a significant, dose-dependent reduction in systolic blood pressure.[2] This discrepancy may be attributed to species-specific differences in drug metabolism and distribution, leading to a lack of selective NO release in the human intrahepatic circulation.[2]

Q4: Has the development of this compound been discontinued?

Based on the results of the phase 2a clinical trial, which did not demonstrate the required efficacy for treating portal hypertension and revealed systemic off-target effects, the continuation of the clinical trial was not supported.[4]

Troubleshooting Guide

This guide is designed to help researchers troubleshoot experiments when unexpected results, potentially related to off-target effects, are observed with this compound administration.

Observed Issue Potential Cause Recommended Action
Unexpected drop in systemic blood pressure in animal models. Systemic release of nitric oxide from this compound.1. Monitor systemic arterial pressure continuously during the experiment.2. Measure plasma nitrate (B79036)/nitrite (B80452) levels as an indicator of systemic NO release.3. Consider using a lower dose of this compound or a different administration route to minimize systemic exposure.
Lack of effect on intrahepatic portal pressure. Insufficient selective delivery of NO to the liver or rapid systemic clearance.1. Directly measure portal pressure using appropriate in vivo techniques.2. Assess hepatic blood flow to determine if there is a change in intrahepatic resistance.3. Measure cGMP levels in liver tissue homogenates to confirm target engagement.
Inconsistent results between in vitro and in vivo experiments. Differences in metabolic activation of this compound.1. Ensure that the in vitro cell model (e.g., hepatic stellate cells) can metabolize this compound to release NO.[5]2. Compare the metabolic profile of this compound in the cell line or species used with that observed in humans.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the phase 2a clinical trial of this compound in patients with cirrhosis and portal hypertension.[2]

Parameter Baseline (Mean ± SD) After this compound Treatment (Mean ± SD) P-value
Hepatic Venous Pressure Gradient (HVPG) (mm Hg)16.7 ± 3.817.1 ± 3.80.596
Hepatic Blood Flow (HBF) (ml/min)1129 ± 506904 ± 3100.043
Systolic Blood Pressure (mm Hg)136 ± 7121 ± 110.003
Diastolic Blood Pressure (mm Hg)Not significantly affectedNot significantly affected-

Experimental Protocols

1. Measurement of Portal Pressure and Systemic Hemodynamics in a Rat Model of Cirrhosis

  • Animal Model: Liver cirrhosis is induced in rats, for example, by bile duct ligation for four weeks.[1]

  • Procedure:

    • Animals are anesthetized.

    • A catheter is inserted into the femoral artery to monitor mean arterial pressure (MAP) and heart rate (HR).

    • A catheter is inserted into the portal vein via a mesenteric vein to measure portal pressure (PP).

    • A baseline measurement is recorded.

    • This compound or vehicle control is administered (e.g., orally).

    • MAP, HR, and PP are continuously monitored and recorded for a specified duration.

2. Assessment of Nitric Oxide Release

  • In Vivo:

    • Collect blood samples at various time points after this compound administration.

    • Centrifuge to obtain plasma.

    • Measure the concentration of nitrate and nitrite (stable metabolites of NO) in the plasma using a commercially available assay kit (e.g., Griess reagent-based assay).

  • In Vitro (e.g., using primary hepatic stellate cells):

    • Culture hepatic stellate cells.

    • Treat the cells with this compound or control.

    • Collect the cell culture supernatant at different time points.

    • Measure nitrite/nitrate concentrations in the supernatant.[5]

Visualizations

G cluster_0 Intended Liver-Selective Mechanism of this compound NCX1000 This compound Liver Liver Hepatocytes NCX1000->Liver Selective Uptake NO_release_liver Nitric Oxide (NO) Release Liver->NO_release_liver Metabolism sGC Soluble Guanylate Cyclase (sGC) Activation NO_release_liver->sGC cGMP Increased cGMP sGC->cGMP Vasodilation Intrahepatic Vasodilation cGMP->Vasodilation Portal_Pressure Decreased Portal Pressure Vasodilation->Portal_Pressure

Caption: Intended liver-selective signaling pathway of this compound.

G cluster_1 Observed Systemic Off-Target Effect of this compound NCX1000_systemic This compound Systemic_Circulation Systemic Circulation NCX1000_systemic->Systemic_Circulation Systemic Distribution NO_release_systemic Nitric Oxide (NO) Release Systemic_Circulation->NO_release_systemic Non-selective Release Systemic_Vasodilation Systemic Vasodilation NO_release_systemic->Systemic_Vasodilation Hypotension Decreased Systolic Blood Pressure Systemic_Vasodilation->Hypotension HBF Decreased Hepatic Blood Flow Hypotension->HBF

Caption: Observed systemic off-target effects of this compound administration.

References

Technical Support Center: Improving the Formulation of NCX-1000 for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the formulation of NCX-1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), for better therapeutic efficacy, particularly in the context of portal hypertension.

I. Frequently Asked Questions (FAQs)

Q1: What is NCX-1000 and what is its intended mechanism of action?

NCX-1000 is a novel compound synthesized by linking a nitric oxide (NO)-releasing moiety to ursodeoxycholic acid (UDCA).[1] The primary rationale behind this design is to leverage the natural enterohepatic circulation and selective uptake of UDCA by hepatocytes to deliver NO directly to the liver. In preclinical models of liver cirrhosis, NCX-1000 demonstrated liver-selective NO release, leading to an increase in hepatic cyclic guanosine (B1672433) monophosphate (cGMP) concentrations.[1] This targeted NO delivery was shown to reduce intrahepatic resistance and portal pressure without causing systemic hypotension, a significant drawback of conventional organic nitrates.

Q2: Why did NCX-1000 fail in clinical trials despite promising preclinical data?

A phase 2a clinical trial of orally administered NCX-1000 in patients with cirrhosis and portal hypertension did not show a reduction in the hepatic venous pressure gradient (HVPG).[2] Conversely, the study reported a dose-dependent reduction in systolic blood pressure, indicating systemic exposure to NO and a lack of liver-selective action in humans.[2] This discrepancy between preclinical success and clinical failure strongly suggests significant species-specific differences in the metabolism and/or pharmacokinetics of NCX-1000.

Q3: What are the likely reasons for the loss of liver-selective NO delivery in humans?

The most probable cause for the lack of liver-selective efficacy in humans is a difference in the metabolic cleavage of the NO-donating group from the UDCA parent molecule compared to preclinical animal models, such as rats. The conjugation of bile acids, including UDCA, with amino acids (glycine or taurine) and their subsequent metabolism can vary significantly between species. It is hypothesized that in humans, the NO-releasing moiety may be prematurely cleaved in the systemic circulation or the gastrointestinal tract before reaching the liver, leading to systemic vasodilation rather than a targeted hepatic effect.

Q4: What are the key considerations for reformulating NCX-1000?

To improve the efficacy of NCX-1000, reformulation strategies should focus on:

  • Enhancing Liver-Specific Delivery: Modifying the chemical linker between UDCA and the NO-donor to be selectively cleaved by human hepatic enzymes.

  • Improving Bioavailability: Addressing the poor water solubility of UDCA to ensure adequate absorption and hepatic uptake.

  • Controlled Release: Designing a formulation that releases the active compound at the desired site and rate to maximize hepatic exposure while minimizing systemic effects.

II. Troubleshooting Guide

This guide addresses specific experimental issues that researchers may encounter when working to improve NCX-1000's formulation.

Issue Potential Causes Troubleshooting Suggestions
Low aqueous solubility of the reformulated NCX-1000 compound. The inherent lipophilicity of the UDCA backbone and potentially the modified linker-NO donor moiety.1. Particle Size Reduction: Investigate nanosuspension technologies to increase the surface area for dissolution. 2. Lipid-Based Formulations: Explore the use of self-nanoemulsifying drug delivery systems (SNEDDS) or liposomes to encapsulate the compound and improve its solubility and absorption. 3. Salt Formation: If the modified compound has suitable ionizable groups, investigate the formation of more soluble salts.
Inconsistent in vitro NO release profiles from the new formulation. 1. Instability of the NO-donor moiety under experimental conditions. 2. Inappropriate choice of release medium or analytical method. 3. Variability in the formulation manufacturing process.1. Stability Studies: Conduct forced degradation studies to understand the stability of the NO-donor under various pH and enzymatic conditions. 2. Method Validation: Ensure the analytical method for quantifying NO release (e.g., Griess assay) is validated for the specific formulation matrix. 3. Process Optimization: Implement rigorous process controls during formulation manufacturing to ensure batch-to-batch consistency.
Lack of liver-selective NO release in animal models with the new formulation. 1. The chosen animal model does not accurately reflect human metabolism. 2. The modified linker is not being cleaved selectively in the liver. 3. The formulation is leading to premature drug release in the gastrointestinal tract.1. Metabolic Profiling: Conduct in vitro metabolism studies using liver microsomes or S9 fractions from different species (including human) to compare the metabolic pathways of the new compound. 2. Linker Design: Synthesize and screen a library of linkers with varying sensitivities to hepatic enzymes. 3. Enteric Coating: For oral formulations, consider an enteric coating to protect the compound from the acidic environment of the stomach and facilitate release in the small intestine for absorption.
Systemic hypotension observed in vivo with the reformulated compound. Premature cleavage of the NO-releasing moiety in the systemic circulation.1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a robust PK/PD model to correlate plasma drug concentrations with hemodynamic effects. 2. Targeted Delivery Systems: Explore advanced liver-targeting strategies, such as conjugation to liver-specific ligands (e.g., asialoglycoprotein receptor ligands) or encapsulation in nanoparticles designed for hepatic uptake.

III. Experimental Protocols

Protocol 1: In Vitro Metabolism Study of NCX-1000 Analogs

Objective: To compare the metabolic stability and metabolite profile of new NCX-1000 analogs in liver S9 fractions from different species.

Materials:

  • NCX-1000 analog test compounds

  • Pooled liver S9 fractions (human, rat, dog, monkey)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Methodology:

  • Prepare incubation mixtures containing liver S9 fraction (1 mg/mL), NADPH regenerating system, and the test compound (1 µM) in phosphate buffer.

  • Incubate the mixtures at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound and identify major metabolites.

  • Calculate the in vitro half-life and metabolic clearance for each compound in each species.

Protocol 2: Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for an NCX-1000 Analog

Objective: To develop a SNEDDS formulation to improve the solubility and oral bioavailability of a lipophilic NCX-1000 analog.

Materials:

  • NCX-1000 analog

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

Methodology:

  • Solubility Studies: Determine the solubility of the NCX-1000 analog in various oils, surfactants, and co-surfactants to select suitable excipients.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.

  • Formulation Preparation: Prepare the SNEDDS pre-concentrate by vortexing the selected oil, surfactant, co-surfactant, and the NCX-1000 analog until a clear solution is formed.

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the pre-concentrate with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Self-Emulsification Time: Determine the time taken for the pre-concentrate to form a nanoemulsion upon gentle agitation in an aqueous medium.

    • In Vitro Drug Release: Perform in vitro dissolution studies using a suitable dissolution medium (e.g., simulated intestinal fluid).

IV. Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Hepatocyte Hepatocyte NCX-1000_Formulation Improved NCX-1000 Formulation NCX-1000 NCX-1000 Analog NCX-1000_Formulation->NCX-1000 Hepatic Uptake UDCA_Moiety UDCA Moiety NCX-1000->UDCA_Moiety Metabolic Cleavage NO_Donor NO-Releasing Moiety NCX-1000->NO_Donor Metabolic Cleavage sGC Soluble Guanylate Cyclase (sGC) NO_Donor->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC-mediated conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation & Reduced Intrahepatic Resistance PKG->Vasodilation Phosphorylation of target proteins Experimental_Workflow cluster_Formulation Formulation Development cluster_Preclinical Preclinical Evaluation cluster_Analysis Data Analysis & Optimization A Synthesize NCX-1000 Analogs with Novel Linkers B Develop Advanced Formulations (e.g., SNEDDS) A->B C In Vitro Characterization (Solubility, Release) B->C D In Vitro Metabolism (Human vs. Animal Liver Microsomes) C->D E Cell-Based Assays (Hepatocyte NO release) D->E F In Vivo Animal Models (Portal Hypertension) E->F G Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling F->G H Lead Candidate Selection & Optimization G->H

References

why did Ncx 1000 not reduce portal pressure in clinical studies?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides information and troubleshooting guidance for researchers, scientists, and drug development professionals interested in the clinical development of NCX-1000 for portal hypertension.

Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for NCX-1000 in treating portal hypertension?

A1: NCX-1000 is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA).[1][2] The rationale for its development was based on the understanding that portal hypertension in cirrhosis is associated with increased intrahepatic resistance to blood flow, partly due to a deficiency of endothelial NO production within the liver.[1][3] NCX-1000 was designed to be a liver-selective NO donor, aiming to release NO directly into the liver's microcirculation.[1] This targeted NO delivery was expected to induce vasodilation within the hepatic sinusoids, thereby decreasing intrahepatic resistance and, consequently, reducing portal pressure without causing systemic vasodilation and hypotension.[1] Preclinical studies in rodent models of cirrhosis supported this hypothesis, showing that NCX-1000 could reduce portal pressure and increase liver cGMP levels (a downstream mediator of NO signaling) without affecting systemic blood pressure.[1][4]

Q2: Why did NCX-1000 fail to reduce portal pressure in the clinical trial despite promising preclinical data?

A2: The primary reason for the failure of NCX-1000 in the Phase 2a clinical trial was a lack of efficacy in reducing portal pressure in patients with cirrhosis.[2][5] Contrary to the liver-selective effects observed in animal models, the clinical study revealed that NCX-1000 administration led to systemic effects, including a significant, dose-dependent reduction in systolic blood pressure.[2] This suggests that the drug did not selectively release NO in the intrahepatic circulation as intended in humans.[2] The reduction in systemic blood pressure likely counteracted any potential beneficial effect on intrahepatic resistance. Furthermore, the study also observed a significant decrease in hepatic blood flow in the NCX-1000 treatment group, which was an unexpected finding.[2] The exact reasons for the discrepancy between preclinical and clinical results are not definitively established but could be attributed to differences in drug metabolism and distribution between rodents and humans.[6]

Q3: What were the key results of the Phase 2a clinical trial for NCX-1000?

A3: The Phase 2a, randomized, double-blind, dose-escalating study in patients with cirrhosis and portal hypertension showed that NCX-1000, at doses up to 2g three times a day for 16 days, did not significantly change the hepatic venous pressure gradient (HVPG), the primary endpoint for measuring portal pressure.[2][5] The study also found no effect on the postprandial increase in portal pressure.[2] Importantly, NCX-1000 administration was associated with a significant decrease in systolic blood pressure and hepatic blood flow.[2] While the drug was found to be safe and well-tolerated, the lack of efficacy led to the discontinuation of its development for this indication.[2][5]

Troubleshooting Guide for Experimental Discrepancies

Issue: Discrepancy between preclinical (animal) and clinical (human) results for liver-targeted therapies.

Possible Cause 1: Species-specific differences in drug metabolism.

  • Explanation: The metabolic pathways responsible for the cleavage of the NO-releasing moiety from the parent UDCA molecule in NCX-1000 might differ significantly between rodents and humans. This could lead to premature or systemic release of NO in humans, rather than the intended liver-specific release observed in animal models.

  • Recommendation: Conduct thorough in vitro metabolism studies using liver microsomes or hepatocytes from different species (including human) early in the drug development process. This can help identify potential metabolic differences that may affect drug targeting and efficacy.

Possible Cause 2: Altered drug distribution and pharmacokinetics in cirrhotic patients.

  • Explanation: The pathophysiology of cirrhosis in humans, including altered liver blood flow, shunting, and impaired hepatocyte function, can significantly impact drug distribution and concentration at the target site compared to animal models of cirrhosis. These factors may have prevented sufficient concentrations of NCX-1000 from reaching the intrahepatic circulation to exert its intended effect.

  • Recommendation: Incorporate detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling in early clinical trial design for patients with liver disease. This can help to better predict drug exposure at the target organ and inform dose selection.

Possible Cause 3: Limitations of the animal model.

  • Explanation: The animal models used in preclinical studies (e.g., CCl4-induced cirrhosis in rats) may not fully recapitulate the complex pathophysiology of human cirrhosis and portal hypertension.[4] The vascular and endothelial dysfunction in human cirrhotic livers might be less responsive to NO-mediated vasodilation than suggested by the animal models.

  • Recommendation: Utilize multiple, well-characterized preclinical models that reflect different etiologies and stages of liver disease. Consider using more advanced models, such as patient-derived organoids or precision-cut liver slices, to better predict human responses.

Data Presentation

Table 1: Summary of Hemodynamic Effects of NCX-1000 in the Phase 2a Clinical Trial

ParameterBaseline (Mean ± SD)After NCX-1000 Treatment (Mean ± SD)P-value
Hepatic Venous Pressure Gradient (HVPG) (mmHg)16.7 ± 3.817.1 ± 3.80.596
Hepatic Blood Flow (HBF) (ml/min)1129 ± 506904 ± 3100.043
Systolic Blood Pressure (mmHg)136 ± 7121 ± 110.003

Data extracted from Berzigotti et al., Am J Gastroenterol 2010.[2]

Experimental Protocols

Measurement of Hepatic Venous Pressure Gradient (HVPG) in the Clinical Trial

The following protocol was used to assess the primary endpoint in the Phase 2a clinical trial of NCX-1000:

  • Patient Preparation: Patients were required to be in a fasting state.

  • Catheterization: A balloon-tipped catheter was introduced percutaneously, typically via the femoral or jugular vein, and advanced under fluoroscopic guidance into a main hepatic vein.

  • Pressure Measurements:

    • Free Hepatic Venous Pressure (FHVP): The pressure was measured with the catheter tip floating freely in the hepatic vein.

    • Wedged Hepatic Venous Pressure (WHVP): The balloon at the catheter tip was inflated to occlude the hepatic vein, and the pressure was measured. This pressure reflects the sinusoidal pressure.

  • HVPG Calculation: The HVPG was calculated as the difference between the WHVP and the FHVP (HVPG = WHVP - FHVP).

  • Procedure Timing: Measurements were taken at baseline (before treatment) and after 16 days of treatment with either NCX-1000 or placebo.[2] The procedure was performed in both the fasting state and after a standardized meal to assess the postprandial response.[2]

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte NCX1000 NCX-1000 Metabolism Metabolic Cleavage NCX1000->Metabolism Enters Cell NO Nitric Oxide (NO) Metabolism->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Sinusoidal Vasodilation PKG->Vasodilation Promotes

Caption: Proposed intracellular signaling pathway of NCX-1000 in hepatocytes.

experimental_workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (16 Days) cluster_endpoint Endpoint Assessment P1 Patient Recruitment (Cirrhosis, Portal Hypertension) P2 Baseline Measurements - HVPG (Fasting & Postprandial) - Systemic Hemodynamics - Hepatic Blood Flow P1->P2 P3 Randomization (4:1) P2->P3 P4a NCX-1000 Arm (Dose Escalation up to 2g t.i.d.) P3->P4a P4b Placebo Arm P3->P4b P5 Day 16 Measurements - HVPG (Fasting & Postprandial) - Systemic Hemodynamics - Hepatic Blood Flow P4a->P5 P4b->P5 P6 Data Analysis (Comparison of Baseline vs. Day 16) P5->P6

Caption: Workflow of the NCX-1000 Phase 2a clinical trial.

References

species differences in Ncx 1000 metabolism and pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding species differences in the metabolism and pharmacokinetics of NCX 1000.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA).[1][2][3] It is designed as a liver-selective NO donor. The core concept is that the UDCA component targets the molecule to the liver, where it is metabolized by hepatocytes and hepatic stellate cells (HSCs), leading to the release of NO directly into the liver microcirculation.[1][4][5][6] This localized release of NO is intended to counteract the reduced NO availability seen in conditions like liver cirrhosis, thereby reducing intrahepatic resistance and portal hypertension without causing systemic vasodilation.[2][3]

Q2: What are the primary metabolic pathways for this compound?

A2: The complete metabolic pathway for this compound has not been fully elucidated in publicly available literature. However, it is a pro-drug that undergoes biotransformation to release its active NO-donating moiety. The metabolism can be considered in two parts:

  • Activation (NO release): The critical metabolic step is the cleavage of the NO-releasing group from the UDCA backbone within the liver. Studies have shown that both hepatocytes and hepatic stellate cells are capable of metabolizing this compound to release nitrites/nitrates.[4][6] The specific enzymes responsible for this initial cleavage have not been identified but are likely esterases present in the liver.

  • Metabolism of the UDCA backbone: Following the release of the NO donor, the remaining UDCA molecule is expected to follow its known metabolic pathways. These include Phase I reactions such as hydroxylation, oxidation, and epimerization, followed by Phase II conjugation reactions with glycine, taurine, glucuronic acid, or sulfate (B86663) to form water-soluble, excretable metabolites.

Q3: Are there significant species differences in the pharmacokinetics and metabolism of this compound?

A3: Yes, available data suggests there are notable differences between preclinical models (rats) and humans.

  • In Rats: Studies using rat models of cirrhosis (induced by carbon tetrachloride or bile duct ligation) have shown that oral administration of this compound effectively reduces portal pressure without significantly affecting systemic mean arterial pressure.[3][7] This supports the concept of liver-selective metabolism and action in this species.

  • In Humans: A Phase 2a clinical trial in patients with cirrhosis and portal hypertension found that oral administration of this compound did not significantly reduce the hepatic venous pressure gradient (HVPG).[8] Furthermore, a dose-dependent reduction in systolic blood pressure was observed, indicating that the drug had systemic effects and lacked the selective release of NO in the intrahepatic circulation that was observed in rats.[8]

These differing outcomes highlight crucial species differences in the absorption, first-pass metabolism, or overall disposition of this compound.

Q4: Why might systemic effects (e.g., hypotension) be observed in human studies but not in rat studies?

A4: This is a critical question for researchers. Several factors could contribute to this discrepancy:

  • First-Pass Metabolism: The extent of first-pass metabolism in the liver may differ between species. Rats might have a more efficient hepatic extraction and metabolism of this compound, leading to localized NO release and minimal systemic exposure of the parent compound. In humans with cirrhosis, impaired liver function or different metabolic enzyme activity could lead to less efficient first-pass clearance, allowing more of the intact, NO-releasing drug to enter systemic circulation.

  • Enzyme Activity: The specific esterases or other enzymes responsible for cleaving the NO moiety may have different levels of activity or expression in rat versus human liver.

  • Disease State: The pathophysiology of cirrhosis in human patients is complex and may differ from the animal models used. Factors such as shunting of blood flow around the liver in cirrhotic patients could significantly reduce the amount of drug that reaches hepatocytes for first-pass metabolism, leading to higher systemic drug levels.

Troubleshooting Guide

Issue Encountered Potential Cause Suggested Action / Troubleshooting Step
High variability in pharmacokinetic data within the same species. Inconsistent formulation or administration; differences in the gut microbiome affecting absorption; underlying health status of animals.Ensure consistent and validated vehicle/formulation for administration. Standardize gavage techniques. Consider pre-screening animals for health status. For bile acid derivatives, be aware that the gut microbiome can significantly alter metabolism.
Systemic effects (e.g., drop in blood pressure) observed in a preclinical model expected to be liver-selective. Dose is too high, leading to saturation of hepatic first-pass metabolism; compromised liver function in the disease model; species may not have the same liver-selective enzyme profile as rats.Perform a dose-ranging study to establish the therapeutic window. Characterize the liver function of your animal model thoroughly. If not using rats, consider that species differences in hepatic enzymes may lead to different PK profiles.
Difficulty quantifying this compound or its metabolites in plasma. Low bioavailability; rapid and extensive metabolism; analytical method lacks sensitivity or is not optimized.Confirm the stability of the compound in the biological matrix during collection, processing, and storage. Develop a highly sensitive analytical method, likely LC-MS/MS. Measure both the parent compound and expected metabolites (e.g., UDCA, nitrite/nitrate levels).
In vitro results (e.g., NO release in isolated hepatocytes) do not correlate with in vivo efficacy. Poor absorption or high pre-systemic metabolism in the gut wall; rapid clearance of the compound in vivo; the in vitro model does not fully recapitulate the in vivo environment (e.g., lacks other relevant cell types).Conduct permeability studies (e.g., Caco-2 assay) to assess absorption potential. Perform a pilot in vivo PK study to determine exposure. Consider using more complex in vitro models like liver slices or co-cultures.

Data Presentation

While direct comparative pharmacokinetic data for this compound across multiple species is not available in the peer-reviewed literature, the following tables summarize the available dosing and pharmacodynamic effect information.

Table 1: Summary of this compound Administration and Key Pharmacodynamic Findings in Preclinical and Clinical Studies

Species Dose / Regimen Route of Administration Key Pharmacodynamic Outcome Systemic Blood Pressure Effect Reference
Rat (Cirrhotic)28 mg/kg/day for 5 daysOralDecreased portal pressureNo significant effect on mean arterial pressure[7]
Rat (Cirrhotic)15 mg/kg/day for 8 weeksOralReduced intrahepatic resistance; prevented ascitesNot reported in detail, but implied liver-selectivity[4][6]
Human (Cirrhotic)Dose-escalating up to 2g t.i.d. for 16 daysOralNo significant change in Hepatic Venous Pressure Gradient (HVPG)Dose-dependent reduction in systolic blood pressure[8]

Note: The absence of published quantitative pharmacokinetic parameters (e.g., AUC, Cmax, T½) prevents the creation of a detailed comparative table for these metrics.

Experimental Protocols

Protocol 1: General Procedure for Oral Administration and Blood Pressure Monitoring in a Rat Model of Portal Hypertension

This is a generalized protocol based on methodologies described in the literature for studying compounds like this compound.[4][7]

  • Animal Model: Induce liver cirrhosis in male Wistar or Sprague-Dawley rats via chronic carbon tetrachloride (CCl4) administration or bile duct ligation (BDL). Confirm development of portal hypertension via direct measurement.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 1% carboxymethylcellulose). The concentration should be calculated based on the desired dose (e.g., 15-30 mg/kg) and the average weight of the animals.

  • Administration: Administer the this compound suspension or vehicle control to rats daily via oral gavage for the duration of the study (e.g., 5 days to 8 weeks).

  • Hemodynamic Measurements:

    • Anesthetize the rat (e.g., with ketamine/xylazine).

    • Cannulate the femoral artery to measure mean arterial pressure (MAP) and heart rate.

    • Perform a laparotomy and cannulate a branch of the superior mesenteric vein with a catheter connected to a pressure transducer to measure portal pressure (PP).

  • Data Analysis: Compare the PP and MAP between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: General Workflow for Quantification of a Novel Compound in Plasma using LC-MS/MS

This protocol provides a standard workflow for developing an analytical method suitable for pharmacokinetic studies.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing a suitable internal standard.

    • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for analysis.

  • Chromatographic Separation (LC):

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Optimize the gradient to ensure separation of the analyte from endogenous plasma components and any known metabolites.

  • Mass Spectrometric Detection (MS/MS):

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode.

    • Optimize MS parameters (e.g., capillary voltage, source temperature, gas flows).

    • Determine the optimal precursor-to-product ion transitions for the analyte and internal standard for Multiple Reaction Monitoring (MRM).

  • Method Validation:

    • Establish a calibration curve using blank plasma spiked with known concentrations of the analyte.

    • Assess the method for linearity, accuracy, precision, limit of quantification (LLOQ), selectivity, and matrix effects according to regulatory guidelines.

Visualizations

NCX_1000_Metabolism_Pathway NCX_1000 This compound (Pro-drug) Absorption Oral Absorption (Gut) NCX_1000->Absorption Liver Liver (Hepatocytes, HSCs) Absorption->Liver Portal Vein Systemic Systemic Circulation Liver->Systemic First-Pass Escape (Species Dependent) NO Nitric Oxide (NO) (Active Moiety) Liver->NO Metabolic Cleavage (e.g., Esterases) UDCA UDCA Backbone Liver->UDCA Metabolic Cleavage PhaseI Phase I Metabolism (Oxidation, Hydroxylation) UDCA->PhaseI PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII Excretion Excretion (Bile, Urine) PhaseII->Excretion

Caption: Putative metabolic pathway of this compound.

Experimental_Workflow cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis AnimalModel Animal Model Selection (e.g., Rat, Dog) Dosing Drug Administration (Oral Gavage) AnimalModel->Dosing Sampling Serial Blood Sampling Dosing->Sampling SamplePrep Plasma Sample Prep (Protein Precipitation) Sampling->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quant Quantification LCMS->Quant PK_Calc Calculate PK Parameters (AUC, Cmax, T½, etc.) Quant->PK_Calc Comparison Cross-Species Comparison PK_Calc->Comparison

Caption: General workflow for a cross-species pharmacokinetic study.

References

overcoming limitations of Ncx 1000 in a clinical setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NCX 1000. Our aim is to help you overcome common limitations and challenges encountered in a clinical and preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

This compound is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA).[1][2] It was designed to act as a liver-selective NO donor.[1][3][4] The underlying principle is that the UDCA moiety would target the compound to the liver, where enzymatic action would release NO. This localized release of NO was expected to increase cyclic guanosine (B1672433) monophosphate (cGMP) levels in hepatic cells, leading to vasodilation and a reduction in intrahepatic resistance, which is a primary contributor to portal hypertension.[3]

Q2: What were the promising preclinical findings for this compound?

In preclinical studies using animal models of liver cirrhosis, this compound demonstrated significant potential. Key findings include:

  • Reduction in Portal Pressure: Oral administration to cirrhotic rats led to a decrease in portal pressure without significant effects on systemic blood pressure.[1][3]

  • Decreased Intrahepatic Resistance: The compound effectively counteracted the effects of vasoconstrictors on the hepatic vascular tone.[3]

  • Anti-fibrotic and Cellular Effects: this compound showed anti-fibrotic effects comparable to UDCA and, additionally, inhibited the contraction of hepatic stellate cells (HSCs), which are critically involved in the dynamic component of intrahepatic resistance.[1][2]

  • Favorable Pharmacodynamic Profile: Studies indicated a selective increase in NO and cGMP concentrations within the liver, supporting the liver-targeting hypothesis.[3][4]

Q3: Why did this compound fail to demonstrate efficacy in the clinical setting?

A phase IIa clinical trial in patients with cirrhosis and portal hypertension was terminated due to a lack of efficacy.[5][6] The primary endpoint, a reduction in the hepatic venous pressure gradient (HVPG), was not met.[5]

Q4: What were the key limitations of this compound observed in the human clinical trial?

The main limitation was the discrepancy between preclinical and clinical outcomes. While showing promise in animal models, this compound did not reduce portal pressure in humans.[5] A significant and unexpected finding was the induction of systemic vasodilation, leading to a dose-dependent reduction in systolic blood pressure.[5] This suggested that the intended liver-selective release of NO was not achieved in humans, and the compound acted more like a conventional non-selective NO donor. Such systemic effects can be detrimental in patients with cirrhosis.[4]

Q5: What could explain the discrepancy between the preclinical and clinical results?

The translational failure of this compound from animal models to humans highlights a significant challenge in drug development. Potential reasons for this discrepancy include:

  • Species-specific differences in metabolism: The enzymatic processes responsible for cleaving the NO-releasing moiety from the UDCA backbone may differ between rodents and humans, leading to variations in the rate and location of NO release.

  • Differences in disease pathophysiology: The animal models of cirrhosis (e.g., bile duct ligation or carbon tetrachloride-induced) may not fully recapitulate the complex pathophysiology of human cirrhosis.

  • Dose and formulation: Although a dose-escalating study was performed, it's possible that the optimal therapeutic window for achieving liver-selective effects without systemic consequences is very narrow or non-existent in humans.

Troubleshooting Guides

Issue 1: Unexpected Systemic Hypotension in an In Vivo Experiment

  • Problem: You are observing a significant drop in systemic blood pressure in your animal model after administration of this compound, which contradicts some published preclinical data.

  • Troubleshooting Steps:

    • Verify Dose and Administration: Double-check the calculated dose and the route of administration. Ensure the formulation is prepared correctly as specified in your protocol. This compound was administered orally by gavage in many preclinical studies.[1]

    • Monitor Cardiovascular Parameters: Continuously monitor mean arterial pressure and heart rate to fully characterize the hemodynamic effects.

    • Assess Liver-Specific Markers: Measure liver nitrite/nitrate and cGMP concentrations to determine if the compound is reaching the target organ and exerting its intended pharmacodynamic effect.[3]

    • Consider the Animal Model: The specific model of liver disease and the species/strain of the animal can influence the metabolic handling of the drug.

    • Formulation and Stability: Issues with the formulation could lead to premature release of NO before reaching the liver. Consider analyzing the stability of your formulation under experimental conditions.

Issue 2: Lack of Efficacy in Reducing Portal Pressure in an Experimental Model

  • Problem: Your experimental data does not show a reduction in portal pressure after this compound treatment.

  • Troubleshooting Steps:

    • Confirm Disease Model Severity: Ensure that your animal model has developed significant portal hypertension. Measure baseline portal pressure to confirm.

    • Check Experimental Protocol: Review the experimental protocol, including the duration of treatment. In some studies, treatment was administered for several days.[3]

    • Evaluate Intrahepatic Resistance: If possible, use an isolated perfused liver system to directly measure the effect of this compound on intrahepatic resistance in response to vasoconstrictors like norepinephrine.[3]

    • Assess HSC Contraction: Isolate hepatic stellate cells from your model and test the effect of this compound on their contraction in vitro to verify a direct cellular effect.[1][2]

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound in a Rat Model of Liver Cirrhosis

ParameterControl GroupCirrhotic Group (Untreated)Cirrhotic Group + this compoundReference
Portal Pressure (mmHg)8.5 ± 0.314.2 ± 0.511.8 ± 0.4[3]
Mean Arterial Pressure (mmHg)98 ± 495 ± 593 ± 6[3]
Liver Nitrite/Nitrate (pmol/mg protein)~15~10~25[1]
Liver cGMP (pmol/mg protein)~0.2~0.15~0.35*[3]

*p < 0.01 vs. Cirrhotic Group (Untreated)

Table 2: Key Results from the Phase IIa Clinical Trial of this compound

ParameterBaselineAfter this compound TreatmentP-valueReference
Hepatic Venous Pressure Gradient (HVPG) (mmHg)17.1 ± 3.816.7 ± 3.80.596[5]
Systolic Blood Pressure (mmHg)136 ± 7121 ± 110.003[5]
Hepatic Blood Flow (mL/min)1129 ± 506904 ± 3100.043[5]

Experimental Protocols

Protocol 1: Measurement of Portal Pressure in a Rat Model

This protocol is adapted from methodologies described in published studies.[1][3]

  • Animal Model: Induce liver cirrhosis in male Sprague-Dawley rats using bile duct ligation (BDL) for four weeks or carbon tetrachloride (CCl4) administration for eight weeks.

  • Anesthesia: Anesthetize the rats (e.g., with urethane).

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Carefully isolate the portal vein.

    • Insert a polyethylene (B3416737) catheter (PE-50) into the portal vein.

    • Connect the catheter to a pressure transducer and a recording system.

  • Data Acquisition: Record the portal pressure continuously. Allow the animal to stabilize before taking baseline measurements.

  • Drug Administration: Administer this compound or vehicle orally by gavage. Doses used in preclinical studies were typically around 15-28 mg/kg/day.[1][3]

  • Post-treatment Measurement: Monitor portal pressure for a defined period after drug administration.

Protocol 2: Assessment of Hepatic Stellate Cell (HSC) Contraction

This protocol is based on methods described by Fiorucci et al.[1][2]

  • HSC Isolation: Isolate HSCs from rat livers by in situ pronase/collagenase perfusion followed by density gradient centrifugation.

  • Cell Culture: Culture the isolated HSCs until they become activated (myofibroblast-like phenotype).

  • Contraction Assay:

    • Seed activated HSCs onto collagen lattices.

    • Induce cell contraction by adding a stimulant such as fetal calf serum (FCS).

    • Treat the cells with this compound (e.g., 100 µM), UDCA (as a control), or an NO donor like S-nitroso-N-acetylpenicillamine (SNAP).

    • Monitor the change in the area of the collagen lattice over 24 hours. A reduction in lattice area indicates cell contraction.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Hepatic Stellate Cell NCX_1000_ext This compound NCX_1000_int This compound NCX_1000_ext->NCX_1000_int Uptake UDCA UDCA NCX_1000_int->UDCA Metabolism NO Nitric Oxide (NO) NCX_1000_int->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation / Relaxation PKG->Vasodilation

Caption: Intracellular signaling pathway of this compound in liver cells.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo / In Vitro Analysis Induce_Cirrhosis Induce Liver Cirrhosis (e.g., BDL in rats) Administer_NCX1000 Administer this compound (Oral Gavage) Induce_Cirrhosis->Administer_NCX1000 Measure_PP Measure Portal Pressure (Catheterization) Administer_NCX1000->Measure_PP Measure_BP Measure Systemic Blood Pressure Administer_NCX1000->Measure_BP Collect_Tissue Collect Liver Tissue Measure_PP->Collect_Tissue Measure_NO_cGMP Measure Liver Nitrite/Nitrate & cGMP Collect_Tissue->Measure_NO_cGMP Isolate_HSC Isolate Hepatic Stellate Cells (HSCs) Collect_Tissue->Isolate_HSC HSC_Contraction_Assay HSC Contraction Assay Isolate_HSC->HSC_Contraction_Assay

Caption: Workflow for preclinical evaluation of this compound.

Troubleshooting_Logic Start Unexpected Result: No Reduction in Portal Pressure Check_Model Is the animal model validated for portal hypertension? Start->Check_Model Check_Dose Is the dose and formulation correct? Check_Model->Check_Dose Yes Revalidate_Model Re-validate disease model Check_Model->Revalidate_Model No Check_Systemic_Effects Are systemic effects (e.g., hypotension) observed? Check_Dose->Check_Systemic_Effects Yes Adjust_Dose Adjust dose or check formulation stability Check_Dose->Adjust_Dose No Measure_PD_Markers Measure liver NO/cGMP to confirm target engagement Check_Systemic_Effects->Measure_PD_Markers No Systemic_Effect_Issue Indicates lack of liver selectivity Check_Systemic_Effects->Systemic_Effect_Issue Yes PD_Marker_Low Potential issue with drug delivery or metabolism Measure_PD_Markers->PD_Marker_Low Low/No Change

Caption: Troubleshooting logic for lack of efficacy of this compound.

References

Validation & Comparative

A Comparative Analysis of NCX 1000 and Ursodeoxycholic Acid (UDCA) in the Management of Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NCX 1000, a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), and its parent compound, UDCA, in the context of liver disease. The analysis is supported by preclinical and clinical experimental data, with a focus on their mechanisms of action, efficacy in relevant models of liver disease, and detailed experimental protocols.

At a Glance: this compound vs. UDCA

FeatureThis compoundUrsodeoxycholic Acid (UDCA)
Primary Mechanism of Action Releases nitric oxide (NO) selectively in the liver, leading to vasodilation and relaxation of hepatic stellate cells.[1][2][3][4]Multifactorial: Protects hepatocytes from toxic bile acids, stimulates biliary secretion, and has anti-apoptotic, anti-inflammatory, and immunomodulatory effects.[5][6][7][8][9][10]
Primary Therapeutic Target Portal hypertension secondary to liver cirrhosis.[1][2][3]Cholestatic liver diseases, such as Primary Biliary Cholangitis (PBC).[5][8][11][12]
Effect on Liver Fibrosis Reduces collagen deposition.[1][13]Reduces collagen deposition.[1][13]
Effect on Portal Pressure Significantly reduces portal pressure in preclinical models.[1][2][14] Clinical trials in humans did not show a significant reduction in the hepatic venous pressure gradient (HVPG).[15]No significant effect on portal pressure.[1][13]
Effect on Ascites Prevents ascites formation in preclinical models.[1][13]No significant effect on ascites formation.[1][13]
Clinical Development Status Investigated in Phase 2a clinical trials for portal hypertension.[15][16]FDA-approved and widely used for the treatment of PBC.[6][8][11]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from a pivotal preclinical study comparing this compound and UDCA in a rat model of carbon tetrachloride (CCl4)-induced liver cirrhosis.[1][13]

Table 1: Effect on Liver Collagen Deposition

Treatment GroupLiver Collagen (% of total area)
ControlNormal
CCl4 Alone22.5%
CCl4 + UDCA~11.25% (approx. 50% reduction)
CCl4 + this compound~11.25% (approx. 50% reduction)

Table 2: Effect on Ascites Formation

Treatment GroupPercentage of Animals with Ascites
CCl4 Alone75%
CCl4 + UDCA75%
CCl4 + this compound28.5%

Table 3: Effect on Portal Perfusion Pressure

Treatment GroupPortal Perfusion Pressure
CCl4 AloneSignificantly Increased
CCl4 + UDCANo significant reduction compared to CCl4 alone
CCl4 + this compoundSignificantly Reduced

Experimental Protocols

CCl4-Induced Liver Fibrosis and Portal Hypertension in Rats

This model is widely used to induce liver injury that progresses to fibrosis and cirrhosis, mimicking aspects of human liver disease.

Objective: To induce chronic liver injury, fibrosis, and portal hypertension in rats.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[13][17]

  • Inducing Agent: Carbon tetrachloride (CCl4) is administered, typically diluted in a vehicle like olive oil or corn oil.[13][18]

  • Administration: CCl4 is administered via intraperitoneal (i.p.) injection or oral gavage. A common protocol involves i.p. injections twice weekly for a period of 8 to 12 weeks.[4][13]

  • Dosage: The dose of CCl4 can vary, but a typical starting dose is 1 mL/kg body weight.[4]

  • Monitoring: Animals are monitored for weight loss and signs of distress. Liver injury and fibrosis progression are assessed through serum liver enzyme levels (ALT, AST), histological analysis of liver tissue (e.g., H&E and Sirius Red staining for collagen), and measurement of portal pressure.[17][18]

  • Treatment: During the CCl4 administration period, subgroups of animals receive daily doses of UDCA (e.g., 15 mg/kg), this compound (e.g., 15 mg/kg), or a vehicle control.[13]

G cluster_induction Fibrosis Induction cluster_treatment Treatment Groups CCl4 Administration CCl4 Administration Chronic Liver Injury Chronic Liver Injury CCl4 Administration->Chronic Liver Injury Hepatotoxicity Liver Fibrosis & Cirrhosis Liver Fibrosis & Cirrhosis Chronic Liver Injury->Liver Fibrosis & Cirrhosis Wound Healing Response Vehicle Control Vehicle Control UDCA UDCA This compound This compound Portal Hypertension Portal Hypertension Liver Fibrosis & Cirrhosis->Portal Hypertension Increased Intrahepatic Resistance

Workflow for CCl4-Induced Liver Fibrosis Model.
Measurement of Portal Perfusion Pressure

This ex vivo technique assesses the intrahepatic resistance to portal blood flow.

Objective: To measure portal pressure as an indicator of intrahepatic vascular resistance.

Methodology:

  • Liver Isolation: Following the treatment period, rats are anesthetized, and the liver is carefully isolated.

  • Cannulation: The portal vein is cannulated with a catheter connected to a pressure transducer and a perfusion pump.[9][16]

  • Perfusion: The liver is perfused with a physiological buffer (e.g., Krebs-Henseleit solution) at a constant flow rate.

  • Pressure Measurement: The perfusion pressure within the portal vein is continuously recorded. An increase in pressure at a constant flow rate indicates increased vascular resistance.[9]

  • Data Analysis: The portal perfusion pressure is compared between the different treatment groups to assess the effects of this compound and UDCA on intrahepatic resistance.

Hepatic Stellate Cell (HSC) Contraction Assay

This in vitro assay measures the ability of activated HSCs to contract, a key contributor to increased intrahepatic resistance.

Objective: To assess the effect of this compound and UDCA on the contractility of hepatic stellate cells.

Methodology:

  • HSC Isolation and Culture: Primary HSCs are isolated from rat livers and cultured on plastic to induce their activation into a myofibroblast-like phenotype.[15]

  • Collagen Gel Preparation: Activated HSCs are embedded within a three-dimensional collagen gel matrix in a culture plate.[3][7][8]

  • Treatment: The collagen gels containing the HSCs are treated with contractile agonists (e.g., endothelin-1 (B181129) or fetal calf serum) in the presence or absence of this compound, UDCA, or a control vehicle.[8]

  • Contraction Measurement: The degree of gel contraction is quantified by measuring the change in the diameter or surface area of the collagen gel over time. A smaller gel size indicates greater cell contraction.[3][7]

  • Data Analysis: The extent of contraction is compared between the different treatment conditions.

Signaling Pathways

Ursodeoxycholic Acid (UDCA) Signaling

UDCA exerts its hepatoprotective effects through multiple signaling pathways. It is a hydrophilic bile acid that protects cholangiocytes and hepatocytes from the cytotoxic effects of more hydrophobic bile acids.[5][6] UDCA can activate signaling cascades, such as the PI3K/Akt pathway, which promotes cell survival and antioxidant responses through Nrf2 activation.[11][12] It also stimulates biliary secretion by promoting the insertion of transporters into the canalicular membrane of hepatocytes.[1][5]

G UDCA UDCA Hepatocyte Hepatocyte UDCA->Hepatocyte Cytotoxicity Reduced Cytotoxicity of Hydrophobic Bile Acids UDCA->Cytotoxicity Directly PI3K_Akt PI3K/Akt Pathway Hepatocyte->PI3K_Akt Activates Biliary_Secretion Increased Biliary Secretion Hepatocyte->Biliary_Secretion Stimulates Nrf2 Nrf2 Activation PI3K_Akt->Nrf2 Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes Antioxidant Antioxidant Response Nrf2->Antioxidant

Simplified Signaling Pathway of UDCA in Hepatocytes.
This compound Signaling

This compound is a derivative of UDCA that has been chemically modified to include a nitric oxide (NO)-releasing moiety.[1][2] In the liver, this compound is metabolized, leading to the release of NO.[13] NO then acts as a signaling molecule, primarily on hepatic stellate cells (HSCs).[4] NO activates soluble guanylate cyclase (sGC) in HSCs, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[6] This increase in cGMP activates protein kinase G (PKG), which in turn leads to the relaxation of HSCs, thereby reducing intrahepatic vascular tone and portal pressure.[6]

G NCX1000 This compound NO Nitric Oxide (NO) NCX1000->NO Metabolized in Liver to Release HSC Hepatic Stellate Cell (HSC) NO->HSC sGC Soluble Guanylate Cyclase (sGC) HSC->sGC Activates cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Relaxation HSC Relaxation PKG->Relaxation Portal_Pressure Decreased Portal Pressure Relaxation->Portal_Pressure

References

A Comparative Analysis of NCX 1000 and Conventional Nitric Oxide Donors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of NCX 1000, a novel nitric oxide (NO) donor, with conventional NO-releasing agents such as nitroglycerin, sodium nitroprusside, and isosorbide (B1672297) dinitrate. It is designed for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data to inform pharmacological research and therapeutic development.

Executive Summary

This compound is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), designed to selectively deliver NO to the liver.[1][2] Preclinical studies have highlighted its potential in treating portal hypertension without the systemic hypotensive effects associated with conventional NO donors like isosorbide mono- and di-nitrate.[1] However, clinical trial results have shown that this compound can induce systemic vasodilation, challenging its liver-selective profile in humans.[3] Conventional NO donors, while effective vasodilators, are known for their systemic effects and the development of tolerance with long-term use.[4][5] This guide will delve into the mechanistic differences, present comparative preclinical and clinical data, and provide detailed experimental protocols for key assays.

Comparative Data on Pharmacological Effects

The following tables summarize the key pharmacological properties and hemodynamic effects of this compound and conventional nitric oxide donors based on available preclinical and clinical data.

Table 1: General Pharmacological Properties

FeatureThis compoundConventional NO Donors (Nitroglycerin, Sodium Nitroprusside, Isosorbide Dinitrate)
Mechanism of NO Release Enzymatic metabolism in hepatocytes releases NO.[2][6]Spontaneous or enzymatic release of NO in the bloodstream and various tissues.[1][5]
Site of Action (Preclinical) Primarily liver-selective.[1][2]Systemic (arterial and venous smooth muscle).[1][5]
Site of Action (Clinical) Systemic effects observed, including reduced systolic blood pressure.[3]Systemic.[7]
Key Therapeutic Target Portal Hypertension.[1][2]Angina, Hypertension, Heart Failure.[5]
Development of Tolerance Less established, but long-term efficacy may be a concern.A well-documented limitation with long-term use of organic nitrates.[4]

Table 2: Comparative Hemodynamic Effects in Preclinical Models (Rats)

ParameterThis compoundIsosorbide Mononitrate
Portal Pressure Significant reduction in cirrhotic rats.[2]Reduction observed.[7]
Mean Arterial Pressure No significant effect in normal or cirrhotic rats.[1]Significant reduction.[7]
Heart Rate No significant effect.[2]Can cause reflex tachycardia.
Liver Nitrite (B80452)/Nitrate (B79036) Levels Increased.[1]Not reported to be liver-specific.
Liver cGMP Levels Increased.[1]Systemic increase in cGMP.

Table 3: Comparative Hemodynamic Effects in Humans

ParameterThis compound (in Cirrhotic Patients)Isosorbide Dinitrate (in Cirrhotic Patients)Nitroglycerin (in Postoperative Hypertension)
Portal Pressure (HVPG) No significant change.[3]Significant reduction.[7]Not typically measured for this indication.
Systolic Blood Pressure Dose-dependent reduction.[3]Reduction observed.[7]Reduced.
Diastolic Blood Pressure No significant effect.[3]Reduction observed.[7]Reduced.
Heart Rate No significant change.[3]Minimal change.[7]Can increase.
Hepatic Blood Flow Significantly decreased.[3]No significant change.[8]Not reported.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for evaluating the effects of NO donors on portal hypertension in a preclinical setting.

NO_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Agonist Agonist Receptor Receptor Agonist->Receptor binds eNOS eNOS Receptor->eNOS activates NO_endo NO eNOS->NO_endo produces L-Arginine L-Arginine L-Arginine->eNOS substrate sGC Soluble Guanylyl Cyclase (sGC) NO_endo->sGC diffuses NO_donor NO Donor (e.g., this compound, Nitroglycerin) NO_exo NO NO_donor->NO_exo NO_exo->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC substrate PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation PKG->Relaxation

Caption: Nitric Oxide Signaling Pathway.

Experimental_Workflow Start Start: Induction of Portal Hypertension Animal_Model Animal Model: (e.g., Bile Duct Ligation in Rats) Start->Animal_Model Treatment_Groups Treatment Groups Animal_Model->Treatment_Groups NCX1000 This compound Treatment_Groups->NCX1000 Conventional_Donor Conventional NO Donor (e.g., Isosorbide Dinitrate) Treatment_Groups->Conventional_Donor Vehicle Vehicle Control Treatment_Groups->Vehicle Measurements Hemodynamic Measurements NCX1000->Measurements Biochemical_Analysis Biochemical Analysis NCX1000->Biochemical_Analysis Conventional_Donor->Measurements Conventional_Donor->Biochemical_Analysis Vehicle->Measurements Vehicle->Biochemical_Analysis Portal_Pressure Portal Pressure Measurements->Portal_Pressure Systemic_BP Systemic Blood Pressure Measurements->Systemic_BP Data_Analysis Data Analysis & Comparison Portal_Pressure->Data_Analysis Systemic_BP->Data_Analysis Liver_Tissue Liver Tissue: cGMP, Nitrite/Nitrate Biochemical_Analysis->Liver_Tissue Plasma Plasma: Nitrite/Nitrate Biochemical_Analysis->Plasma Liver_Tissue->Data_Analysis Plasma->Data_Analysis

Caption: Preclinical Experimental Workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and conventional NO donors.

Measurement of Portal Pressure in Rats

This protocol is adapted from methods used in preclinical studies of portal hypertension.[9][10][11]

Objective: To directly measure portal venous pressure in anesthetized rats.

Materials:

  • Anesthetized rat (e.g., by intraperitoneal injection of ketamine/xylazine).

  • Stereomicroscope.

  • Micro-dissecting instruments.

  • Pressure transducer connected to a data acquisition system.

  • PE-50 tubing filled with heparinized saline.

  • 30-gauge needle.

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

  • Perform a midline laparotomy to expose the abdominal viscera.

  • Gently move the intestines to the left to visualize the portal vein and its tributaries.

  • Carefully dissect a small mesenteric vein that drains into the superior mesenteric vein.

  • Introduce the PE-50 catheter, connected to the pressure transducer, into the mesenteric vein and advance it until its tip is in the portal vein.

  • Secure the catheter in place with a suture.

  • Allow the pressure reading to stabilize and record the portal pressure for a defined period.

  • At the end of the experiment, euthanize the animal according to approved institutional protocols.

Determination of Nitrite and Nitrate Levels in Tissue and Plasma

This protocol is based on the Griess reaction and chemiluminescence methods.[12][13][14][15][16]

Objective: To quantify the concentration of nitrite and nitrate, stable metabolites of NO, in biological samples.

Materials:

  • Tissue homogenizer.

  • Centrifuge.

  • Spectrophotometer or chemiluminescence detector.

  • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Vanadium (III) chloride (for nitrate reduction).

  • Nitrate and nitrite standards.

Procedure:

  • Sample Preparation:

    • Plasma: Collect blood in heparinized tubes, centrifuge to separate plasma, and deproteinize (e.g., with methanol (B129727) or zinc sulfate).

    • Tissue: Homogenize the tissue sample in a suitable buffer on ice, then centrifuge to pellet cellular debris and collect the supernatant. Deproteinize the supernatant.

  • Nitrite Measurement (Griess Reaction):

    • Add Griess reagent to the deproteinized sample.

    • Incubate at room temperature for a specified time to allow for color development.

    • Measure the absorbance at ~540 nm using a spectrophotometer.

    • Calculate the nitrite concentration based on a standard curve.

  • Total Nitrite and Nitrate Measurement:

    • First, reduce nitrate to nitrite by incubating the sample with a reducing agent (e.g., vanadium (III) chloride at a high temperature).

    • Then, perform the Griess reaction as described above to measure the total nitrite concentration.

  • Nitrate Calculation:

    • Subtract the nitrite concentration (from step 2) from the total nitrite concentration (from step 3) to determine the nitrate concentration.

Measurement of cGMP in Liver Homogenates

This protocol describes the quantification of cyclic guanosine (B1672433) monophosphate (cGMP) using an enzyme-linked immunosorbent assay (ELISA).[17][18][19][20]

Objective: To measure the levels of the second messenger cGMP in liver tissue as an indicator of NO signaling.

Materials:

  • Tissue homogenizer.

  • Centrifuge.

  • Commercial cGMP ELISA kit.

  • Plate reader.

Procedure:

  • Sample Preparation:

    • Homogenize the liver tissue sample in the lysis buffer provided with the ELISA kit.

    • Centrifuge the homogenate to pellet insoluble material.

    • Collect the supernatant for analysis.

  • ELISA Procedure:

    • Follow the specific instructions of the commercial cGMP ELISA kit. This typically involves:

      • Adding standards and samples to a microplate pre-coated with a cGMP-specific antibody.

      • Adding a cGMP-horseradish peroxidase (HRP) conjugate, which competes with the cGMP in the sample for binding to the antibody.

      • Incubating the plate.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

    • Normalize the cGMP concentration to the protein content of the tissue homogenate.

Discussion and Conclusion

The development of this compound was driven by the need for a liver-selective NO donor to treat portal hypertension without the systemic side effects of conventional therapies.[1] Preclinical studies in animal models of cirrhosis demonstrated promising results, with this compound reducing portal pressure and increasing intrahepatic NO signaling without affecting systemic blood pressure.[2] This liver-selectivity was attributed to its targeted metabolism by hepatocytes.[2]

In contrast, conventional NO donors like nitroglycerin, sodium nitroprusside, and isosorbide dinitrate induce generalized vasodilation, which can be beneficial in conditions like angina and hypertension but problematic in patients with portal hypertension, where it can exacerbate systemic circulatory dysfunction.[1] Furthermore, the long-term use of organic nitrates is limited by the development of pharmacological tolerance.[4]

However, the translation of the preclinical findings for this compound to the clinical setting has been challenging. A phase IIa clinical trial in patients with cirrhosis and portal hypertension found that this compound did not reduce the hepatic venous pressure gradient (a measure of portal pressure) and, contrary to preclinical data, caused a dose-dependent reduction in systolic blood pressure.[3] This suggests a lack of liver-selectivity in humans and potential for systemic effects.

References

Navigating the Landscape of Intrahepatic Resistance: A Comparative Guide to NCX-1000 Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Increased intrahepatic resistance is a critical driver of portal hypertension, a severe complication of chronic liver diseases. The therapeutic landscape for this condition is evolving, with several novel pharmacological agents being investigated as alternatives to the liver-specific nitric oxide (NO) donor, NCX-1000. This guide provides an objective comparison of promising therapeutic strategies, supported by experimental data, to aid researchers and drug development professionals in navigating this complex field.

Executive Summary

While NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, showed promise in preclinical models by selectively delivering NO to the liver to reduce vascular tone, it did not significantly reduce the hepatic venous pressure gradient (HVPG) in clinical trials with patients with cirrhosis[1][2][3][4]. This has spurred the investigation of alternative therapeutic avenues that target different mechanisms underlying increased intrahepatic resistance. This guide focuses on a comparative analysis of several key alternatives:

  • Statins (e.g., Simvastatin): Beyond their lipid-lowering effects, statins exhibit pleiotropic properties that improve endothelial dysfunction and reduce intrahepatic vascular tone.

  • Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan): These agents target the renin-angiotensin system, which is implicated in hepatic stellate cell (HSC) activation and fibrosis.

  • Farnesoid X Receptor (FXR) Agonists (e.g., Cilofexor): FXR activation plays a crucial role in bile acid homeostasis, inflammation, and fibrosis.

  • Rho-Kinase (ROCK) Inhibitors (e.g., Fasudil): The RhoA/ROCK signaling pathway is a key regulator of HSC contraction and activation, contributing to increased intrahepatic resistance.

  • Endothelin Receptor Antagonists (e.g., Ambrisentan): Endothelin-1 is a potent vasoconstrictor, and its receptors are upregulated in the cirrhotic liver.

  • SGLT2 Inhibitors (e.g., Empagliflozin): While primarily antidiabetic drugs, emerging evidence suggests potential benefits in reducing portal pressure.

This guide will delve into the mechanisms of action, present comparative preclinical and clinical data in structured tables, provide detailed experimental protocols for key assays, and visualize the relevant signaling pathways and experimental workflows.

Comparative Data on Therapeutic Alternatives

The following tables summarize the quantitative data from various experimental studies, allowing for a direct comparison of the efficacy of different therapeutic agents in reducing intrahepatic resistance and related pathological features.

Table 1: Effect of Therapeutic Agents on Hepatic Venous Pressure Gradient (HVPG)

Therapeutic AgentAnimal Model/Patient PopulationDose and Duration% HVPG Reduction (or absolute change)Reference(s)
NCX-1000 Patients with cirrhosisUp to 2 g t.i.d. for 16 daysNo significant change (16.7±3.8 vs. 17.1±3.8 mmHg)[1]
Simvastatin (B1681759) Patients with cirrhosis20-40 mg/day for 1 month8.3%[5]
Simvastatin + Carvedilol (B1668590) Patients with cirrhosisSimvastatin 20-40mg/dayFurther reduction compared to carvedilol alone[6][7]
Losartan (B1675146) Patients with NASH50 mg/day for 48 weeksNot directly measured, but improved fibrosis[8]
Cilofexor (B606690) (FXR Agonist) Rat NASH model30 mg/kg for 10 weeks25.2% (from 11.9 to 8.9 mmHg)[9][10][11][12]
Fasudil (ROCK Inhibitor) Rat model of type 2 diabetes with liver fibrosis10 mg/kg/day for 14 weeksNot directly measured, but reduced fibrosis[13]

Table 2: Effect of Therapeutic Agents on Liver Fibrosis

Therapeutic AgentAnimal ModelKey Fibrosis Marker(s)% Reduction in Fibrosis Marker(s)Reference(s)
Losartan CCl4-induced rat modelα-SMA expression, Collagen depositionSignificant reduction[14]
Losartan Concanavalin A-induced mouse modelTGF-β1 expression, α-SMA positive cellsSignificant reduction[15]
Cilofexor (FXR Agonist) Rat NASH modelHepatic hydroxyproline, Col1a1 expression41% (hydroxyproline), 37% (Col1a1)[9][10][11][12]
Fasudil (ROCK Inhibitor) TAA-induced mouse modelSirius Red positive area, Collagen I depositionSignificant reduction[16][17]
Fasudil (ROCK Inhibitor) Rat model of type 2 diabetesCollagen deposition, α-SMA expressionSignificant reduction[13][18]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these alternative therapies is crucial for rational drug design and development.

Statins: Pleiotropic Effects on Endothelial Function

Statins, such as simvastatin, improve intrahepatic endothelial dysfunction by increasing the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS). This leads to sinusoidal vasodilation and a reduction in the functional component of intrahepatic resistance[19].

Statin_Pathway Statin Statins (e.g., Simvastatin) eNOS eNOS (endothelial Nitric Oxide Synthase) Statin->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Sinusoidal Vasodilation PKG->Vasodilation Promotes IHR Decreased Intrahepatic Resistance Vasodilation->IHR

Statin-mediated improvement of endothelial function.
Losartan: Targeting the Renin-Angiotensin System in HSCs

Losartan, an angiotensin II type 1 receptor (AT1R) antagonist, directly inhibits the activation of hepatic stellate cells (HSCs). Angiotensin II, acting through AT1R on HSCs, promotes their proliferation, migration, and production of extracellular matrix proteins. By blocking this interaction, losartan mitigates liver fibrosis[8][14][15][20][21].

Losartan_Pathway Angiotensin_II Angiotensin II AT1R AT1 Receptor (on HSCs) Angiotensin_II->AT1R Binds to HSC_Activation HSC Activation (Proliferation, ECM Production) AT1R->HSC_Activation Promotes Losartan Losartan Losartan->AT1R Blocks Fibrosis Liver Fibrosis HSC_Activation->Fibrosis

Mechanism of action of Losartan on hepatic stellate cells.
FXR Agonists: Modulating Bile Acid Signaling and Fibrosis

Farnesoid X Receptor (FXR) agonists like cilofexor exert their effects through the activation of FXR, a nuclear receptor. In the liver, FXR activation inhibits bile acid synthesis and promotes their detoxification. In the intestine, it stimulates the release of Fibroblast Growth Factor 19 (FGF19), which also suppresses bile acid synthesis in the liver. Furthermore, FXR activation in HSCs has been shown to have anti-fibrotic effects[9][10][11][12][22].

FXR_Agonist_Pathway cluster_intestine Intestine cluster_liver Liver FXR_agonist_intestine FXR Agonist (e.g., Cilofexor) FXR_intestine FXR FXR_agonist_intestine->FXR_intestine Activates FGF19 FGF19 Release FXR_intestine->FGF19 Bile_Acid_Synthesis Bile Acid Synthesis FGF19->Bile_Acid_Synthesis Inhibits FXR_agonist_liver FXR Agonist FXR_liver FXR (in Hepatocytes & HSCs) FXR_agonist_liver->FXR_liver Activates FXR_liver->Bile_Acid_Synthesis Inhibits Anti_fibrotic_effects Anti-fibrotic Effects FXR_liver->Anti_fibrotic_effects

FXR agonist signaling in the intestine and liver.
Rho-Kinase (ROCK) Inhibitors: Targeting HSC Contraction and Activation

The RhoA/ROCK signaling pathway plays a central role in the contraction and activation of HSCs. ROCK inhibitors, such as fasudil, block this pathway, leading to HSC relaxation and a reduction in the dynamic component of intrahepatic resistance. Furthermore, ROCK inhibition has been shown to suppress HSC proliferation and fibrogenic activity[13][16][17][18][23].

ROCK_Inhibitor_Pathway cluster_HSC Hepatic Stellate Cell RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates HSC_Activation HSC Activation (α-SMA expression) ROCK->HSC_Activation ROCK_inhibitor ROCK Inhibitor (e.g., Fasudil) ROCK_inhibitor->ROCK Inhibits pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actin_Myosin_Interaction Actin-Myosin Interaction pMLC->Actin_Myosin_Interaction Promotes HSC_Contraction HSC Contraction Actin_Myosin_Interaction->HSC_Contraction CCl4_Protocol Start Start: Male Sprague-Dawley Rats Acclimatization Acclimatization (1 week) Start->Acclimatization CCl4_Prep Prepare CCl4 solution (50% in olive oil) Acclimatization->CCl4_Prep Injection Intraperitoneal injection of CCl4 (1.5 mL/kg, twice weekly for 4-8 weeks) CCl4_Prep->Injection Treatment Administer therapeutic agent (or vehicle control) Injection->Treatment Sacrifice Sacrifice animals Treatment->Sacrifice Sample_Collection Collect blood and liver tissue Sacrifice->Sample_Collection Analysis Analysis: - Serum ALT/AST - Histology (H&E, Sirius Red) - Western Blot (α-SMA, Collagen) - HVPG measurement Sample_Collection->Analysis End End Analysis->End HSC_Isolation_Protocol Start Start: Euthanize mouse/rat Perfusion In situ liver perfusion with Pronase and Collagenase Start->Perfusion Digestion Mince and further digest liver tissue Perfusion->Digestion Filtration Filter cell suspension Digestion->Filtration Centrifugation Density gradient centrifugation (e.g., Nycodenz or Optiprep) Filtration->Centrifugation Collection Collect HSC-rich fraction Centrifugation->Collection Culture Culture isolated HSCs in DMEM with 20% FBS Collection->Culture Analysis Analysis: - Assess purity by morphology and  vitamin A autofluorescence - Western Blot for activation markers (α-SMA) - Proliferation and migration assays Culture->Analysis End End Analysis->End

References

A Comparative Guide to Liver-Targeted Nitric Oxide Donors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance, mechanisms, and experimental data of leading liver-targeted nitric oxide (NO) donor candidates.

The selective delivery of nitric oxide (NO) to the liver holds significant therapeutic promise for a range of hepatic diseases, including nonalcoholic fatty liver disease (NAFLD), cirrhosis, and portal hypertension. The rationale lies in NO's crucial role in maintaining hepatic homeostasis, regulating vascular tone, and exerting cytoprotective effects. However, systemic administration of NO donors is hampered by off-target effects, most notably hypotension. This has spurred the development of liver-targeted strategies designed to concentrate NO release within the hepatic microenvironment. This guide provides a comprehensive comparison of prominent liver-targeted NO donors, supported by experimental data, to aid researchers and drug development professionals in this evolving field.

Performance Comparison of Liver-Targeted NO Donors

The following tables summarize key quantitative data for several leading liver-targeted NO donors, providing a basis for objective comparison of their pharmacokinetic profiles, metabolic activation, and therapeutic efficacy in preclinical models.

Table 1: Pharmacokinetic Parameters in Mice
Parameter V-PYRRO/NO (i.v.) V-PROLI/NO (i.v.) V-PYRRO/NO (i.p.) V-PROLI/NO (i.p.) NCX-1000 UDCA-Thr-NO
Dose 5 mg/kg6 mg/kg5 mg/kg6 mg/kgNot AvailableNot Available
t½ (min) 7.9 ± 1.115.1 ± 1.111.2 ± 1.221.0 ± 2.6Not AvailableNot Available
Cmax (ng/mL) 2311 ± 2762901 ± 214406 ± 80895 ± 123Not AvailableNot Available
AUC (ng·min/mL) 11333 ± 134120738 ± 14943154 ± 49510511 ± 1559Not AvailableNot Available
CL (L/min/kg) 0.46 ± 0.060.29 ± 0.02Not ApplicableNot ApplicableNot AvailableNot Available
Vd (L/kg) 5.2 ± 0.96.4 ± 0.6Not ApplicableNot ApplicableNot AvailableNot Available
Bioavailability (%) Not ApplicableNot Applicable2851Not AvailableNot Available
Data for V-PYRRO/NO and V-PROLI/NO are from studies in C57BL/6J mice.[1][2]
Table 2: Metabolic Activation and Nitric Oxide Release
Parameter V-PYRRO/NO V-PROLI/NO NCX-1000 UDCA-Thr-NO
Primary Metabolic Enzymes CYP2E1, CYP2C9, CYP1A2, CYP3A4[2]CYP1A2[2]Hepatic esterasesNot specified
Turnover Rate by CYP2E1 2.0 nmol/min/pmol CYP2E1[3]Not AvailableNot ApplicableNot Applicable
NO Release in Perfused Liver Significant increase in nitrite (B80452)/nitrate[2]No significant increase[2]Increased nitrite/nitrate and cGMP[4]Not Available
Intracellular NO Release (in vitro) LowerHigher (in some cell lines)[5][6]Releases NO in hepatocytesNot Available
Liver Selectivity High, metabolized by hepatic CYPsLow, primarily excreted unchanged by kidneys[2]High, derivative of bile acidHigh, derivative of bile acid
Table 3: Preclinical Efficacy in Liver Disease Models
Parameter V-PYRRO/NO V-PROLI/NO NCX-1000 UDCA-Thr-NO
Animal Model High-fat diet-induced NAFLD (mice)High-fat diet-induced NAFLD (mice)CCl4-induced cirrhosis (rats)DMN-induced cirrhosis (rats)
Effect on Liver Steatosis Attenuated[2]Ineffective[2]Not reportedNot reported
Effect on Glucose Tolerance Improved[2]Ineffective[2]Not reportedNot reported
Effect on Portal Pressure Reduced in cirrhotic mice, but with systemic hypotension[7]Not reportedReduced in cirrhotic rats without systemic hypotension[4]Reduced in cirrhotic rats without affecting carotid artery pressure[8]
Effect on Liver Fibrosis Markers Not reportedNot reportedNot reportedReduced hydroxyproline (B1673980), improved liver pathology[8]
Clinical Trial Outcome Not in clinical trialsNot in clinical trialsFailed in a Phase IIa trial to reduce portal pressure in cirrhotic patients[9]Not in clinical trials

Mechanisms of Action and Signaling Pathways

The primary mechanism of liver-targeted NO donors involves their selective metabolism within hepatocytes to release NO. This localized release is designed to activate downstream signaling pathways that mediate the therapeutic effects while minimizing systemic exposure and associated side effects.

Cytochrome P450-Mediated Activation of Diazeniumdiolates

V-PYRRO/NO and V-PROLI/NO are diazeniumdiolates designed as prodrugs that are activated by cytochrome P450 (CYP) enzymes, which are highly expressed in the liver. The vinyl group in these molecules is a substrate for CYP-mediated epoxidation. The resulting unstable epoxide intermediate undergoes hydrolysis, leading to the release of the parent diazeniumdiolate, which then spontaneously decomposes to release two molecules of NO. The differential metabolism of V-PYRRO/NO by multiple CYP isoforms, in contrast to V-PROLI/NO's primary reliance on CYP1A2, contributes to their distinct pharmacokinetic and efficacy profiles.

CYP450_Activation cluster_prodrug Prodrug cluster_liver_cell Hepatocyte V_PYRRO_NO V-PYRRO/NO CYP_Enzymes CYP2E1, CYP2C9, CYP1A2, CYP3A4 V_PYRRO_NO->CYP_Enzymes Metabolism Epoxide Unstable Epoxide Intermediate CYP_Enzymes->Epoxide Epoxidation Diazeniumdiolate Diazeniumdiolate Epoxide->Diazeniumdiolate Hydrolysis NO_Release 2 NO Diazeniumdiolate->NO_Release Decomposition

CYP450-mediated activation of V-PYRRO/NO in hepatocytes.
Bile Acid Conjugation for Liver Targeting

NCX-1000 and UDCA-Thr-NO utilize a different strategy for liver targeting. They are derivatives of ursodeoxycholic acid (UDCA), a naturally occurring bile acid. Bile acids are actively taken up by hepatocytes through specific transporters. By conjugating an NO-releasing moiety to UDCA, these compounds are selectively delivered to and concentrated in the liver. Once inside the hepatocyte, esterases cleave the NO-releasing group, initiating the release of NO.

The NO-sGC-cGMP Signaling Pathway

The canonical signaling pathway for NO in the liver involves the activation of soluble guanylate cyclase (sGC). NO binds to the heme moiety of sGC, leading to a conformational change that increases its enzymatic activity. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG). PKG phosphorylates various downstream targets, leading to a cascade of events that include smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of gene expression related to inflammation and fibrosis. In liver diseases, this pathway is often impaired, and liver-targeted NO donors aim to restore its function.

NO_cGMP_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to heme sGC_active sGC - Active sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Targets PKG->Downstream Phosphorylates Effects Therapeutic Effects (e.g., Vasodilation, Anti-fibrotic) Downstream->Effects

The NO-sGC-cGMP signaling pathway in hepatocytes.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of liver-targeted NO donors. Below are summaries of key experimental protocols cited in the literature.

In Vitro NO Release Assay (Griess Assay)

This assay quantifies the amount of NO released from a donor compound in a cellular or cell-free system.

Objective: To measure the concentration of nitrite (a stable oxidation product of NO) as an indicator of NO release.

Procedure:

  • Sample Preparation: Prepare solutions of the NO donor at various concentrations in a suitable buffer or cell culture medium.

  • Incubation: Incubate the samples for a defined period at 37°C. For cell-based assays, add the NO donor to cultured hepatocytes and incubate.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Mix the sample supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.

Liver Microsomal Metabolism Assay

This assay determines the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.

Objective: To evaluate the rate of metabolism of a liver-targeted NO donor by hepatic enzymes.

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from human or rat liver), a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Microsomal_Assay_Workflow start Start prep Prepare Reaction Mixture: - Liver Microsomes - NADPH System - Buffer start->prep prewarm Pre-warm to 37°C prep->prewarm add_compound Add Test Compound prewarm->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample at Time Points incubate->sample quench Quench with Cold Solvent sample->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant (LC-MS) centrifuge->analyze data_analysis Calculate Metabolic Rate analyze->data_analysis end End data_analysis->end

Workflow for a liver microsomal stability assay.
High-Fat Diet (HFD)-Induced NAFLD Model in Mice

This is a widely used animal model that recapitulates many of the metabolic and histological features of human NAFLD.

Objective: To induce NAFLD in mice for the evaluation of the therapeutic efficacy of liver-targeted NO donors.

Procedure:

  • Animals: Use a susceptible mouse strain, such as C57BL/6J.

  • Diet: Feed the mice a high-fat diet, typically containing 45-60% of calories from fat, for a period of 12-16 weeks. A control group is fed a standard chow diet.

  • Drug Administration: Administer the liver-targeted NO donor or vehicle to the mice during the final weeks of the diet or after the establishment of NAFLD.

  • Monitoring: Monitor body weight, food intake, and metabolic parameters (e.g., glucose tolerance test, insulin (B600854) levels) throughout the study.

  • Endpoint Analysis: At the end of the study, collect blood and liver tissue.

    • Blood Analysis: Measure serum levels of liver enzymes (ALT, AST), lipids, and glucose.

    • Liver Analysis: Assess liver weight, perform histological analysis (H&E and Oil Red O staining) to evaluate steatosis, inflammation, and ballooning, and quantify hepatic triglyceride content.

Carbon Tetrachloride (CCl4)-Induced Cirrhosis Model in Rats

This model is used to induce liver fibrosis and cirrhosis to study the effects of therapeutic agents on these advanced stages of liver disease.

Objective: To induce liver cirrhosis in rats to evaluate the efficacy of liver-targeted NO donors in reducing portal hypertension and fibrosis.

Procedure:

  • Animals: Use a rat strain such as Sprague-Dawley.

  • CCl4 Administration: Administer CCl4, typically diluted in a vehicle like corn oil or olive oil, via intraperitoneal injection or oral gavage. A common regimen is twice-weekly administration for 8-12 weeks.

  • Drug Administration: Administer the liver-targeted NO donor or vehicle during the latter stages of CCl4 treatment or after cirrhosis is established.

  • Hemodynamic Measurements: At the end of the study, measure portal pressure and mean arterial pressure to assess the effect on portal hypertension and systemic blood pressure.

  • Endpoint Analysis:

    • Blood Analysis: Measure serum liver enzymes and markers of liver function.

    • Liver Analysis: Perform histological analysis (e.g., Sirius Red staining) to assess the extent of fibrosis and quantify the hepatic hydroxyproline content, a marker of collagen deposition.

Conclusion

The development of liver-targeted NO donors represents a promising therapeutic strategy for a variety of liver diseases. The compounds discussed in this guide, V-PYRRO/NO, V-PROLI/NO, NCX-1000, and UDCA-Thr-NO, each have distinct mechanisms of liver targeting and have shown varying degrees of efficacy in preclinical models. While V-PYRRO/NO has demonstrated significant potential in a model of NAFLD, its effects on portal pressure are accompanied by systemic hypotension. NCX-1000 showed promise in preclinical models of cirrhosis by reducing portal pressure without systemic effects, but it failed to replicate these findings in a human clinical trial. The newer agent, UDCA-Thr-NO, has shown encouraging early results in a cirrhosis model. The comparative data and experimental protocols presented here provide a valuable resource for researchers and drug developers to objectively evaluate these and other emerging liver-targeted NO donors, and to design future studies that will ultimately translate these promising preclinical findings into effective therapies for patients with liver disease.

References

NCX-1000 Versus Alternative Vasodilators in Cirrhotic Liver Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Portal hypertension is a major complication of cirrhosis, leading to life-threatening conditions such as variceal bleeding. The primary goal of medical therapy is to reduce the hepatic venous pressure gradient (HVPG), a surrogate marker for portal pressure. This guide provides a detailed comparison of NCX-1000, an investigational nitric oxide (NO)-releasing derivative of ursodeoxycholic acid, with other vasodilators used in the management of portal hypertension in patients with cirrhosis. The comparison is based on available experimental data from clinical trials.

Overview of Mechanisms of Action

Portal hypertension in cirrhosis arises from increased intrahepatic vascular resistance and a hyperdynamic circulatory state characterized by splanchnic vasodilation and increased portal blood flow.[1][2] A key factor in the increased intrahepatic resistance is a deficiency of endothelial nitric oxide (NO) production within the liver.[3][4]

  • NCX-1000 was developed as a liver-selective NO donor.[3][5] The rationale was to deliver NO directly to the hepatic microcirculation to counteract the intrahepatic NO deficiency, thereby reducing vascular tone and portal pressure without causing systemic vasodilation.[3][6] Preclinical studies in animal models of cirrhosis supported this liver-selective effect.[3][7]

  • Conventional Nitrates (e.g., Isosorbide (B1672297) Mononitrate - ISMN) are systemic NO donors. They induce widespread vasodilation, which reduces portal pressure but can also lower systemic blood pressure, potentially worsening the hyperdynamic circulation associated with cirrhosis.[3][8]

  • Statins (e.g., Simvastatin) are thought to reduce portal pressure by increasing the bioavailability of intrahepatic NO through the upregulation of endothelial nitric oxide synthase (eNOS).[1][8] This is considered a more "liver-selective" approach compared to conventional nitrates.[1]

  • Non-Selective Beta-Blockers (NSBBs) (e.g., Propranolol, Carvedilol) are the cornerstone of current therapy. They do not primarily act as vasodilators within the liver. Instead, they reduce portal pressure by decreasing cardiac output (β1 blockade) and causing splanchnic vasoconstriction (β2 blockade), which reduces portal blood inflow.[2][8] Carvedilol also possesses some anti-α1 adrenergic activity, which may contribute to a reduction in intrahepatic resistance.[1][2]

Quantitative Data Comparison

The following tables summarize the hemodynamic effects of NCX-1000 and other vasodilators based on data from clinical studies in patients with cirrhosis and portal hypertension.

Table 1: Effects on Hepatic Venous Pressure Gradient (HVPG)

Drug ClassDrugDosageBaseline HVPG (mmHg)Change in HVPGStudy Population
NO-Releasing UDCA Derivative NCX-1000Up to 2g t.i.d. for 16 days16.7 ± 3.8No significant change (17.1 ± 3.8 mmHg post-treatment)[9]9 patients with cirrhosis and portal hypertension[9]
Conventional Nitrate Isosorbide-5-Mononitrate40 mg oral20.0 ± 4.0-10% (to 18.0 ± 4.7 mmHg)[4]12 patients with cirrhosis[4]
Isosorbide-5-Mononitrate40 mg b.i.d. for 3 months18.6 ± 3.4-7.5% (to 17.2 ± 3.1 mmHg)[7]11 patients with cirrhosis and portal hypertension[7]
Statin Simvastatin (B1681759)20-40 mg/day for 1 monthNot specified-8.3%[2]59 patients with cirrhosis and portal hypertension[2]
Simvastatin40 mg/day for 3 monthsNot specifiedClinically relevant decrease in 55% of patients vs. 0% in placebo[3]11 patients in the simvastatin group[3]

Table 2: Effects on Systemic Hemodynamics

Drug ClassDrugDosageChange in Mean Arterial Pressure (MAP)Change in Hepatic Blood Flow (HBF)Study Population
NO-Releasing UDCA Derivative NCX-1000Up to 2g t.i.d. for 16 daysSystolic BP reduced from 136 ± 7 to 121 ± 11 mmHg[9]-19.9% (from 1129 ± 506 to 904 ± 310 ml/min)[9]9 patients with cirrhosis and portal hypertension[9]
Conventional Nitrate Isosorbide-5-Mononitrate40 mg oral-13%[4]Not specified in this study12 patients with cirrhosis[4]
Isosorbide-5-Mononitrate40 mg b.i.d. for 3 months-7.6% (from 89.4 ± 13.7 to 82.6 ± 10.8 mmHg)[7]Moderate increase[7]11 patients with cirrhosis and portal hypertension[7]
Statin Simvastatin20-40 mg/day for 1 monthNo deleterious effects[2]Improved effective liver perfusion[2]59 patients with cirrhosis and portal hypertension[2]
Simvastatin40 mg acute doseNo modification[8]+21%[8]13 patients[8]

Experimental Protocols

NCX-1000 Phase 2a Clinical Trial Methodology
  • Study Design: A single-center, randomized (4:1), double-blind, parallel-group, dose-escalating study.[9]

  • Participants: 11 patients with cirrhosis and portal hypertension (HVPG > 12 mmHg) were enrolled and completed the trial (9 received NCX-1000, 2 received placebo).[9]

  • Intervention: Patients received progressive oral doses of NCX-1000 or placebo, starting from 500 mg t.i.d. and escalating to a maximum of 2 g t.i.d. or the maximum tolerated dose over 16 days.[9]

  • Hemodynamic Measurements: The Hepatic Venous Pressure Gradient (HVPG) was measured at baseline (Day 1) and after the 16-day treatment period. Measurements were taken in both fasting and postprandial states. Hepatic blood flow (HBF) and systemic arterial blood pressure were also measured at these time points.[6][9]

  • HVPG Measurement Protocol: A balloon-tipped catheter is introduced via the femoral or jugular vein and advanced into a hepatic vein under fluoroscopic guidance. The free hepatic venous pressure (FHVP) is measured with the catheter tip floating freely. The wedged hepatic venous pressure (WHVP) is measured after inflating the balloon to occlude the vein. The HVPG is calculated as WHVP - FHVP.[10][11]

Representative Methodology for Other Vasodilator Studies
  • Isosorbide Mononitrate (ISMN) Studies: Typically involve baseline hemodynamic measurements (HVPG, MAP), followed by oral administration of ISMN (e.g., 40 mg). Hemodynamic parameters are then remeasured at specific time points (e.g., 60 and 120 minutes) post-administration.[4][12] Longer-term studies involve continuous administration for a set period (e.g., 3 months) with baseline and end-of-treatment hemodynamic assessments.[7]

  • Simvastatin Studies: Can be acute or longer-term. Acute studies measure hemodynamics before and at short intervals after a single dose (e.g., 40 mg).[8] Longer-term trials randomize patients to receive simvastatin (e.g., 20-40 mg/day) or placebo for a specified duration (e.g., 1-3 months), with HVPG and other parameters measured at the beginning and end of the treatment period.[2][3]

Signaling Pathways and Mechanisms of Action

Vasodilator_Mechanisms_in_Cirrhosis cluster_NCX1000 NCX-1000 (Intended) cluster_Nitrates Conventional Nitrates (ISMN) cluster_Statins Statins (Simvastatin) cluster_NSBBs Non-Selective Beta-Blockers NCX1000 NCX-1000 Liver_Metabolism Hepatic Metabolism (Selective Release) NCX1000->Liver_Metabolism NO_Liver Nitric Oxide (NO) in Liver Liver_Metabolism->NO_Liver sGC_Liver Soluble Guanylate Cyclase (sGC) NO_Liver->sGC_Liver cGMP_Liver Increased cGMP sGC_Liver->cGMP_Liver Vasodilation_Liver Intrahepatic Vasodilation cGMP_Liver->Vasodilation_Liver HVPG_Reduction Reduced HVPG Vasodilation_Liver->HVPG_Reduction Nitrates ISMN NO_Systemic Systemic NO Release Nitrates->NO_Systemic Vasodilation_Systemic Systemic Vasodilation NO_Systemic->Vasodilation_Systemic Vasodilation_Systemic->HVPG_Reduction MAP_Reduction Reduced MAP Vasodilation_Systemic->MAP_Reduction Statins Simvastatin eNOS Upregulation of eNOS in Liver Statins->eNOS NO_Liver_Statin Increased Intrahepatic NO eNOS->NO_Liver_Statin NO_Liver_Statin->sGC_Liver NSBBs NSBBs (Propranolol) Beta1 β1 Blockade (Heart) NSBBs->Beta1 Beta2 β2 Blockade (Splanchnic) NSBBs->Beta2 CO_Reduction Reduced Cardiac Output Beta1->CO_Reduction Splanchnic_Vaso Splanchnic Vasoconstriction Beta2->Splanchnic_Vaso Portal_Inflow_Reduction Reduced Portal Inflow CO_Reduction->Portal_Inflow_Reduction Splanchnic_Vaso->Portal_Inflow_Reduction Portal_Inflow_Reduction->HVPG_Reduction

Caption: Mechanisms of Action for Different Vasodilators in Cirrhosis.

Experimental Workflow

Clinical_Trial_Workflow Start Patient Screening (Cirrhosis, HVPG > 12 mmHg) Baseline Baseline Measurements (Day 1) - HVPG (Fasting & Postprandial) - Systemic Hemodynamics (BP) - Hepatic Blood Flow (HBF) Start->Baseline Randomization Randomization Treatment_Arm Treatment Group (e.g., NCX-1000 Dose Escalation) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Baseline->Randomization Treatment_Period Treatment Period (e.g., 16 Days) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Endpoint Endpoint Measurements (Day 16) - HVPG (Fasting & Postprandial) - Systemic Hemodynamics (BP) - Hepatic Blood Flow (HBF) Treatment_Period->Endpoint Analysis Data Analysis - Compare changes from baseline - Assess safety and tolerability Endpoint->Analysis

Caption: Generalized Workflow for a Hemodynamic Clinical Trial in Cirrhosis.

Discussion and Conclusion

The development of NCX-1000 was based on the sound rationale of targeting the intrahepatic nitric oxide deficiency in cirrhosis.[3][6] While preclinical data were promising, the phase 2a clinical trial in humans did not demonstrate a reduction in portal pressure.[9] Instead, NCX-1000 led to a significant reduction in systolic blood pressure and hepatic blood flow, suggesting a lack of liver selectivity and the presence of systemic effects in the patient population studied.[9] This highlights the challenge of translating findings from animal models to clinical practice in this complex disease.

In contrast, other therapeutic strategies have shown varying degrees of success:

  • Non-Selective Beta-Blockers remain the first-line therapy for the prevention of variceal bleeding. Their mechanism of reducing portal inflow is well-established and clinically effective, though not all patients respond, and side effects can limit their use.[1][8]

  • Conventional Nitrates like ISMN can reduce HVPG, but their use is often limited by systemic hypotension, which can be detrimental in patients with advanced cirrhosis who already have a hyperdynamic circulation.[4][7][12]

  • Simvastatin has emerged as a promising agent that appears to reduce portal pressure, at least in part, by improving intrahepatic endothelial function and NO availability.[2][8] Studies suggest it can lower HVPG without negatively impacting systemic hemodynamics, and its effect may be additive to that of NSBBs.[2][6]

References

A Comparative Analysis of NCX 1000 and Obeticholic Acid for Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of investigational therapies for chronic liver diseases, NCX 1000 and obeticholic acid represent two distinct pharmacological approaches. This guide provides a detailed comparative analysis of their mechanisms of action, preclinical and clinical data, and therapeutic potential, aimed at researchers, scientists, and drug development professionals.

Executive Summary

This compound is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), designed to selectively deliver NO to the liver to reduce intrahepatic vascular resistance. In contrast, obeticholic acid is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis. While both compounds have been evaluated for liver diseases, their targets and clinical development paths have diverged significantly. Preclinical studies of this compound showed promise in reducing portal hypertension; however, it failed to demonstrate efficacy in a clinical trial and exhibited systemic effects. Obeticholic acid, on the other hand, has undergone extensive clinical investigation and has been approved for the treatment of primary biliary cholangitis (PBC), although its development for nonalcoholic steatohepatitis (NASH) has faced setbacks.

Mechanism of Action

This compound: A Liver-Selective Nitric Oxide Donor

This compound is a chemical entity created by attaching a nitric oxide-releasing moiety to ursodeoxycholic acid (UDCA).[1] The rationale behind this design is to leverage the selective uptake and metabolism of UDCA by hepatocytes to deliver NO directly to the liver microcirculation.[1][2] The released NO is intended to activate soluble guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels. This, in turn, is expected to promote vasodilation and counteract the increased intrahepatic vascular tone that contributes to portal hypertension in cirrhotic livers.[2][3] Preclinical evidence suggested that this compound could selectively increase cGMP concentrations in the liver and counteract the effects of vasoconstrictors.[3]

NCX_1000_Pathway cluster_hepatocyte Hepatocyte This compound This compound UDCA UDCA NO NO sGC Soluble Guanylate Cyclase (sGC) GTP GTP cGMP cGMP Vasodilation Vasodilation

Obeticholic Acid: A Potent Farnesoid X Receptor (FXR) Agonist

Obeticholic acid is a semi-synthetic bile acid analogue and a potent, selective agonist of the farnesoid X receptor (FXR).[4][5] FXR is a nuclear receptor highly expressed in the liver and intestines, where it functions as a primary regulator of bile acid homeostasis.[6][7] Upon activation by obeticholic acid, FXR modulates the transcription of numerous target genes involved in bile acid synthesis, transport, and detoxification.[4][8] In hepatocytes, FXR activation leads to the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby reducing the overall bile acid pool.[8][9] In the intestine, FXR activation stimulates the release of fibroblast growth factor 19 (FGF19), which further suppresses CYP7A1 expression in the liver.[4][10] Beyond its effects on bile acid metabolism, FXR activation by obeticholic acid also exerts anti-inflammatory and anti-fibrotic effects.[8][11]

Obeticholic_Acid_Pathway cluster_hepatocyte Hepatocyte cluster_enterocyte Enterocyte Obeticholic Acid Obeticholic Acid FXR Farnesoid X Receptor (FXR) SHP Small Heterodimer Partner (SHP) CYP7A1 Cholesterol 7α-hydroxylase (CYP7A1) Bile Acid Synthesis Bile Acid Synthesis Obeticholic Acid_ileum Obeticholic Acid FXR_ileum FXR FGF19 Fibroblast Growth Factor 19 (FGF19) FGF19->CYP7A1 Suppresses

Comparative Efficacy Data

Direct head-to-head clinical trials comparing this compound and obeticholic acid have not been conducted. The following tables summarize key efficacy data from their respective clinical and preclinical studies.

This compound: Preclinical and Clinical Data in Portal Hypertension
ParameterStudy TypeModel/PopulationTreatmentKey FindingsReference
Portal PressurePreclinicalBile Duct Ligated (BDL) Cirrhotic RatsThis compound (28 mg/kg/day for 5 days)Statistically significant decrease in portal pressure (P<0.01) with no effect on mean arterial pressure.[3]
Intrahepatic ResistancePreclinicalIsolated Perfused Rat LiverThis compoundReduced norepinephrine-induced vasoconstriction by 60% (P<0.001).[3]
Ascites FormationPreclinicalCarbon Tetrachloride (CCl4)-Treated RatsThis compound (15 mg/kg/day)Reduced the percentage of animals with ascites from 75% to 28.5% (P<0.001).[12]
Hepatic Venous Pressure Gradient (HVPG)Clinical (Phase 2a)Patients with Cirrhosis and Portal Hypertension (n=9)This compound (up to 2g t.i.d. for 16 days)No change in HVPG (16.7±3.8 vs. 17.1±3.8 mm Hg; P=0.596).[13]
Systemic Blood PressureClinical (Phase 2a)Patients with Cirrhosis and Portal Hypertension (n=9)This compoundSignificant reduction in systolic blood pressure (121±11 vs. 136±7 mm Hg at baseline; P=0.003), indicating systemic effects.[13]
Obeticholic Acid: Clinical Data in Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH)
IndicationStudyParameterTreatmentKey FindingsReference
PBCPOISE (Phase 3)Alkaline Phosphatase (ALP) ReductionObeticholic Acid (5-10 mg daily for 12 months)A post hoc analysis showed improvement in more than one liver disease stage in 37% of the 5–10 mg OCA group and 35% of the 10 mg OCA group, compared to 12% in the placebo group.[5]
NASHREGENERATE (Phase 3)Fibrosis Improvement (≥1 stage with no worsening of NASH)Obeticholic Acid (25 mg daily for 18 months)22.4% of patients on OCA 25 mg met the primary endpoint vs. 9.6% on placebo (P<0.001).[14][15]
NASHFLINT (Phase 2)Histological Improvement of NASHObeticholic Acid45% of treated patients showed significant histological improvement vs. 23% in the placebo group.[16]

Experimental Protocols

This compound: Phase 2a Clinical Trial in Portal Hypertension
  • Study Design: A single-center, randomized (4:1), double-blind, parallel-group, dose-escalating study.

  • Participants: Patients with cirrhosis and portal hypertension.

  • Intervention: Progressive oral doses of this compound or placebo up to 2 g three times daily or the maximum tolerated dose for 16 days.

  • Primary Efficacy Endpoints: Fasting and postprandial hepatic venous pressure gradient (HVPG).

  • Other Measurements: Hepatic blood flow (HBF) and arterial blood pressure.[13]

NCX_1000_Trial_Workflow Patient_Screening Screening of Patients (Cirrhosis & Portal Hypertension) Randomization Randomization (4:1) Patient_Screening->Randomization Treatment_NCX1000 This compound Arm (Dose Escalation up to 2g t.i.d.) Randomization->Treatment_NCX1000 Treatment_Placebo Placebo Arm Randomization->Treatment_Placebo Duration 16 Days of Treatment Treatment_NCX1000->Duration Treatment_Placebo->Duration Endpoint_Measurement Measurement of: - Hepatic Venous Pressure Gradient (HVPG) - Hepatic Blood Flow (HBF) - Arterial Blood Pressure Duration->Endpoint_Measurement

Obeticholic Acid: REGENERATE Phase 3 Trial in NASH
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.

  • Participants: Patients with non-cirrhotic NASH with liver fibrosis (stage F2 or F3).

  • Intervention: Once-daily oral obeticholic acid (10 mg or 25 mg) or placebo.

  • Primary Efficacy Endpoints (18-month interim analysis): 1) Improvement in liver fibrosis by at least one stage with no worsening of NASH, or 2) NASH resolution with no worsening of liver fibrosis.

  • Assessment: Liver biopsies were evaluated at baseline and 18 months.[14][17]

OCA_Trial_Workflow Patient_Screening Screening of Patients (NASH with F2/F3 Fibrosis) Baseline_Biopsy Baseline Liver Biopsy Patient_Screening->Baseline_Biopsy Randomization Randomization Baseline_Biopsy->Randomization Treatment_OCA_10mg Obeticholic Acid (10 mg/day) Randomization->Treatment_OCA_10mg Treatment_OCA_25mg Obeticholic Acid (25 mg/day) Randomization->Treatment_OCA_25mg Treatment_Placebo Placebo Randomization->Treatment_Placebo Month18_Biopsy 18-Month Liver Biopsy Treatment_OCA_10mg->Month18_Biopsy Treatment_OCA_25mg->Month18_Biopsy Treatment_Placebo->Month18_Biopsy Endpoint_Analysis Analysis of Primary Endpoints: - Fibrosis Improvement - NASH Resolution Month18_Biopsy->Endpoint_Analysis

Safety and Tolerability

This compound

In the phase 2a trial, this compound was generally safe, with seven non-serious adverse events reported in four patients (one on placebo). However, the significant reduction in systolic blood pressure suggested a lack of liver-selective NO release and the presence of systemic effects.[13]

Obeticholic Acid

The most common adverse event associated with obeticholic acid is dose-related pruritus (itching), which can be severe enough to lead to treatment discontinuation.[14][17] Other reported side effects include fatigue, abdominal pain, and changes in lipid profiles (increased LDL and decreased HDL cholesterol).[5][9][18] There have also been concerns about hepatotoxicity, particularly in patients with decompensated cirrhosis.[4]

Conclusion

This compound and obeticholic acid represent fundamentally different strategies for treating liver diseases. This compound, designed as a liver-targeted NO donor, showed promise in preclinical models of portal hypertension but failed to translate these findings into clinical efficacy in humans, with the added concern of systemic hemodynamic effects. Obeticholic acid, a potent FXR agonist, has demonstrated efficacy in improving liver biochemistry and histology in both PBC and NASH. However, its clinical use is tempered by a significant side effect profile, most notably pruritus and adverse lipid changes. For researchers and drug developers, the divergent paths of these two compounds underscore the challenges of translating preclinical findings and the importance of balancing efficacy with a manageable safety profile in the development of new therapies for chronic liver diseases.

References

A Head-to-Head Comparison of NCX 1000 and Other Portal Hypertension Drugs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the experimental data and mechanisms of action of emerging and established therapies for portal hypertension.

This guide provides a comprehensive comparison of NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), with established portal hypertension treatments, including non-selective beta-blockers (propranolol, nadolol (B74898), carvedilol) and nitrates (isosorbide mononitrate). The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data from clinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Executive Summary

Portal hypertension is a major complication of cirrhosis, and current pharmacological treatments primarily focus on reducing portal pressure to prevent life-threatening complications like variceal bleeding. While non-selective beta-blockers and nitrates are the current standards of care, there is an ongoing search for more effective and better-tolerated therapies. This compound was developed as a liver-selective NO donor, aiming to specifically target the increased intrahepatic vascular resistance characteristic of portal hypertension without causing systemic side effects. However, clinical trial results have raised questions about its efficacy in humans. This guide provides a data-driven comparison to inform future research and development in this critical area.

Quantitative Data Comparison

The following tables summarize the hemodynamic effects of this compound and other key portal hypertension drugs based on available clinical trial data.

Table 1: Effect on Hepatic Venous Pressure Gradient (HVPG)

DrugDosageBaseline HVPG (mmHg)Post-Treatment HVPG (mmHg)Mean Change in HVPG (%)Study PopulationCitation
This compound Up to 2g t.i.d. for 16 days17.1 ± 3.816.7 ± 3.8No significant change9 patients with cirrhosis and portal hypertension
Propranolol (B1214883) Adjusted to reduce heart rate by 25% for 3 monthsNot specifiedNot specified-21.0 ± 26.250 patients with cirrhosis and variceal bleeding
Nadolol Dose adjusted to reduce heart rate by 25% for 1 monthNot specifiedNot specifiedSignificant decrease (exact % not stated)15 cirrhotic patients with portal hypertension[1]
Carvedilol (B1668590) 12.5 mg once dailyNot specifiedNot specified-23 to -43Two clinical trials[2]
Isosorbide (B1672297) Mononitrate 40 mg b.i.d. for 3 months18.6 ± 3.417.2 ± 3.1-7.511 patients with cirrhosis and portal hypertension[3]

Table 2: Effect on Systemic Hemodynamics

DrugDosageChange in Mean Arterial Pressure (MAP)Change in Systolic Blood Pressure (SBP)Change in Heart Rate (HR)Citation
This compound Up to 2g t.i.d. for 16 daysNo significant effect on diastolic BPReduced in a dose-dependent manner (136±7 to 121±11 mmHg)Not specified
Propranolol Adjusted to reduce heart rate by 25% for 3 months-3.3 ± 13.4%Not specified-20.4 ± 12.9%
Nadolol Dose adjusted to reduce heart rate by 25% for 1 monthNot specifiedNot specifiedReduced by ~25% (as per protocol)[1]
Carvedilol 12.5 mg once dailyNo significant effectNot specifiedNot specified[2]
Isosorbide Mononitrate 40 mg b.i.d. for 3 months-7.6% (89.4±13.7 to 82.6±10.8 mmHg)Not specified-5.2% (77±10 to 73±10 bpm)[3]

Table 3: Effect on Hepatic Blood Flow (HBF)

DrugDosageBaseline HBF (ml/min)Post-Treatment HBF (ml/min)Mean Change in HBF (%)Citation
This compound Up to 2g t.i.d. for 16 days1,129 ± 506904 ± 310-19.9
Propranolol Adjusted to reduce heart rate by 25% for 3 monthsNot specifiedNot specified-25.2 ± 21.3
Nadolol Dose adjusted to reduce heart rate by 25% for 1 monthNot specifiedNot specifiedDecreased[1]
Isosorbide Mononitrate 40 mg b.i.d. for 3 monthsNot specifiedNot specifiedModerate increase[3]

Experimental Protocols

Understanding the methodologies behind the data is crucial for accurate interpretation. Below are the protocols for the key clinical trials cited.

This compound Phase 2a Study[1]
  • Study Design: A single-center, randomized (4:1), double-blind, parallel-group, dose-escalating study.

  • Participants: Eleven patients with cirrhosis and portal hypertension were enrolled and completed the trial (nine received this compound, two received placebo).

  • Intervention: Patients received progressive oral doses of this compound or placebo, up to 2 g three times a day (t.i.d.) or the maximum tolerated dose for 16 days.

  • Efficacy Endpoints:

    • Fasting and postprandial hepatic venous pressure gradient (HVPG) were assessed at baseline and after treatment.

    • Hepatic blood flow (HBF) and arterial blood pressure were also measured.

  • Method of HVPG Measurement: Not explicitly detailed in the abstract, but typically involves hepatic vein catheterization.

Propranolol Study[2][6]
  • Study Design: A prospective, observational, single-center study.

  • Participants: 50 patients with cirrhosis who had experienced variceal bleeding.

  • Intervention: The initial dose of propranolol was 20 mg and was subsequently adjusted until the target heart rate (a 25% reduction from baseline) was reached. The treatment duration was 3 months.

  • Efficacy Endpoints:

    • HVPG, portal venous flow, heart rate, and blood pressure were assessed at baseline and after 3 months of treatment.

  • Method of HVPG Measurement: HVPG was determined by subtracting the free hepatic venous pressure from the wedged hepatic venous pressure, measured via a balloon catheter placed in the right hepatic vein.

Nadolol Study[3]
  • Study Design: A clinical trial investigating the effect of chronic nadolol treatment.

  • Participants: 15 cirrhotic patients with portal hypertension.

  • Intervention: Nadolol was administered for one month at a dose that reduced the resting heart rate by 25%.

  • Efficacy Endpoints:

    • HVPG and HBF were measured before and after the one-month treatment period.

  • Method of HVPG Measurement: Not explicitly detailed in the abstract, but likely involved hepatic vein catheterization.

Isosorbide Mononitrate (Long-term) Study[5]
  • Study Design: A study investigating the long-term hemodynamic effects of isosorbide-5-mononitrate.

  • Participants: Eleven patients with cirrhosis and portal hypertension.

  • Intervention: Continuous administration of isosorbide-5-mononitrate at a dose of 40 mg twice a day (b.i.d.) for 3 months.

  • Efficacy Endpoints:

    • HVPG, HBF, azygos blood flow, portal blood flow, mean arterial pressure, and heart rate were measured before and after the 3-month treatment period.

  • Method of HVPG Measurement: Not explicitly detailed in the abstract, but likely involved hepatic vein catheterization.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for this compound and the established portal hypertension drugs.

NCX1000_Pathway cluster_Hepatocyte Hepatocyte cluster_Sinusoidal_Space Hepatic Sinusoidal Space NCX1000 This compound (Oral Administration) Metabolism Metabolism NCX1000->Metabolism UDCA Ursodeoxycholic Acid (UDCA) Metabolism->UDCA NO_release Nitric Oxide (NO) Release Metabolism->NO_release sGC Soluble Guanylate Cyclase (sGC) Activation NO_release->sGC cGMP Increased cGMP sGC->cGMP Vasodilation Intrahepatic Vasodilation cGMP->Vasodilation Resistance Decreased Intrahepatic Vascular Resistance Vasodilation->Resistance

Caption: Proposed signaling pathway of this compound in the liver.

NSBB_Pathway cluster_Systemic Systemic Circulation cluster_Splanchnic Splanchnic Circulation cluster_Portal Portal Circulation NSBB Non-Selective Beta-Blockers (Propranolol, Nadolol) Beta1 β1-adrenergic receptor blockade (Heart) NSBB->Beta1 Beta2 β2-adrenergic receptor blockade (Splanchnic Vessels) NSBB->Beta2 CO Decreased Cardiac Output Beta1->CO PortalInflow Decreased Portal Inflow CO->PortalInflow Vasoconstriction Splanchnic Vasoconstriction Beta2->Vasoconstriction Vasoconstriction->PortalInflow PortalPressure Decreased Portal Pressure PortalInflow->PortalPressure

Caption: Mechanism of action of non-selective beta-blockers in portal hypertension.

Carvedilol_Pathway cluster_Systemic Systemic & Splanchnic Circulation cluster_Effects Hemodynamic Effects cluster_Outcome Clinical Outcome Carvedilol Carvedilol Beta_Blockade Non-selective β-blockade (β1 and β2) Carvedilol->Beta_Blockade Alpha1_Blockade α1-adrenergic receptor blockade Carvedilol->Alpha1_Blockade Decreased_CO Decreased Cardiac Output Beta_Blockade->Decreased_CO Splanchnic_Vaso Splanchnic Vasoconstriction Beta_Blockade->Splanchnic_Vaso Intrahepatic_Vaso Intrahepatic Vasodilation Alpha1_Blockade->Intrahepatic_Vaso Decreased_Portal_Inflow Decreased Portal Inflow Decreased_CO->Decreased_Portal_Inflow Splanchnic_Vaso->Decreased_Portal_Inflow Decreased_Intrahepatic_Resistance Decreased Intrahepatic Resistance Intrahepatic_Vaso->Decreased_Intrahepatic_Resistance Decreased_Portal_Pressure Decreased Portal Pressure Decreased_Portal_Inflow->Decreased_Portal_Pressure Decreased_Intrahepatic_Resistance->Decreased_Portal_Pressure

Caption: Dual mechanism of action of carvedilol in portal hypertension.

Nitrates_Pathway cluster_Drug Drug Action cluster_Cellular Cellular Mechanism cluster_Vascular Vascular Effects cluster_Outcome Hemodynamic Outcome Nitrates Nitrates (Isosorbide Mononitrate) NO_Donation Nitric Oxide (NO) Donation Nitrates->NO_Donation sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Donation->sGC_Activation cGMP_Increase Increased cGMP sGC_Activation->cGMP_Increase Systemic_Vasodilation Systemic and Splanchnic Vasodilation cGMP_Increase->Systemic_Vasodilation Decreased_Resistance Decreased Intrahepatic Vascular Resistance cGMP_Increase->Decreased_Resistance Decreased_Preload Decreased Cardiac Preload Systemic_Vasodilation->Decreased_Preload Decreased_Portal_Pressure Decreased Portal Pressure Decreased_Resistance->Decreased_Portal_Pressure Decreased_Preload->Decreased_Portal_Pressure

Caption: Signaling pathway of nitrates in the management of portal hypertension.

Experimental Workflow

The following diagram outlines the typical workflow for a clinical trial evaluating the efficacy of a drug on portal hypertension.

Experimental_Workflow Patient_Screening Patient Screening (Cirrhosis & Portal Hypertension) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Measurements Baseline Measurements - HVPG - HBF - Systemic Hemodynamics Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Arm Treatment Arm (e.g., this compound) Randomization->Treatment_Arm Control_Arm Control Arm (Placebo or Standard of Care) Randomization->Control_Arm Treatment_Period Treatment Period (Specified Duration and Dosage) Treatment_Arm->Treatment_Period Control_Arm->Treatment_Period Follow_Up_Measurements Follow-Up Measurements - HVPG - HBF - Systemic Hemodynamics Treatment_Period->Follow_Up_Measurements Data_Analysis Data Analysis (Comparison of Hemodynamic Changes) Follow_Up_Measurements->Data_Analysis

Caption: General experimental workflow for portal hypertension clinical trials.

Discussion and Conclusion

The available clinical data presents a challenging picture for this compound. The phase 2a trial did not demonstrate a significant reduction in HVPG in patients with cirrhosis and portal hypertension, which was the primary objective.[4] In contrast, established therapies like non-selective beta-blockers and nitrates have consistently shown an ability to reduce HVPG, albeit with varying degrees of efficacy and side effects.

Notably, this compound did lead to a significant reduction in systolic blood pressure and a decrease in hepatic blood flow, suggesting systemic effects and a lack of selective NO release in the intrahepatic circulation in the human subjects studied.[4] This contrasts with preclinical data that suggested a liver-selective effect.

Non-selective beta-blockers, such as propranolol and nadolol, primarily act by reducing cardiac output and causing splanchnic vasoconstriction, thereby decreasing portal inflow.[5] Carvedilol offers an additional mechanism of action through its alpha-1 adrenergic blockade, which may contribute to a greater reduction in HVPG by also reducing intrahepatic resistance.[2] Nitrates, like isosorbide mononitrate, induce vasodilation and can reduce both intrahepatic resistance and portal pressure.[3]

The lack of efficacy of this compound in the clinical setting, despite a sound preclinical rationale, highlights the complexities of translating animal model findings to human pathophysiology. Future research could explore alternative delivery mechanisms for liver-targeted NO donation or investigate combination therapies. For drug development professionals, the case of this compound underscores the importance of early human studies to validate novel mechanisms of action.

References

Assessing the Safety Profile of NCX 1000: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of NCX 1000 relative to other treatments for portal hypertension and non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by available experimental data and includes detailed methodologies for key cited experiments.

This compound is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA) that was investigated for the treatment of portal hypertension. The rationale for its development was to selectively deliver NO to the liver, thereby reducing intrahepatic resistance without causing systemic vasodilation.[1][2] However, clinical trial results have raised questions about its liver-selective effects in humans.

Comparative Safety Analysis

The following tables summarize the known safety profiles of this compound and its relevant comparators.

Table 1: Quantitative Safety Profile of this compound and Treatments for Portal Hypertension
Treatment ClassDrug(s)Common Adverse EventsSerious Adverse EventsContraindications/Cautions
NO-Releasing UDCA Derivative This compoundDose-dependent reduction in systolic blood pressure, decreased hepatic blood flow. Seven non-serious adverse events were reported in a phase 2a trial, but specific details are not publicly available.[3]Data not available.Caution in patients with hypotension.
Non-selective Beta-blockers (NSBBs) Propranolol, Nadolol, CarvedilolFatigue, bradycardia, hypotension, dizziness, bronchospasm, erectile dysfunction.Severe hypotension, heart block, worsening of refractory ascites.Asthma, decompensated heart failure, severe peripheral artery disease.
Nitrates Isosorbide mononitrateHeadache, hypotension, dizziness, reflex tachycardia.Severe hypotension, syncope. May worsen hyperdynamic circulation in advanced cirrhosis.Hypertrophic cardiomyopathy, severe anemia.
Vasopressin Analogues Terlipressin, VasopressinAbdominal cramps, headache, hyponatremia, bradycardia.Myocardial ischemia, arrhythmias, peripheral ischemia, respiratory failure, septic shock.[4]Coronary artery disease, peripheral vascular disease.
Table 2: Comparative Gastrointestinal and Cardiovascular Safety of NSAIDs
DrugDiscontinuation due to Side Effects (%)Discontinuation due to Dyspeptic Complaints (%)Gastrointestinal (GI) ComplicationsCardiovascular (CV) Risk
Naproxen (B1676952) 27.4%24.4%Higher risk of GI complications.May have a more favorable CV profile among traditional NSAIDs.
Ibuprofen (B1674241) 19.4%17.2%Better GI safety than naproxen.Associated with the highest increase in systolic blood pressure in some studies.
Diclofenac 16.8%14.1%Intermediate GI risk.Higher rate of hepatotoxic effects among NSAIDs.
Celecoxib (COX-2 Inhibitor) 7.7%2.5%Best GI safety profile among those listed.Non-inferior to naproxen and ibuprofen for CV outcomes in a major trial.

Experimental Protocols

Protocol for Assessment of Hemodynamic Effects of this compound in Patients with Cirrhosis and Portal Hypertension (Phase 2a Study - NCT00414869)

This was a single-center, randomized (4:1), double-blind, parallel-group, dose-escalating study.

  • Participants: 11 patients with cirrhosis and portal hypertension.

  • Intervention: Patients received progressive oral doses of this compound or placebo up to 2 g t.i.d. or the maximum tolerated dose for 16 days.

  • Primary Efficacy Endpoint: Change in hepatic venous pressure gradient (HVPG) in fasting and postprandial states, measured at baseline and after 16 days of treatment.

  • Safety Assessments:

    • Monitoring of arterial blood pressure and heart rate.

    • Measurement of hepatic blood flow (HBF).

    • Recording of all adverse events.

  • Methodology for Hemodynamic Measurements:

    • HVPG: Measured via a catheter inserted into a hepatic vein under fluoroscopic guidance. The free hepatic venous pressure (FHVP) was subtracted from the wedged hepatic venous pressure (WHVP) to calculate the HVPG.

    • Arterial Blood Pressure and Heart Rate: Monitored using standard clinical procedures.

    • Hepatic Blood Flow: Assessed using techniques such as indocyanine green clearance or Doppler ultrasonography.[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound in the Liver

This compound is designed to be metabolized by hepatocytes, releasing nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade is intended to induce vasodilation in the hepatic sinusoids, thereby reducing intrahepatic resistance and portal pressure.

NCX1000_Mechanism cluster_blood Systemic Circulation cluster_liver Hepatocyte NCX_1000_oral This compound (Oral) NCX_1000_liver This compound NCX_1000_oral->NCX_1000_liver Hepatic Uptake Metabolism Metabolism NCX_1000_liver->Metabolism NO Nitric Oxide (NO) Metabolism->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Resistance ↓ Intrahepatic Resistance Vasodilation->Resistance Pressure ↓ Portal Pressure Resistance->Pressure

Caption: Proposed mechanism of this compound in the liver.

Cyclooxygenase (COX) Pathway and NSAID Inhibition

NSAIDs exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. There are two main isoforms, COX-1 and COX-2. Non-selective NSAIDs inhibit both, while COX-2 selective inhibitors primarily target COX-2.

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_PL Membrane Phospholipids PLA2 Phospholipase A2 Membrane_PL->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane NSAIDs Non-selective NSAIDs (e.g., Naproxen, Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COX2i COX-2 Selective Inhibitors (e.g., Celecoxib) COX2i->COX2

Caption: Inhibition of the COX pathway by NSAIDs.

Experimental Workflow for Assessing Drug Safety in a Clinical Trial

A typical workflow for assessing the safety of an investigational drug like this compound in a clinical trial involves several key stages, from patient screening to post-treatment follow-up.

Safety_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Vitals, Labs, HVPG) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (this compound or Placebo) Randomization->Treatment Monitoring Ongoing Safety Monitoring (Adverse Events, Vitals, Labs) Treatment->Monitoring Endpoint End-of-Treatment Assessment (Vitals, Labs, HVPG) Treatment->Endpoint Monitoring->Treatment FollowUp Post-Treatment Follow-up Endpoint->FollowUp Analysis Data Analysis and Reporting FollowUp->Analysis

Caption: Clinical trial safety assessment workflow.

Conclusion

Based on the available data, this compound demonstrated a reasonable safety profile in a small Phase 2a clinical trial, with no serious adverse events reported.[3] However, the observed dose-dependent reduction in systolic blood pressure suggests a lack of liver selectivity in humans, which was the primary goal of its design.[3] This systemic effect is a key safety consideration, particularly in patients with cirrhosis who are already prone to hemodynamic instability.

In comparison to established treatments for portal hypertension, the systemic hypotensive effect of this compound is a shared concern with nitrates and, to some extent, non-selective beta-blockers. The parent molecule, UDCA, has a well-established safety profile, though it is not without potential toxicity at higher doses.

When viewed alongside NSAIDs, to which this compound is structurally related through its aspirin (B1665792) component, the primary safety concerns differ. While NSAIDs are associated with significant gastrointestinal and cardiovascular risks, the main observed safety issue with this compound in the clinical setting was its systemic hemodynamic effect.

Further research would be necessary to fully elucidate the safety profile of this compound and to determine if its potential benefits in reducing portal pressure could outweigh the risks associated with its systemic effects. The lack of publicly available detailed adverse event data from clinical trials limits a more comprehensive quantitative comparison.

References

A Comparative Guide to the Cross-Species Efficacy of NCX-4016, a Nitric Oxide-Donating Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of NCX-4016, a nitric oxide (NO)-donating derivative of aspirin (B1665792), across various species and experimental models. NCX-4016 has demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, anti-thrombotic, and anti-cancer activities, often surpassing the efficacy of its parent compound, aspirin, while exhibiting a more favorable safety profile.[1][2] This document summarizes key experimental findings, presents quantitative data for comparative analysis, and details the methodologies employed in these studies.

Mechanism of Action

NCX-4016 is a prodrug that releases both aspirin and a nitric oxide-donating moiety.[1] Its multifaceted mechanism of action contributes to its enhanced therapeutic effects compared to aspirin alone. The primary mechanisms include:

  • Cyclooxygenase (COX) Inhibition: Like aspirin, NCX-4016 directly and irreversibly inhibits COX-1, an enzyme crucial for platelet aggregation.[3][4]

  • Nitric Oxide (NO) Donation: The release of NO contributes to various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory and apoptotic pathways.[1][5] The NO-releasing moiety is linked to aspirin via a spacer, and its release is mediated by cellular esterases.[6][7]

  • Modulation of Signaling Pathways: NCX-4016 has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR/PI3K/STAT3 pathway.[3][8] It also induces cell cycle arrest and apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.[8][9]

Below is a diagram illustrating the proposed signaling pathway of NCX-4016 in cancer cells.

NCX4016_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K NCX-4016 NCX-4016 NCX-4016->EGFR NO NO NCX-4016->NO Aspirin Aspirin NCX-4016->Aspirin STAT3 STAT3 NCX-4016->STAT3 p53 p53 NCX-4016->p53 Akt Akt PI3K->Akt Akt->STAT3 Bcl-2_family Bcl-2 family (Bax activation) STAT3->Bcl-2_family Caspase-9 Caspase-9 Bcl-2_family->Caspase-9 Apoptosis Apoptosis Caspase-9->Apoptosis G1_Arrest G1 Phase Cell Cycle Arrest p21_p27 p21/p27 p53->p21_p27 p21_p27->G1_Arrest Cell_Viability_Workflow Cell_Seeding Seed cells in 96-well plates Treatment Treat with NCX-4016 at various concentrations Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform MTT or similar viability assay Incubation->Assay Data_Analysis Measure absorbance and calculate IC50 values Assay->Data_Analysis Xenograft_Workflow Cell_Implantation Implant human cancer cells subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Treatment_Groups Randomize mice into treatment and control groups Tumor_Growth->Treatment_Groups Drug_Administration Administer NCX-4016 or vehicle control (e.g., daily oral gavage) Treatment_Groups->Drug_Administration Monitoring Monitor tumor volume and body weight Drug_Administration->Monitoring Endpoint Euthanize mice and excise tumors for analysis (e.g., Western blot, IHC) Monitoring->Endpoint

References

Benchmarking Ncx 1000 Against Emerging Therapies for Liver Fibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for liver fibrosis is dynamic, with a multitude of novel agents targeting distinct pathological pathways. This guide provides an objective comparison of Ncx 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid, with key emerging therapies for liver fibrosis. The information is curated from preclinical and clinical studies to support researchers and drug development professionals in their evaluation of the current therapeutic pipeline.

Executive Summary

Liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a common sequela of chronic liver diseases and can progress to cirrhosis and liver failure. Current research is focused on developing therapies that can halt or even reverse the fibrotic process. This compound has been investigated for its potential to ameliorate portal hypertension, a major complication of cirrhosis, by selectively delivering nitric oxide to the liver. While preclinical studies demonstrated promising effects on intrahepatic resistance, a phase 2a clinical trial did not show a significant reduction in portal pressure in patients with cirrhosis.

In parallel, a robust pipeline of emerging therapies has shown varying degrees of success in clinical trials by targeting different facets of liver fibrosis, including inflammation, metabolic dysregulation, and the activation of hepatic stellate cells. This guide will delve into the available data for this compound and compare it with prominent emerging therapies such as farnesoid X receptor (FXR) agonists, C-C chemokine receptor type 2 and 5 (CCR2/5) antagonists, apoptosis signal-regulating kinase 1 (ASK1) inhibitors, thyroid hormone receptor-β (THR-β) agonists, and peroxisome proliferator-activated receptor (PPAR) agonists.

This compound: Mechanism of Action and Experimental Data

This compound is a novel compound designed to release nitric oxide (NO) within the liver. The rationale for its development stems from the understanding that reduced NO bioavailability in the cirrhotic liver contributes to increased intrahepatic vascular resistance and portal hypertension. By locally increasing NO levels, this compound aims to induce vasodilation and reduce portal pressure.

Signaling Pathway of this compound

Ncx1000 This compound (NO-releasing UDCA derivative) NO Nitric Oxide (NO) Ncx1000->NO Release in liver sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic Guanosine Monophosphate (cGMP) sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (Relaxation of Hepatic Stellate Cells) PKG->Vasodilation PortalPressure Decreased Portal Pressure Vasodilation->PortalPressure

Caption: Signaling pathway of this compound in the liver.

Preclinical and Clinical Data for this compound

Preclinical studies in animal models of cirrhosis, such as bile duct ligation (BDL) and carbon tetrachloride (CCl4) administration, demonstrated that this compound could reduce portal pressure and intrahepatic resistance without causing systemic hypotension[1][2]. However, a phase 2a clinical trial in patients with cirrhosis and portal hypertension did not meet its primary endpoint of reducing the hepatic venous pressure gradient (HVPG)[3].

Study Type Model/Population Key Findings Reference
PreclinicalBile Duct Ligated (BDL) cirrhotic ratsDecreased portal pressure; Reduced norepinephrine-induced intrahepatic resistance.[1]
PreclinicalCirrhotic rat modelsSelectively delivers NO to the liver, increasing cGMP concentrations and counteracting vasoconstrictors.[2]
Clinical Trial (Phase 2a)Patients with cirrhosis and portal hypertensionDid not significantly reduce HVPG; Showed systemic effects with a reduction in systolic blood pressure.[3]

Emerging Therapies for Liver Fibrosis: A Comparative Overview

The following sections detail the mechanisms of action and clinical trial data for several leading emerging therapies for liver fibrosis.

Farnesoid X Receptor (FXR) Agonists: Obeticholic Acid (OCA)

FXR is a nuclear receptor highly expressed in the liver and plays a crucial role in bile acid, lipid, and glucose metabolism. Activation of FXR has been shown to have anti-inflammatory and anti-fibrotic effects.

Clinical Trial Data for Obeticholic Acid (REGENERATE Study - Interim Analysis) [4][5][6][7][8]

Endpoint Placebo (n=311) OCA 10 mg (n=312) OCA 25 mg (n=308)
Fibrosis improvement by ≥1 stage with no worsening of NASH 12%18% (p=0.045 vs placebo)23% (p=0.0002 vs placebo)
NASH resolution with no worsening of fibrosis 8%11% (p=0.18 vs placebo)12% (p=0.13 vs placebo)

Data from the 18-month interim analysis of the REGENERATE trial in patients with NASH and fibrosis stage F2-F3.

C-C Chemokine Receptor (CCR) 2 and 5 Antagonists: Cenicriviroc (B192934)

CCR2 and CCR5 are chemokine receptors involved in the recruitment of inflammatory cells to the liver, which contributes to hepatic inflammation and fibrosis.

Clinical Trial Data for Cenicriviroc (CENTAUR Study - Year 1) [9][10]

Endpoint Placebo (n=144) Cenicriviroc 150 mg (n=145)
Fibrosis improvement by ≥1 stage and no worsening of steatohepatitis 10%20% (p=0.02 vs placebo)
NASH resolution with no worsening of fibrosis 19%16% (p=0.52 vs placebo)

Data from the Year 1 analysis of the CENTAUR Phase 2b trial in patients with NASH and fibrosis stages F1-F3. Note: The subsequent Phase 3 AURORA study of cenicriviroc was terminated for lack of efficacy.[11]

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors: Selonsertib (B560150)

ASK1 is a kinase that is activated by oxidative stress and promotes inflammation, apoptosis, and fibrosis.

Clinical Trial Data for Selonsertib (STELLAR-3 and STELLAR-4 Studies) [3][12][13]

Study (Fibrosis Stage) Endpoint: Fibrosis improvement by ≥1 stage without worsening of NASH Placebo Selonsertib 6 mg Selonsertib 18 mg
STELLAR-3 (F3) Week 4813.2%12.1% (p=0.93)9.3% (p=0.42)
STELLAR-4 (F4) Week 4812.8%12.5% (p=1.00)14.4% (p=0.56)

Both Phase 3 trials for selonsertib in patients with bridging fibrosis (F3) and compensated cirrhosis (F4) due to NASH did not meet their primary endpoints.

Thyroid Hormone Receptor-β (THR-β) Agonists: Resmetirom

THR-β is the predominant thyroid hormone receptor in the liver. Its activation increases hepatic fat metabolism and reduces lipotoxicity.

Clinical Trial Data for Resmetirom (MAESTRO-NASH Study) [14][15][16][17][18]

Endpoint (Week 52) Placebo (n=321) Resmetirom 80 mg (n=322) Resmetirom 100 mg (n=323)
NASH resolution with no worsening of fibrosis 9.7%25.9% (p<0.001)29.9% (p<0.001)
Fibrosis improvement by ≥1 stage with no worsening of NAFLD activity score 14.2%24.2% (p<0.001)25.9% (p<0.001)

Data from the Phase 3 MAESTRO-NASH trial in patients with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3.

Pan-Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Lanifibranor (B608451)

PPARs are nuclear receptors that regulate glucose and lipid metabolism and inflammation. Lanifibranor is an agonist of all three PPAR isoforms (α, γ, and δ).

Clinical Trial Data for Lanifibranor (NATIVE Study) [19][20][21][22][23]

Endpoint (Week 24) Placebo (n=81) Lanifibranor 800 mg (n=83) Lanifibranor 1200 mg (n=83)
Resolution of NASH and improvement in fibrosis stage ≥1 9%25%35%
Resolution of NASH without worsening of fibrosis 22%39%49%
Improvement in fibrosis stage ≥1 without worsening of NASH 29%34%48%

Data from the Phase 2b NATIVE trial in patients with non-cirrhotic NASH and significant fibrosis.

Galectin-3 Inhibitors: Belapectin

Galectin-3 is a protein involved in inflammation and fibrosis. Its inhibition is being explored as a therapeutic strategy.

Clinical Trial Data for Belapectin (NAVIGATE Study) [2][24][25][26][27]

Endpoint (18 months, per-protocol population) Placebo Belapectin 2 mg/kg
Incidence of new esophageal varices -49.3% reduction vs placebo (p=0.04)
Worsening of liver stiffness (LSM by FibroScan® ≥30% or ≥5 kPa) -Lower proportion vs placebo

Data from the Phase 2b/3 NAVIGATE trial in patients with MASH cirrhosis and portal hypertension.

Experimental Protocols

Detailed methodologies for inducing and assessing liver fibrosis in preclinical models are crucial for the standardized evaluation of therapeutic candidates.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This is a widely used model of toxic liver injury and fibrosis.

cluster_0 Induction Phase cluster_1 Assessment Phase Animal Rodent Model (e.g., C57BL/6J mice) CCl4_Admin CCl4 Administration (Intraperitoneal injection, e.g., 1 ml/kg, twice weekly for 4-8 weeks) Animal->CCl4_Admin Sacrifice Sacrifice and Tissue Collection CCl4_Admin->Sacrifice Vehicle Vehicle Control (e.g., Olive oil) Vehicle->CCl4_Admin Histology Histopathological Analysis (H&E, Sirius Red staining) Sacrifice->Histology Biochemical Serum Biochemical Analysis (ALT, AST) Sacrifice->Biochemical Molecular Molecular Analysis (qRT-PCR for fibrosis markers) Sacrifice->Molecular

Caption: Experimental workflow for CCl4-induced liver fibrosis.

Protocol:

  • Animal Model: Typically, male C57BL/6 mice or Sprague-Dawley rats are used.

  • Induction Agent: Carbon tetrachloride (CCl4) is diluted in a vehicle such as olive oil or corn oil (e.g., 1:1 ratio).

  • Administration: CCl4 is administered via intraperitoneal injection. Dosing and frequency can vary, but a common protocol is 1 ml/kg body weight, twice a week for 4 to 8 weeks to induce significant fibrosis[28][29][30].

  • Control Group: A control group receives injections of the vehicle only.

  • Assessment: At the end of the treatment period, animals are sacrificed. Blood is collected for serum analysis of liver enzymes (ALT, AST). Liver tissue is harvested for histopathological analysis (e.g., Hematoxylin and Eosin, Sirius Red staining to assess collagen deposition) and molecular analysis (e.g., qRT-PCR for fibrosis-related genes like α-SMA, collagen I)[28][31].

Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model

BDL is a surgical model that induces cholestatic liver injury and subsequent fibrosis.

cluster_0 Surgical Procedure cluster_1 Post-operative and Assessment Anesthesia Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy BDL Double Ligation of Common Bile Duct Laparotomy->BDL Closure Suturing BDL->Closure Recovery Post-operative Recovery (e.g., 21-28 days) Closure->Recovery Sacrifice Sacrifice and Tissue Collection Recovery->Sacrifice Analysis Histological, Biochemical, and Molecular Analysis Sacrifice->Analysis

Caption: Experimental workflow for Bile Duct Ligation (BDL).

Protocol:

  • Animal Model: Mice or rats are used.

  • Surgical Procedure:

    • The animal is anesthetized.

    • A midline laparotomy is performed to expose the abdominal cavity.

    • The common bile duct is carefully isolated and double-ligated with surgical silk. In some variations, the duct is transected between the ligatures[32][33][34].

    • The abdominal wall and skin are sutured.

    • A sham operation, where the bile duct is isolated but not ligated, is performed on the control group.

  • Post-operative Care: Animals are monitored for recovery.

  • Fibrosis Development: Significant fibrosis typically develops within 21 to 28 days post-surgery[32][33].

  • Assessment: Similar to the CCl4 model, assessment includes serum biochemistry, and histological and molecular analysis of liver tissue.

Conclusion

While this compound showed a rational mechanism of action and promising preclinical data for the treatment of portal hypertension, its clinical development for liver fibrosis has not progressed due to a lack of efficacy in a phase 2a trial. In contrast, several emerging therapies have demonstrated significant anti-fibrotic effects in later-stage clinical trials. Resmetirom and lanifibranor, in particular, have shown positive results in reducing both NASH activity and liver fibrosis. Obeticholic acid has also demonstrated efficacy in improving fibrosis, although with a notable side effect profile. The varied success of these agents underscores the complexity of liver fibrosis and the importance of targeting multiple disease pathways. This comparative guide provides a valuable resource for researchers and developers to navigate the evolving landscape of anti-fibrotic drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of NCX 1000: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA). Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines proper disposal procedures based on the chemical properties of its components: a nitric oxide-donating moiety and ursodeoxycholic acid. These guidelines are designed to align with standard laboratory safety practices and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its general characteristics. As a solid, white to off-white substance, standard personal protective equipment (PPE) should be employed.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Ensure that an eyewash station and safety shower are readily accessible in the handling area.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Weight 685.84 g/mol --INVALID-LINK--
Chemical Formula C₃₈H₅₅NO₁₀--INVALID-LINK--
Appearance Solid, White to Off-White--INVALID-LINK--
Storage (Powder) -20°C for 3 years, 4°C for 2 years--INVALID-LINK--
Storage (In Solvent) -80°C for 2 years, -20°C for 1 year--INVALID-LINK--

Step-by-Step Disposal Protocol for this compound

This protocol is based on the chemical nature of this compound as a nitric oxide donor and a derivative of ursodeoxycholic acid. The primary method of disposal involves chemical neutralization to mitigate potential hazards.

Experimental Protocol: Chemical Neutralization of this compound

Objective: To neutralize the reactive nitric oxide-releasing moiety of this compound prior to disposal.

Materials:

  • This compound waste (solid or in solution)

  • Sodium hydroxide (B78521) (NaOH) solution (1M) or other suitable base

  • Sodium bisulfite (NaHSO₃) solution (10% w/v)

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste containers, properly labeled

Procedure:

  • Segregation of Waste: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Initial Hydrolysis (for solid this compound):

    • In a well-ventilated fume hood, dissolve the solid this compound waste in a suitable organic solvent in which it is soluble (e.g., DMSO, DMF).

    • Slowly add the solution to an excess of aqueous sodium hydroxide (1M) solution with constant stirring. The basic conditions will facilitate the hydrolysis of the ester linkage and the release of the nitric oxide moiety.

  • Neutralization of the NO-Donating Group:

    • After hydrolysis, the nitric oxide releasing group will be present in the aqueous solution. To neutralize any reactive nitrogen species, slowly add a 10% solution of sodium bisulfite. This will reduce the nitrate/nitrite species.

    • Monitor the reaction. The addition of sodium bisulfite should be done cautiously as it can be an exothermic reaction.

  • pH Adjustment:

    • Check the pH of the resulting solution using pH strips or a pH meter.

    • Neutralize the solution by adding an appropriate acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) until the pH is between 6 and 8.

  • Final Disposal:

    • The neutralized aqueous solution should be collected in a labeled hazardous waste container for aqueous chemical waste.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Never dispose of untreated this compound or its solutions directly down the drain.

Visualizing Key Processes

To aid in understanding the handling and disposal workflow, the following diagrams have been created.

G cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Prepare Well-Ventilated Work Area (Fume Hood) Weigh Weigh Solid this compound Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Collect Collect Waste in Designated Container Experiment->Collect Neutralize Chemically Neutralize (See Protocol) Collect->Neutralize Dispose Dispose via EHS Neutralize->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

G NCX1000 This compound (Ester Linkage) Hydrolysis Base-Catalyzed Hydrolysis NCX1000->Hydrolysis UDCA Ursodeoxycholic Acid Backbone NO_Moiety Nitric Oxide-Releasing Moiety Reduction Reduction (e.g., Sodium Bisulfite) NO_Moiety->Reduction Hydrolysis->UDCA Hydrolysis->NO_Moiety NeutralizedWaste Neutralized Aqueous Waste (pH 6-8) Reduction->NeutralizedWaste

Caption: Conceptual chemical degradation pathway for this compound disposal.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their chemical handling practices. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local regulations.

Essential Safety and Logistical Information for Handling NCX-1000

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with NCX-1000, a liver-specific nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), ensuring safe handling and proper disposal is paramount. This document provides essential procedural guidance on personal protective equipment, operational plans, and disposal methods.

Personal Protective Equipment (PPE) and Handling

When handling NCX-1000, which is a white to off-white solid, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment should be utilized:

PPE CategorySpecific Recommendations
Eye Protection Wear chemical safety goggles.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Wear a laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling Procedures:

  • Avoid contact with eyes, skin, and clothing.

  • Avoid ingestion and inhalation.

  • Handle in a chemical fume hood to minimize exposure.

  • Wash hands thoroughly after handling.

Storage and Disposal Plan

Proper storage and disposal are critical to maintain the integrity of NCX-1000 and ensure laboratory safety.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperatures for the powder form are -20°C for up to 3 years and 4°C for up to 2 years.[1]

  • When in solvent, store at -80°C for up to 2 years or -20°C for up to 1 year.[1]

Disposal Plan:

  • Dispose of waste product and contaminated materials in accordance with local, state, and federal regulations.

  • It is recommended to dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Protocols

The following are detailed methodologies for key experiments involving NCX-1000, as cited in preclinical studies.

Animal Model of Liver Cirrhosis and Portal Hypertension

This protocol outlines the induction of liver cirrhosis in rats to study the effects of NCX-1000.[2][3]

Materials:

  • Male Wistar rats

  • Carbon tetrachloride (CCl4)

  • Phenobarbital

  • NCX-1000

  • Ursodeoxycholic acid (UDCA) as a control

  • Carboxymethyl cellulose (B213188) (vehicle)

Procedure:

  • Induce liver cirrhosis in rats by intraperitoneal injection of CCl4 twice a week for 8 weeks. Phenobarbital may be added to the drinking water to accelerate the process.

  • Randomly assign rats to one of the following treatment groups:

    • Group 1: Control (no CCl4 treatment)

    • Group 2: CCl4 treatment only

    • Group 3: CCl4 treatment + UDCA (15 mg/kg daily by gavage)

    • Group 4: CCl4 treatment + NCX-1000 (15 mg/kg daily by gavage)[1][3]

  • Dissolve NCX-1000 and UDCA in carboxymethyl cellulose for administration.

  • Monitor animal weight daily and adjust dosages accordingly.[1][2]

  • At the end of the 8-week treatment period, euthanize the animals.

  • Collect blood, ascitic fluid, and liver tissue for analysis.

  • Fix a portion of the liver in 10% formalin for histological evaluation.

  • Store the remaining liver tissue at -80°C for further analysis.[1][2]

In Vitro Hepatic Stellate Cell (HSC) Contraction Assay

This experiment evaluates the direct effect of NCX-1000 on the contraction of hepatic stellate cells, a key event in the development of portal hypertension.[2][3]

Materials:

  • Isolated rat hepatic stellate cells (HSCs)

  • Fetal Calf Serum (FCS) to induce contraction

  • NCX-1000

  • UDCA

  • S-nitroso-N-acetylpenicillamine (SNAP) as a positive control for NO-mediated relaxation

Procedure:

  • Culture isolated HSCs.

  • Incubate the cells with one of the following treatments:

    • Control (vehicle)

    • NCX-1000 (100 µM)

    • UDCA (100 µM)

    • SNAP (100 µM)

  • Induce HSC contraction by adding FCS to the culture medium.

  • Measure the extent of cell contraction using an appropriate method, such as microscopy and image analysis.

Signaling Pathway and Experimental Workflow

NCX-1000 Nitric Oxide Signaling Pathway

NCX-1000 is a pro-drug that is selectively metabolized by hepatocytes to release nitric oxide (NO).[3] NO is a critical signaling molecule that plays a key role in regulating vascular tone.[4][5][6]

NCX_1000_Signaling_Pathway cluster_cell Hepatocyte / Hepatic Stellate Cell NCX1000 NCX-1000 Metabolism Metabolism NCX1000->Metabolism NO Nitric Oxide (NO) Metabolism->NO releases sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converted by activated sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation / Relaxation PKG->Relaxation

Caption: NCX-1000 is metabolized in liver cells to release NO, which activates sGC, leading to cGMP production, PKG activation, and ultimately vasodilation.

Experimental Workflow for Evaluating NCX-1000 Efficacy

The following diagram illustrates the logical flow of the preclinical experiments described above to assess the effectiveness of NCX-1000 in a rat model of liver cirrhosis.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study A Induce Liver Cirrhosis in Rats (CCl4) B Treatment Groups: - Control - CCl4 - CCl4 + UDCA - CCl4 + NCX-1000 A->B C Daily Oral Gavage (8 weeks) B->C D Measure Outcomes: - Portal Pressure - Ascites Formation - Liver Fibrosis C->D I Conclusion: NCX-1000 reduces portal hypertension via direct effects on HSCs D->I Correlates with E Isolate Hepatic Stellate Cells (HSCs) F Treat HSCs: - Control - NCX-1000 - UDCA - SNAP E->F G Induce Contraction (FCS) F->G H Measure HSC Contraction G->H H->I Explains mechanism

Caption: Workflow of in vivo and in vitro studies to evaluate the therapeutic potential of NCX-1000 in liver cirrhosis.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。